Product packaging for Barium 4-(1,1-dimethylethyl)benzoate(Cat. No.:CAS No. 10196-68-6)

Barium 4-(1,1-dimethylethyl)benzoate

Cat. No.: B158534
CAS No.: 10196-68-6
M. Wt: 491.8 g/mol
InChI Key: TVGPWOZHNCQATG-UHFFFAOYSA-L
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Description

Barium 4-(1,1-dimethylethyl)benzoate is a useful research compound. Its molecular formula is C22H26BaO4 and its molecular weight is 491.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26BaO4 B158534 Barium 4-(1,1-dimethylethyl)benzoate CAS No. 10196-68-6

Properties

IUPAC Name

barium(2+);4-tert-butylbenzoate
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InChI

InChI=1S/2C11H14O2.Ba/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGPWOZHNCQATG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98-73-7 (Parent)
Record name Barium 4-(1,1-dimethylethyl)benzoate
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DSSTOX Substance ID

DTXSID7064994
Record name Barium 4-(1,1-dimethylethyl)benzoate
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Molecular Weight

491.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid
Record name Benzoic acid, 4-(1,1-dimethylethyl)-, barium salt (2:1)
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CAS No.

10196-68-6
Record name Barium 4-(1,1-dimethylethyl)benzoate
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Record name Benzoic acid, 4-(1,1-dimethylethyl)-, barium salt (2:1)
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Record name Barium 4-(1,1-dimethylethyl)benzoate
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Record name Barium 4-(1,1-dimethylethyl)benzoate
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Record name BARIUM 4-(1,1-DIMETHYLETHYL)BENZOATE
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Foundational & Exploratory

Technical Guide: Physical Properties of Barium 4-(1,1-dimethylethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium 4-(1,1-dimethylethyl)benzoate, also known as barium 4-tert-butylbenzoate, is an organometallic compound. While not a pharmaceutical agent itself, the study of such metal salts of substituted carboxylic acids is relevant in various fields, including materials science and as potential reagents or intermediates in chemical synthesis. This guide provides a summary of its known physical properties, detailed experimental protocols for their determination, and a workflow for its synthesis and characterization.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below.

PropertyValueUnits
Molecular Formula C₂₂H₂₆BaO₄
Molecular Weight 491.77 g/mol
Melting Point 164.5 - 165.5°C
Boiling Point 283.3°C at 760 mmHg
Density 1.056g/cm³
Appearance White powder
CAS Number 10196-68-6

Experimental Protocols

Detailed experimental protocols for the determination of the key physical properties of this compound are outlined below. These are generalized procedures based on standard laboratory techniques for similar organic salts.

Synthesis of this compound

This protocol is adapted from the synthesis of other barium carboxylates.

Materials:

  • 4-(1,1-dimethylethyl)benzoic acid (4-tert-butylbenzoic acid)

  • Sodium hydroxide (NaOH)

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Distilled water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Preparation of Sodium 4-(1,1-dimethylethyl)benzoate:

    • Dissolve a specific molar amount of 4-(1,1-dimethylethyl)benzoic acid in ethanol in a beaker.

    • In a separate beaker, dissolve a stoichiometric equivalent of sodium hydroxide in distilled water.

    • Slowly add the sodium hydroxide solution to the benzoic acid solution while stirring continuously with a magnetic stirrer.

    • Continue stirring for 30 minutes at room temperature to ensure complete neutralization and formation of the sodium salt.

  • Precipitation of this compound:

    • Prepare a solution of barium chloride dihydrate by dissolving a stoichiometric amount in distilled water.

    • Slowly add the barium chloride solution to the sodium 4-(1,1-dimethylethyl)benzoate solution under continuous stirring.

    • A white precipitate of this compound will form immediately.

    • Continue stirring for an additional hour to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the white precipitate by vacuum filtration using a Buchner funnel.

    • Wash the precipitate several times with distilled water to remove any unreacted salts.

    • Finally, wash the precipitate with a small amount of cold ethanol.

    • Dry the purified this compound in a vacuum oven at a temperature below its melting point.

Melting Point Determination

The melting point is a crucial indicator of purity.

Apparatus:

  • Capillary melting point apparatus

  • Mortar and pestle

  • Capillary tubes (sealed at one end)

Procedure:

  • Sample Preparation:

    • Ensure the synthesized this compound is completely dry and in a fine powder form. If necessary, gently grind the sample using a mortar and pestle.[1][2]

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[1][2][3]

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature about 15-20°C below the expected melting point (approximately 165°C).

    • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[2]

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has completely melted (the end of the melting range).

    • A sharp melting range (typically ≤ 2°C) is indicative of a pure compound.[1]

Solubility Determination

This protocol describes a general method for determining the solubility of a barium salt in water.

Materials:

  • This compound

  • Distilled water

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Equilibration:

    • Add an excess amount of this compound to a known volume of distilled water in a sealed container.

    • Place the container in a thermostatically controlled shaker bath set at a specific temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Separation:

    • After equilibration, remove the container from the shaker bath and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge a portion of the mixture.

  • Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution).

    • Transfer the aliquot to a pre-weighed container.

    • Evaporate the solvent (water) completely under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the salt).

    • Weigh the container with the dry residue.

    • The mass of the dissolved salt can be determined by subtracting the initial weight of the container.

    • Calculate the solubility in terms of g/100 mL or other desired units.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow Reactants 4-(1,1-dimethylethyl)benzoic acid + NaOH + BaCl₂ Synthesis Synthesis: Neutralization & Precipitation Reactants->Synthesis Isolation Isolation: Filtration & Washing Synthesis->Isolation PurifiedProduct Purified Barium 4-(1,1-dimethylethyl)benzoate Isolation->PurifiedProduct Characterization Characterization PurifiedProduct->Characterization MP Melting Point Determination Characterization->MP Solubility Solubility Determination Characterization->Solubility Spectroscopy Spectroscopic Analysis (e.g., IR, NMR) Characterization->Spectroscopy

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to Barium 4-(1,1-dimethylethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium 4-(1,1-dimethylethyl)benzoate, also known as Barium 4-tert-butylbenzoate, is an organometallic compound. While the primary applications of this specific molecule appear to be in materials science, particularly as a heat stabilizer for polymers like PVC, this guide provides a comprehensive overview of its chemical and physical properties. This document also outlines a probable experimental protocol for its synthesis and characterization based on established methods for analogous barium carboxylates.

It is important to note that a thorough review of scientific literature did not yield any information on the application of this compound in drug development or its interaction with biological signaling pathways. Therefore, a discussion of its role in a pharmacological context or a corresponding signaling pathway diagram cannot be provided at this time.

Core Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Weight 491.77 g/mol [1]
Chemical Formula C₂₂H₂₆BaO₄[1]
CAS Number 10196-68-6[2]
Appearance White powder[1]
Melting Point 164.5-165.5 °C[1]
Boiling Point 283.3 °C (at 760 mmHg)[1]
Density 1.056 g/cm³[1]
Exact Mass 492.088357 g/mol [1]
Monoisotopic Mass 492.088357 g/mol [1]

Experimental Protocols

Synthesis of this compound via Precipitation

Objective: To synthesize this compound from 4-(1,1-dimethylethyl)benzoic acid and a soluble barium salt.

Materials:

  • 4-(1,1-dimethylethyl)benzoic acid

  • Sodium hydroxide (NaOH)

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Methanol

  • Distilled water

Procedure:

  • Preparation of Sodium 4-(1,1-dimethylethyl)benzoate:

    • Dissolve a stoichiometric amount of 4-(1,1-dimethylethyl)benzoic acid in methanol.

    • Separately, prepare a solution of sodium hydroxide in methanol.

    • Slowly add the sodium hydroxide solution to the benzoic acid solution under constant stirring to form sodium 4-(1,1-dimethylethyl)benzoate.

    • The formation of a white precipitate of the sodium salt may be observed. The salt can be isolated or used directly in the next step.

  • Precipitation of this compound:

    • Dissolve the sodium 4-(1,1-dimethylethyl)benzoate in distilled water.

    • In a separate beaker, dissolve a stoichiometric amount of barium chloride dihydrate in distilled water.

    • Slowly add the barium chloride solution to the sodium 4-(1,1-dimethylethyl)benzoate solution with vigorous stirring.

    • A white precipitate of this compound will form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the precipitate with distilled water to remove any remaining sodium chloride.

    • Further washing with a small amount of cold methanol may be performed to remove any unreacted organic starting materials.

    • Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60-80 °C) to a constant weight.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:

  • Infrared (IR) Spectroscopy: To identify the characteristic carboxylate stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the corresponding free acid (after acidification of the barium salt) can confirm the organic ligand structure.

  • Elemental Analysis: To determine the percentage of carbon, hydrogen, and barium, and confirm the empirical formula.

  • Thermogravimetric Analysis (TGA): To study its thermal decomposition profile.[3][4]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of this compound and a conceptual representation of its role as a PVC stabilizer.

Synthesis_Workflow cluster_step1 Step 1: Formation of Sodium Salt cluster_step2 Step 2: Precipitation cluster_step3 Step 3: Isolation and Purification A 4-(1,1-dimethylethyl)benzoic Acid D Sodium 4-(1,1-dimethylethyl)benzoate Solution A->D Neutralization B Sodium Hydroxide B->D Neutralization C Methanol (Solvent) C->D Neutralization F This compound (Precipitate) D->F Addition E Barium Chloride Solution E->F G Filtration F->G H Washing G->H I Drying H->I J Final Product I->J

Caption: Synthesis Workflow for this compound.

PVC_Stabilization PVC PVC Polymer Chain Degradation Degradation (Release of HCl) PVC->Degradation causes Heat Heat (Processing) Heat->PVC HCl HCl (Hydrochloric Acid) Degradation->HCl Stabilized_PVC Stabilized PVC Ba_Salt This compound Ba_Salt->HCl Neutralizes Acid 4-(1,1-dimethylethyl)benzoic Acid Ba_Salt->Acid Reacts to form Ba_Salt->Stabilized_PVC Leads to BaCl2 Barium Chloride HCl->BaCl2 Reacts to form

Caption: Conceptual Role of Barium Carboxylates in PVC Stabilization.

References

An In-depth Technical Guide to the Synthesis of Barium 4-(1,1-dimethylethyl)benzoate from 4-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis of Barium 4-(1,1-dimethylethyl)benzoate, a specialty chemical with applications in various industrial processes. The primary synthetic route detailed herein involves the reaction of 4-tert-butylbenzoic acid with a suitable barium salt. This document provides a comprehensive overview of the chemical properties of the reactants and product, a proposed experimental protocol, and methods for characterization. The information is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and materials science.

Introduction

This compound, also known as Barium 4-tert-butylbenzoate, is an organometallic compound. While specific applications in drug development are not widely documented, metal salts of carboxylic acids, in general, serve as catalysts, stabilizers, and precursors in various chemical transformations. The synthesis from 4-tert-butylbenzoic acid is a straightforward acid-base reaction, yielding the corresponding barium salt. This guide will provide a detailed look into a proposed synthesis method and characterization techniques.

Chemical Properties and Data

A thorough understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis and handling.

4-tert-butylbenzoic acid (Starting Material)
PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Appearance White crystalline powder
Melting Point 164-167 °C
Solubility Insoluble in water; soluble in alcohols and benzene
This compound (Product)
PropertyValueReference
Molecular Formula C₂₂H₂₆BaO₄[2]
Molecular Weight 491.77 g/mol [2]
Appearance White powder
CAS Number 10196-68-6

Experimental Protocol: Proposed Synthesis

The following is a proposed experimental protocol for the synthesis of this compound. This procedure is based on general methods for the preparation of barium carboxylates and the synthesis of analogous compounds like barium benzoate.[3] A hydrothermal approach is suggested to facilitate the reaction.

Materials and Reagents
  • 4-tert-butylbenzoic acid (C₁₁H₁₄O₂)

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Deionized water

  • Ethanol (for washing)

  • Hydrochloric acid (HCl, for testing)

Stoichiometry

The reaction proceeds with the following stoichiometry:

2 C₁₁H₁₄O₂ + Ba(OH)₂·8H₂O → Ba(C₁₁H₁₃O₂)₂ + 10 H₂O

Reaction Procedure
  • Dissolution of Reactants: In a high-pressure reaction vessel, dissolve 2.0 equivalents of 4-tert-butylbenzoic acid in a suitable amount of deionized water. The dissolution may be aided by gentle heating and stirring.

  • Addition of Barium Source: In a separate container, prepare a solution of 1.0 equivalent of barium hydroxide octahydrate in deionized water.

  • Reaction Mixture: Slowly add the barium hydroxide solution to the 4-tert-butylbenzoic acid solution with continuous stirring. A precipitate of this compound is expected to form.

  • Hydrothermal Reaction: Seal the reaction vessel and heat it to a temperature between 100-150 °C for 4-8 hours with stirring. The optimal temperature and time may require empirical determination.[4][5]

  • Cooling and Filtration: After the reaction is complete, allow the vessel to cool to room temperature. Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with deionized water to remove any unreacted starting materials and then with ethanol to aid in drying.

  • Drying: Dry the final product in a vacuum oven at a temperature below its decomposition point.

Experimental Workflow Diagram

SynthesisWorkflow Experimental Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_purification Product Isolation and Purification A Dissolve 4-tert-butylbenzoic acid in deionized water C Mix reactant solutions A->C B Prepare aqueous solution of Barium hydroxide octahydrate B->C D Hydrothermal reaction (100-150 °C, 4-8 h) C->D E Cool to room temperature D->E F Vacuum filtration E->F G Wash with deionized water and ethanol F->G H Dry under vacuum G->H I Final Product: This compound H->I

Caption: A flowchart illustrating the key steps in the proposed synthesis of this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

  • Expected Spectra: The IR spectrum of the product, this compound, is expected to show the disappearance of the broad O-H stretch from the carboxylic acid group of the starting material (typically around 2500-3300 cm⁻¹). The sharp C=O stretch of the carboxylic acid (around 1700 cm⁻¹) will be replaced by the characteristic asymmetric and symmetric stretches of the carboxylate anion, typically observed at approximately 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The spectrum of the starting material, 4-tert-butylbenzoic acid, is available for comparison.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the low sensitivity and quadrupolar nature of the barium nuclei (¹³⁵Ba and ¹³⁷Ba), direct NMR analysis of the barium cation is generally not practical.[7] However, ¹H and ¹³C NMR of the organic component can be obtained by dissolving the final product in a suitable solvent and acidifying it to regenerate the 4-tert-butylbenzoic acid in situ.

  • ¹H NMR of acidified product: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the tert-butyl protons of the 4-tert-butylbenzoate ligand. The spectrum should be identical to that of the starting 4-tert-butylbenzoic acid.[8]

  • ¹³C NMR of acidified product: Similarly, the carbon NMR will show the characteristic peaks for the aromatic and tert-butyl carbons.

Thermal Analysis (TGA/DSC)

Safety and Handling

  • 4-tert-butylbenzoic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Barium hydroxide octahydrate: Toxic and corrosive. Avoid inhalation and contact with skin and eyes. Use in a well-ventilated area and wear appropriate PPE.

  • This compound: The toxicity of the product has not been fully established. It should be handled with care, assuming it may have hazards associated with soluble barium compounds.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound from 4-tert-butylbenzoic acid. While a specific, peer-reviewed protocol for this exact synthesis is not widely published, the proposed method based on analogous reactions offers a solid starting point for laboratory-scale preparation. The characterization techniques outlined will be crucial for verifying the successful synthesis and purity of the final product. Researchers are encouraged to perform small-scale trial reactions to optimize the conditions for their specific needs.

References

Technical Guidance: Determining the Aqueous Solubility of Barium 4-(1,1-dimethylethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the aqueous solubility of barium 4-(1,1-dimethylethyl)benzoate. Currently, there is no publicly available quantitative data for the solubility of this compound in water. One supplier, American Elements, explicitly lists the solubility in water as "N/A". This document, therefore, provides a comprehensive overview of established experimental protocols for determining the solubility of sparingly soluble salts, which can be applied to this compound. The guide details the necessary methodologies for these experiments and includes a workflow diagram for clarity.

Introduction

This compound (also known as barium 4-tert-butylbenzoate) is an organometallic compound. While its applications are varied, a critical physicochemical property for its use in many fields, particularly in pharmaceuticals and environmental science, is its aqueous solubility. A thorough understanding of a compound's solubility is essential for predicting its bioavailability, environmental fate, and for designing appropriate formulations.

Given the absence of published solubility data for this compound, this guide presents a detailed experimental protocol for its determination. The methodologies described are standard practices for characterizing sparingly soluble salts.

Physicochemical Properties

PropertyValueReference
Appearance White powder--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula C₂₂H₂₆BaO₄--INVALID-LINK--[2]
Molecular Weight 491.77 g/mol --INVALID-LINK--[2]
Solubility in Water N/A--INVALID-LINK--[2]

Experimental Protocol for Determining Aqueous Solubility

The following protocol outlines the gravimetric method for determining the solubility of a sparingly soluble salt like this compound. This method is chosen for its reliability and accessibility in a standard laboratory setting.

Materials and Equipment
  • This compound (high purity)

  • Deionized water

  • Analytical balance (readable to 0.0001 g)

  • Several 250 mL beakers

  • Stirring rods

  • Heating plate with magnetic stirring capability

  • Thermometer or temperature probe

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

  • Desiccator

Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh a 250 mL beaker.

    • Add an excess amount of this compound to the beaker. The exact amount is not critical, but enough should be added to ensure that a saturated solution is formed with some solid remaining.

    • Add a known volume of deionized water (e.g., 100 mL) to the beaker.

    • Place the beaker on a heating plate with a magnetic stirrer.

    • Gently heat the solution while stirring to facilitate the dissolution process and reach equilibrium faster. The temperature should be carefully controlled and recorded.

    • Allow the solution to stir for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of the Saturated Solution:

    • Once equilibrium is reached, allow the undissolved solid to settle at the bottom of the beaker.

    • Carefully decant a known volume of the clear supernatant (the saturated solution) into a pre-weighed beaker. It is crucial not to transfer any of the solid precipitate.

    • Alternatively, the solution can be filtered to remove the undissolved solid. The filtration apparatus should be pre-warmed to the temperature of the solution to prevent premature crystallization.

  • Gravimetric Analysis:

    • Weigh the beaker containing the known volume of the saturated solution.

    • Place the beaker in a drying oven set to a temperature that will evaporate the water without decomposing the solute.

    • Once all the water has evaporated, transfer the beaker to a desiccator to cool to room temperature.

    • Weigh the beaker with the dried solute.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final constant mass of the beaker and solute minus the initial mass of the empty beaker.

    • The solubility can then be expressed in grams per 100 mL or converted to other units such as moles per liter (molarity).

Factors Influencing Solubility

Several factors can affect the solubility of barium salts and should be controlled during the experiment:

  • Temperature: The solubility of most salts increases with temperature. Therefore, maintaining a constant and known temperature is crucial for reproducible results.

  • pH: The pH of the aqueous solution can influence the solubility of salts of weak acids. While the effect on this compound is not documented, it is a factor to consider.

  • Presence of Other Ions: The common ion effect can decrease the solubility of a salt if a solution already contains one of the salt's constituent ions.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the aqueous solubility of this compound using the gravimetric method.

experimental_workflow start Start: High Purity This compound preparation Preparation of Saturated Solution (Excess solute in deionized water) start->preparation equilibration Equilibration (Stirring at constant temperature) preparation->equilibration separation Separation of Saturated Solution (Decantation or Filtration) equilibration->separation gravimetric_analysis Gravimetric Analysis (Evaporation of solvent) separation->gravimetric_analysis weighing Weighing of Dried Solute gravimetric_analysis->weighing calculation Calculation of Solubility weighing->calculation end End: Quantitative Solubility Data calculation->end

Caption: Experimental workflow for determining the aqueous solubility.

Conclusion

References

An In-depth Technical Guide on the Thermal Decomposition of Barium 4-(1,1-dimethylethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide provides a comprehensive overview of the predicted thermal decomposition of Barium 4-(1,1-dimethylethyl)benzoate. Based on the analysis of structurally similar compounds, the decomposition is anticipated to proceed via a multi-stage process. The initial stage likely involves the fragmentation of the organic ligand, driven by the cleavage of the tert-butyl group, followed by the decomposition of the resulting barium benzoate intermediate to barium carbonate and subsequently barium oxide at higher temperatures. This document outlines the probable decomposition pathway, summarizes key quantitative data from analogous compounds in structured tables, details relevant experimental protocols for analysis, and provides visualizations of the proposed mechanisms and workflows. This guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the thermal stability and decomposition profile of this compound.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is hypothesized to occur in sequential steps, influenced by the degradation of both the organic and inorganic moieties of the molecule.

Step 1: Decomposition of the Organic Ligand

The initial decomposition is expected to be centered on the 4-(1,1-dimethylethyl)benzoate ligand. The tert-butyl group is a common feature in organic chemistry and its pyrolysis typically involves the elimination of isobutene. This would lead to the formation of a barium benzoate intermediate.

Step 2: Decomposition of the Barium Benzoate Intermediate

Studies on the thermal decomposition of barium benzoate indicate that it decomposes in a single stage to form barium carbonate and organic byproducts.[1] The primary organic products identified are benzophenone and triphenylmethane.[1]

Step 3: Decomposition of Barium Carbonate

At higher temperatures, the barium carbonate formed in the preceding step will decompose to barium oxide and carbon dioxide. The decomposition of pure barium carbonate is a well-studied process.[2]

A proposed overall reaction scheme is presented below:

G Proposed Thermal Decomposition Pathway cluster_0 Stage 1: Initial Decomposition cluster_1 Stage 2: Intermediate Decomposition cluster_2 Stage 3: Final Decomposition A This compound B Barium Benzoate (Intermediate) A->B Heat C Isobutene A->C Heat D Barium Carbonate B->D Higher Heat E Benzophenone B->E Higher Heat F Triphenylmethane B->F Higher Heat G Barium Oxide D->G Very High Heat H Carbon Dioxide D->H Very High Heat

Caption: Proposed multi-stage thermal decomposition pathway of this compound.

Quantitative Data from Analogous Compounds

Due to the absence of specific data for this compound, the following tables summarize quantitative thermal decomposition data from analogous compounds. This information provides a basis for estimating the thermal stability of the target compound.

Table 1: Thermal Decomposition Data of Analogous Barium Salts

CompoundDecomposition Temperature (°C)ProductsAnalytical MethodReference
Barium BenzoateDecomposes in one stageBaCO₃, Benzophenone, TriphenylmethaneTG, DTA, IR, GC-MS[1]
Barium CarbonateStarts ~1000 K (727 °C)BaO, CO₂TGA, DTA[2]
Barium Nitrate500 - 700BaO, O₂, NO, N₂O, N₂Not Specified[3]
Barium Sulphate1422 - 1540 K (1149 - 1267 °C)BaO, SO₂, O₂Torsion-Effusion, Torsion-Langmuir[4]

Table 2: Thermal Decomposition Data of Compounds with Tert-Butyl Group

CompoundDecomposition Temperature (°C)ProductsAnalytical MethodReference
Tert-butyl peroxybenzoate100 - 210Tert-butyl alcohol, Benzoic acidDSC[5][6]
Tert-butyl alcohol920 - 1175 K (647 - 902 °C)Isobutene, WaterSingle-pulse shock tube[7]
Di-tert-butyl sulfideNot specifiedIsobutene, Tert-butyl thiolPyrolysis experiments[8]

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of thermoanalytical techniques would be employed. The following protocols are based on standard methodologies used for similar compounds.[1][2][9][10]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition stages.

Methodology:

  • A small sample (5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

  • The crucible is placed in a TGA instrument.

  • The sample is heated from ambient temperature to 1000 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to identify decomposition temperatures and percentage mass loss for each step.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To identify exothermic or endothermic transitions associated with decomposition.

Methodology:

  • A small sample (2-5 mg) of this compound is placed in a sealed aluminum or platinum pan. An empty pan is used as a reference.

  • Both pans are placed in the DTA/DSC instrument.

  • The samples are heated from ambient temperature to a desired final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere.

  • The difference in heat flow between the sample and the reference is measured as a function of temperature.

  • The resulting DTA/DSC curve reveals endothermic (e.g., melting, some decompositions) and exothermic (e.g., oxidative decomposition) events.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

  • The outlet of the TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

  • A TGA experiment is performed as described in section 4.1.

  • The evolved gases are continuously transferred to the MS or FTIR for analysis.

  • The mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature.

  • This allows for the identification of gaseous decomposition products such as isobutene, carbon dioxide, and water.

G Experimental Workflow for Thermal Analysis A Sample Preparation (this compound) B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Evolved Gas Analysis (EGA-MS/FTIR) B->D E Data Analysis B->E C->E D->E F Decomposition Temperatures Mass Loss (%) E->F G Enthalpy Changes (Endo/Exothermic Events) E->G H Identification of Gaseous Products E->H I Elucidation of Decomposition Mechanism F->I G->I H->I

Caption: A typical experimental workflow for investigating the thermal decomposition of a solid material.

Conclusion

While direct experimental data on the thermal decomposition of this compound is currently unavailable, a scientifically grounded prediction of its thermal behavior can be made by examining analogous compounds. The decomposition is likely a multi-step process initiated by the fragmentation of the tert-butyl group, followed by the degradation of the resulting barium benzoate, and finally the decomposition of barium carbonate at very high temperatures. The experimental protocols outlined in this guide provide a robust framework for the empirical investigation and confirmation of this proposed decomposition pathway. The data and visualizations presented herein serve as a valuable resource for researchers and professionals requiring an understanding of the thermal properties of this compound.

References

Technical Guide: Safety and Properties of Barium 4-(1,1-dimethylethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

Barium 4-(1,1-dimethylethyl)benzoate, also known as Barium 4-tert-butylbenzoate, is an organometallic compound.[1] Below is a summary of its key identification and physical and chemical properties.

PropertyValue
Chemical Name This compound
Synonyms Barium 4-tert-butylbenzoate, Benzoic acid, 4-(1,1-dimethylethyl)-, barium salt
CAS Number 10196-68-6
Molecular Formula C22H26BaO4
Molecular Weight 491.77 g/mol [1][2]
Appearance White powder
Melting Point 164.5-165.5 °C[1]
Boiling Point 283.3 °C at 760 mmHg[1]
Density 1.056 g/cm³[1]
Flash Point 134.9 °C[1]
Solubility in H2O Not available
Storage Temperature 2-8°C Refrigerator

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized approach to hazard communication. The available information for this compound indicates the following hazard classifications.

GHS Hazard Statements[1]
  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H361: Suspected of damaging fertility or the unborn child.

  • H373: May cause damage to organs through prolonged or repeated exposure.

  • H411: Toxic to aquatic life with long lasting effects.

GHS Pictograms

The hazard statements correspond to the following GHS pictograms:

  • GHS07: Exclamation Mark (for acute toxicity, skin/eye irritation, skin sensitization, respiratory tract irritation, narcotic effects)

  • GHS08: Health Hazard (for carcinogenicity, mutagenicity, reproductive toxicity, respiratory sensitizer, target organ toxicity, aspiration toxicity)

  • GHS09: Environment (for hazardous to the aquatic environment)

The logical relationship between the hazard statements and their categories is visualized in the diagram below.

GHS_Hazard_Classification cluster_acute_toxicity Acute Toxicity cluster_chronic_toxicity Chronic & Systemic Toxicity cluster_environmental_hazard Environmental Hazard H302 H302: Harmful if swallowed H312 H312: Harmful in contact with skin H332 H332: Harmful if inhaled H361 H361: Suspected of damaging fertility or the unborn child H373 H373: May cause damage to organs through prolonged or repeated exposure H411 H411: Toxic to aquatic life with long lasting effects This compound This compound This compound->H302 This compound->H312 This compound->H332 This compound->H361 This compound->H373 This compound->H411

GHS Hazard Classification Overview

Toxicological Information

Specific quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for this compound are not readily found in publicly accessible literature. The hazard assessment is therefore based on the provided GHS classifications and general knowledge of soluble barium compounds.

Soluble barium compounds are known to be toxic. The primary health concerns associated with barium overexposure include gastrointestinal distress and effects on the cardiovascular and nervous systems. Because overexposure to barium may cause adverse gastrointestinal effects and hypokalemia, individuals with compromised gastrointestinal tract, cardiac, or muscular function may be more susceptible to barium poisoning.[3] The Department of Health and Human Services and the International Agency for Research on Cancer have not assessed the carcinogenicity of barium.[3]

Handling and Storage

Proper handling and storage procedures are crucial for minimizing exposure and ensuring safety in a laboratory setting.

Recommended Handling and Storage Workflow

The following diagram outlines a general workflow for the safe handling and storage of this compound.

Handling_and_Storage_Workflow cluster_receipt Receiving and Storage cluster_handling Handling cluster_cleanup Post-Handling Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area (2-8°C Refrigerator) Inspect->Store DonPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Store->DonPPE Prepare for Use UseHood Use in a Chemical Fume Hood DonPPE->UseHood Weigh Weigh Required Amount UseHood->Weigh Close Tightly Close Container After Use Weigh->Close Clean Clean Work Area Close->Clean Complete Handling Dispose Dispose of Waste According to Regulations Clean->Dispose RemovePPE Remove and Decontaminate PPE Dispose->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Safe Handling and Storage Workflow

First-Aid and Emergency Procedures

In the event of exposure or a spill, the following general first-aid and emergency procedures for barium compounds should be followed.

Emergency Response Protocol

The diagram below illustrates a logical flow of actions to be taken in an emergency situation.

Emergency_Response_Protocol cluster_exposure Personal Exposure cluster_spill Spill Response Start Exposure or Spill Occurs Inhalation Move to Fresh Air Start->Inhalation Inhalation Skin_Contact Remove Contaminated Clothing Wash Skin with Soap and Water Start->Skin_Contact Skin Contact Eye_Contact Rinse Eyes with Water for 15-20 minutes Start->Eye_Contact Eye Contact Ingestion Rinse Mouth Do NOT Induce Vomiting Start->Ingestion Ingestion Evacuate Evacuate Immediate Area Start->Evacuate Spill Seek_Medical Seek Immediate Medical Attention Inhalation->Seek_Medical Skin_Contact->Seek_Medical Eye_Contact->Seek_Medical Ingestion->Seek_Medical Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain Cleanup Carefully Collect and Place in a Labeled Container Contain->Cleanup Dispose Dispose of as Hazardous Waste Cleanup->Dispose

Emergency Response Workflow

Experimental Protocols

Detailed experimental protocols for the synthesis or toxicological testing of this compound are not available in the public domain. Researchers should develop their own protocols in accordance with standard laboratory safety practices and regulations.

Environmental Information

This compound is classified as toxic to aquatic life with long-lasting effects (H411).[1] Therefore, it should not be released into the environment. All waste materials should be disposed of in accordance with local, state, and federal regulations for hazardous waste. The environmental fate of barium compounds depends on their solubility. Insoluble forms like barium sulfate and carbonate can persist in the environment.[4]

References

An In-depth Technical Guide on the Potential Biological Activities of Barium 4-(1,1-dimethylethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a lack of direct scientific studies on the biological activities of Barium 4-(1,1-dimethylethyl)benzoate. This guide synthesizes information on the potential biological effects based on the known activities of its constituent components: the 4-(1,1-dimethylethyl)benzoate anion and the barium (Ba²⁺) cation. The content herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for potential investigation.

Introduction

This compound is an organometallic compound. While it has applications in industrial chemistry, its biological profile has not been extensively studied.[1] This document explores the potential biological activities by dissecting the known effects of 4-(1,1-dimethylethyl)benzoic acid (also known as 4-tert-butylbenzoic acid, or PTBBA) and soluble barium salts. The primary concerns stemming from these components are potential reproductive and organ toxicity from the benzoate moiety and muscular and cardiovascular toxicity from the barium ion.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and its parent acid, PTBBA, is provided below. Understanding these properties is crucial for designing experimental protocols.

PropertyThis compound4-(1,1-dimethylethyl)benzoic acid (PTBBA)
CAS Number 10196-68-6[]98-73-7[3]
Molecular Formula C₂₂H₂₆BaO₄[1]C₁₁H₁₄O₂[3]
Molecular Weight 491.77 g/mol 178.23 g/mol [3]
Appearance White powder[1]White crystalline powder[4]
Solubility Data not availableInsoluble in water; soluble in alcohol and benzene[4]

Potential Biological Activities of the 4-(1,1-dimethylethyl)benzoate Moiety

The biological activity of the benzoate component is inferred from studies on 4-tert-butylbenzoic acid (PTBBA). The primary toxicological concerns identified are reproductive toxicity and organ damage upon repeated exposure.[4][5]

Reproductive Toxicity

PTBBA is classified as a substance that may damage fertility.[4][5] Animal studies have indicated that repeated exposure can lead to testicular damage. The mechanism is not fully elucidated but may involve disruption of spermatogenesis.

Organ Toxicity

Prolonged or repeated exposure to PTBBA has been shown to cause damage to organs.[3][4][5] The target organs identified in animal studies include the central nervous system, liver, kidneys, and testes.

Proposed Experimental Protocol: In Vivo Reproductive Toxicity Study

To investigate the potential reproductive toxicity of this compound, a study based on the OECD Test Guideline 443 (Extended One-Generation Reproductive Toxicity Study) could be employed.

  • Test System: Sprague Dawley rats (P generation, 8 weeks old).

  • Administration: The test compound would be administered orally via gavage daily. Due to the unknown solubility of the barium salt, a suitable vehicle (e.g., corn oil) would need to be determined.

  • Dose Groups: A control group (vehicle only) and at least three dose levels (e.g., 50, 150, and 500 mg/kg/day) would be used. Dose selection would be based on a preliminary dose-range finding study.

  • P Generation Evaluation:

    • Daily clinical observations and weekly body weight measurements.

    • Monitoring of estrous cycles for females and sperm parameters (motility, morphology) for males at termination.

    • Mating of animals within the same dose group.

  • F1 Generation Evaluation:

    • Assessment of litter size, pup viability, and sex ratio.

    • Monitoring of developmental landmarks (e.g., anogenital distance, nipple retention).

    • Evaluation of selected F1 offspring for reproductive performance and systemic toxicity (including histopathology of reproductive and other target organs).

  • Endpoint Analysis: Statistical analysis of reproductive indices (fertility, gestation, viability), sperm parameters, organ weights, and histopathological findings.

Visualization: Toxicity Screening Workflow

The following diagram illustrates a general workflow for screening a novel compound for potential toxicity.

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies Cell_Viability Cell Viability Assays (e.g., MTT, LDH) Genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus) Cell_Viability->Genotoxicity Mechanism_Assays Mechanism-based Assays (e.g., Receptor Binding, Enzyme Inhibition) Genotoxicity->Mechanism_Assays Acute_Toxicity Acute Toxicity Study (Dose-Range Finding) Mechanism_Assays->Acute_Toxicity Proceed if warranted Subchronic_Toxicity Subchronic Toxicity Study (e.g., 28-day or 90-day) Acute_Toxicity->Subchronic_Toxicity Reproductive_Toxicity Reproductive/Developmental Toxicity Study Subchronic_Toxicity->Reproductive_Toxicity Risk_Assessment Human Health Risk Assessment Reproductive_Toxicity->Risk_Assessment Compound_of_Interest Barium 4-(1,1-dimethylethyl)benzoate Compound_of_Interest->Cell_Viability

Caption: A generalized workflow for toxicological screening of a new chemical entity.

Potential Biological Activities of the Barium Ion

The toxicity of soluble barium compounds is well-documented and primarily relates to their ability to act as a potent potassium channel antagonist.[6][7] This leads to a profound decrease in extracellular potassium levels (hypokalemia), which affects excitable cells like those in muscles and nerves.[8][9]

Mechanism of Action: Potassium Channel Blockade

Barium ions (Ba²⁺) physically block the pore of potassium channels, particularly the inward-rectifier potassium channels (Kir).[9][10] This blockade prevents the normal efflux of potassium from cells, leading to a shift of potassium from the extracellular to the intracellular space.[7][10] The resulting hypokalemia causes depolarization of the cell membrane, initially leading to muscle stimulation (cramps, tremors) and subsequently to muscle weakness and paralysis due to the inability of nerve and muscle cells to repolarize and fire action potentials.[8][11]

Cardiovascular Effects

The disruption of potassium homeostasis significantly impacts cardiac function. Barium toxicity can lead to a range of cardiovascular effects, including:

  • Hypertension or hypotension[7]

  • Ventricular tachycardia and other arrhythmias[6]

  • Electrocardiogram (ECG) abnormalities[9]

Toxicological Data for Barium
ParameterValueSpeciesRouteReference
Lethal Dose (LD₅₀)1 to 15 g (as various soluble salts)HumanOral[12]
Acute EffectsHypokalemia, muscle weakness, paralysis, cardiac arrhythmias, gastrointestinal distressHumanOral[6][8]
Proposed Experimental Protocol: In Vitro Cardiotoxicity Assay

To assess the potential cardiotoxic effects of this compound, an in vitro study using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) could be performed.

  • Test System: Commercially available hiPSC-CMs, which form a spontaneously beating syncytium in culture.

  • Methodology:

    • Culture hiPSC-CMs on multi-electrode array (MEA) plates. MEA technology allows for the non-invasive recording of extracellular field potentials, providing data on beat rate, field potential duration (analogous to QT interval), and arrhythmia.

    • After a baseline recording period, expose the cells to increasing concentrations of this compound. A positive control (e.g., Barium Chloride) and a negative control (vehicle) should be included.

    • Record electrophysiological parameters continuously for a set duration (e.g., 24-48 hours).

  • Endpoint Analysis:

    • Pro-arrhythmic Risk: Assess for the induction of arrhythmias, such as early afterdepolarizations (EADs) or fibrillatory patterns.

    • Electrophysiological Changes: Quantify changes in beat rate and field potential duration.

    • Cytotoxicity: At the end of the experiment, perform a cell viability assay (e.g., PrestoBlue) to distinguish between functional and cytotoxic effects.

Visualization: Barium's Effect on Muscle Cells

The following diagram illustrates the mechanism by which barium ions induce hypokalemia and impair muscle cell function.

G cluster_cell Muscle Cell cluster_extracellular Extracellular Fluid K_Channel Inward Rectifier K+ Channel (Kir) Intracellular High [K+] Low [Na+] K_Channel->Intracellular Normal K+ Efflux Extracellular_K Low [K+] (Hypokalemia) Result Cell Membrane Depolarization -> Muscle Weakness/Paralysis NaK_Pump Na+/K+ Pump NaK_Pump->Intracellular Pumps K+ In Ba_ion Barium (Ba2+) Ba_ion->K_Channel Blocks K+ Efflux

References

Unraveling the Molecular Mechanisms of Barium 4-(1,1-dimethylethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium 4-(1,1-dimethylethyl)benzoate, a compound primarily utilized in industrial applications as a heat stabilizer for polyvinyl chloride (PVC), presents a complex profile when considering its potential biological mechanism of action. While direct pharmacological studies on this specific salt are scarce, an in-depth analysis of its constituent components—the barium ion (Ba²⁺) and 4-(1,1-dimethylethyl)benzoic acid (also known as 4-tert-butylbenzoic acid or PTBBA)—provides a foundation for postulating its physiological effects. This technical guide synthesizes the available data to propose a dual mechanism of action, involving the modulation of ion channels by the barium ion and the inhibition of sirtuin enzymes by the PTBBA moiety. This document provides a comprehensive overview of the potential biochemical and cellular interactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development professionals.

Introduction

This compound is an organometallic compound with the chemical formula C₂₂H₂₆BaO₄. Its primary industrial application lies in its role as a thermal stabilizer in the manufacturing of PVC products.[1][2] In this capacity, it functions by neutralizing hydrogen chloride released during PVC degradation, thereby preventing polymer breakdown.[1] However, the dissociation of this salt in biological systems into barium ions and 4-tert-butylbenzoate warrants an investigation into their independent and potentially synergistic biological activities.

This guide will explore the distinct mechanisms of action of each component to build a comprehensive picture of the potential physiological impact of this compound.

Proposed Mechanism of Action

The biological effects of this compound are likely twofold, driven by the independent actions of its dissociated ions:

  • Barium Ion (Ba²⁺): Potassium Channel Antagonism: Soluble barium salts are known to be toxic, with the primary mechanism being the blockade of potassium channels.[3][4] The barium ion, due to its similar ionic radius to potassium, can enter and occlude the pore of potassium channels, thereby inhibiting the flow of potassium ions.[5] This disruption of potassium homeostasis can lead to significant physiological consequences, including effects on cellular excitability and muscle function.[3]

  • 4-(1,1-dimethylethyl)benzoic Acid (PTBBA): Sirtuin Inhibition: 4-tert-butylbenzoic acid has been identified as a weak inhibitor of the yeast sirtuin Sir2p and a selective inhibitor of the human sirtuin, SIRT1.[6][7] Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, and metabolism. Inhibition of SIRT1 by PTBBA could, therefore, modulate these pathways.

The following sections will delve into the quantitative data and experimental protocols that underpin these proposed mechanisms.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of the constituent parts of this compound.

Table 1: Barium Ion (Ba²⁺) Blockade of Potassium Channels

Channel TypePreparationK_d (Dissociation Constant)Reference
DRK1 (Kv2.1)Xenopus oocytes13 µM (internal Ba²⁺)[8]
Kir2.1Xenopus oocytes2.7 ± 0.1 µM (at -80 mV)[9]
Kir2.1(E125N)Xenopus oocytes15.6 ± 0.5 µM[9]
Kir2.1(T141A)Xenopus oocytes12.7 ± 0.6 µM[9]
BK Channels-K_c = 16.6 µM, K_o = 6.6 µM[10]

Table 2: 4-(1,1-dimethylethyl)benzoic Acid (PTBBA) Sirtuin Inhibition

TargetAssay SystemIC₅₀ / MICReference
Sir2p (yeast)Genetically modified yeast strainMIC = 200 µM[6]
SIRT1 (human)Enzyme-based assayIC₅₀ = 1.0 mM[6]
SIRT2 (human)Enzyme-based assay> 1.6 mM (28.0% inhibition)[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Protocol for Assessing Potassium Channel Blockade by Barium

This protocol is based on electrophysiological recordings in Xenopus oocytes expressing the potassium channel of interest.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate Xenopus laevis oocytes.
  • Inject oocytes with cRNA encoding the desired potassium channel subunits.
  • Incubate oocytes for 2-5 days to allow for channel expression.

2. Two-Electrode Voltage Clamp (TEVC) Recordings:

  • Place an oocyte in a recording chamber continuously perfused with a control bath solution (e.g., ND96).
  • Impale the oocyte with two microelectrodes filled with 3 M KCl (for voltage sensing and current injection).
  • Clamp the membrane potential at a holding potential (e.g., -80 mV).
  • Apply voltage steps to elicit potassium currents.

3. Application of Barium:

  • Prepare solutions containing varying concentrations of BaCl₂ in the bath solution.
  • Perfuse the oocyte with the barium-containing solutions.
  • Record the potassium currents in the presence of different barium concentrations.

4. Data Analysis:

  • Measure the steady-state current amplitude at each voltage step in the absence and presence of barium.
  • Calculate the fractional block of the current by barium.
  • Fit the concentration-response data to the Hill equation to determine the dissociation constant (K_d).

Protocol for Sirtuin Inhibition Assay

This protocol describes a typical in vitro enzyme inhibition assay for SIRT1.

1. Reagents and Materials:

  • Recombinant human SIRT1 enzyme.
  • Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine residue and a fluorophore/quencher pair).
  • NAD⁺.
  • Assay buffer (e.g., Tris-HCl buffer with salts and a reducing agent).
  • Test compound (PTBBA) dissolved in a suitable solvent (e.g., DMSO).
  • Developer solution to stop the enzymatic reaction and generate a fluorescent signal.

2. Assay Procedure:

  • In a microplate, add the assay buffer, NAD⁺, and the fluorogenic substrate.
  • Add varying concentrations of the test compound (PTBBA).
  • Initiate the reaction by adding the SIRT1 enzyme.
  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
  • Stop the reaction and generate the fluorescent signal by adding the developer solution.
  • Measure the fluorescence intensity using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of SIRT1 inhibition for each concentration of the test compound relative to a vehicle control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate the proposed mechanisms of action and experimental workflows.

Barium_Potassium_Channel_Blockade cluster_membrane Cell Membrane K_channel Potassium Channel Intracellular Extracellular K_ion_out K⁺ K_channel:p->K_ion_out Inhibited K⁺ Flow Blockage Channel Blockage K_channel:p->Blockage Ba_ion Barium Ion (Ba²⁺) Ba_ion->K_channel:p Enters and occludes pore K_ion_in K⁺ K_ion_in->K_channel:p K⁺ Efflux

Caption: Proposed mechanism of potassium channel blockade by the barium ion.

PTBBA_SIRT1_Inhibition PTBBA 4-(1,1-dimethylethyl)benzoic acid (PTBBA) SIRT1 SIRT1 (NAD⁺-dependent deacetylase) PTBBA->SIRT1 Binds to SIRT1 Deacetylated_Substrate Deacetylated Substrate SIRT1->Deacetylated_Substrate Deacetylation (Blocked) Inhibition Inhibition SIRT1->Inhibition Acetylated_Substrate Acetylated Substrate (e.g., Histones, p53) Acetylated_Substrate->SIRT1 Substrate for deacetylation Downstream_Effects Modulation of Gene Expression, Metabolism, DNA Repair Deacetylated_Substrate->Downstream_Effects

Caption: Postulated mechanism of SIRT1 inhibition by PTBBA.

TEVC_Workflow start Start oocyte_prep Oocyte Preparation and cRNA Injection start->oocyte_prep incubation Incubation (2-5 days) oocyte_prep->incubation tevc_setup Two-Electrode Voltage Clamp Setup incubation->tevc_setup control_rec Record Control Currents tevc_setup->control_rec barium_app Apply Barium Solution control_rec->barium_app barium_rec Record Currents with Barium barium_app->barium_rec data_analysis Data Analysis (K_d determination) barium_rec->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes and Protocols: Barium 4-(1,1-dimethylethyl)benzoate in Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium 4-(1,1-dimethylethyl)benzoate, also known as Barium 4-tert-butylbenzoate, is an organometallic compound classified as a metal carboxylate. While its direct application as a reagent in intricate organic synthesis for the formation of complex molecules is not extensively documented in scientific literature, its primary and significant role lies in industrial polymer chemistry. Specifically, it functions as a highly effective heat stabilizer for polyvinyl chloride (PVC).[1] Metal carboxylates, in general, are utilized in various industrial processes, including catalysis and as corrosion inhibitors.[2] This document provides detailed application notes and protocols for the use of this compound in its principal application.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 10196-68-6
Molecular Formula C₂₂H₂₆BaO₄
Molecular Weight 491.77 g/mol
Appearance White powder
Barium Content 26 ± 1.5%

(Data sourced from publicly available chemical supplier information)

Application Notes: Heat Stabilization of Polyvinyl Chloride (PVC)

This compound is a key component in mixed metal stabilizer systems, often used in combination with other metal carboxylates like those of cadmium and zinc, for the thermal stabilization of PVC.[3] PVC is inherently susceptible to thermal degradation at processing temperatures, leading to dehydrochlorination, discoloration, and loss of mechanical properties. Barium carboxylates act as secondary stabilizers that provide long-term heat stability.

The primary mechanism of action involves the scavenging of hydrogen chloride (HCl), a byproduct of PVC degradation. The accumulation of HCl is autocatalytic, meaning it accelerates further degradation of the polymer. This compound neutralizes HCl, thereby preventing this catastrophic breakdown.

The bulky tert-butyl group on the benzoate ligand enhances the compound's solubility and compatibility with the non-polar PVC matrix, ensuring homogeneous distribution and effective stabilization.

Logical Workflow for PVC Formulation

The following diagram illustrates the typical workflow for incorporating this compound into a PVC formulation.

G cluster_0 PVC Formulation Workflow A PVC Resin Selection F Dry Blending A->F B Plasticizer Addition B->F C Primary Stabilizer (e.g., Zinc Stearate) C->F D This compound (Secondary Stabilizer) D->F E Other Additives (Fillers, Lubricants, Pigments) E->F G Melt Compounding (e.g., Extrusion) F->G H Final PVC Product G->H

Caption: Workflow for PVC formulation incorporating this compound.

Proposed Mechanism of Action in PVC Stabilization

The diagram below outlines the proposed mechanism by which this compound acts as a heat stabilizer in PVC.

G cluster_0 PVC Heat Stabilization Cycle PVC PVC Polymer Chain Degraded_PVC Degraded PVC + HCl PVC->Degraded_PVC Heat Degraded_PVC->PVC Autocatalytic Degradation BaCl2 Barium Chloride (BaCl₂) Degraded_PVC->BaCl2 HCl Ba_Benzoate This compound Ba_Benzoate->BaCl2 Neutralization of HCl Benzoic_Acid 4-(1,1-dimethylethyl)benzoic acid

Caption: Proposed mechanism of HCl scavenging by this compound.

Experimental Protocol: Preparation of a Stabilized PVC Formulation

This protocol describes the laboratory-scale preparation of a PVC formulation incorporating this compound as a heat stabilizer.

Materials:

  • PVC resin (K-value 67)

  • Dioctyl phthalate (DOP) (plasticizer)

  • Zinc stearate (primary stabilizer)

  • This compound (secondary stabilizer)

  • Calcium carbonate (filler)

  • Stearic acid (lubricant)

Equipment:

  • High-speed mixer

  • Two-roll mill

  • Hydraulic press

  • Oven for thermal stability testing

  • Colorimeter

Procedure:

  • Pre-mixing of Components:

    • In a high-speed mixer, combine the PVC resin, filler, and lubricants.

    • Separately, pre-dissolve the this compound and zinc stearate in the dioctyl phthalate plasticizer with gentle heating and stirring until a homogeneous solution is obtained.

  • Blending:

    • While the PVC resin mixture is under agitation in the high-speed mixer, slowly add the plasticizer solution containing the stabilizers.

    • Continue mixing until a free-flowing dry blend is achieved. The temperature of the blend should not exceed 100°C.

  • Milling and Compounding:

    • Set the temperature of the two-roll mill to 160-170°C.

    • Transfer the dry blend to the heated two-roll mill and process until a homogeneous molten sheet is formed. This typically takes 5-10 minutes.

  • Sample Preparation:

    • Cut the milled sheet into appropriate sizes for testing.

    • Use a hydraulic press at 175°C to mold the sheets into uniform thickness (e.g., 1 mm) for color and stability analysis.

  • Thermal Stability Testing:

    • Place the molded PVC samples in an oven at 180°C.

    • Remove samples at regular intervals (e.g., every 15 minutes).

    • Monitor the color change of the samples over time using a colorimeter or by visual inspection against a standard. The time taken for the samples to show significant discoloration is an indicator of the thermal stability.

Quantitative Data: Typical Formulation

The following table provides a typical formulation for a semi-rigid PVC application. The exact ratios may be adjusted based on the specific performance requirements of the final product.

ComponentParts per Hundred Resin (PHR)
PVC Resin100
Dioctyl Phthalate (DOP)40
Zinc Stearate0.2
This compound 0.8
Calcium Carbonate20
Stearic Acid0.5

Conclusion

While this compound may not be a conventional reagent in synthetic organic chemistry labs, its role as a heat stabilizer in the polymer industry is critical. Its ability to prevent the thermal degradation of PVC makes it an indispensable component in the manufacturing of a wide array of durable plastic goods. The protocols and data presented provide a foundational understanding for researchers and professionals working in materials science and polymer chemistry. Further research could explore the synthesis of novel barium carboxylates with enhanced stabilizing properties or their potential as catalysts in specialized polymerization reactions.

References

Application Notes and Protocols: Barium 4-(1,1-dimethylethyl)benzoate in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct catalytic applications of Barium 4-(1,1-dimethylethyl)benzoate are not extensively documented in publicly available literature. However, based on the known catalytic activity of other barium carboxylates, particularly in base-catalyzed reactions, this document outlines potential applications and provides detailed protocols for a representative reaction: the aldol condensation. The experimental data and protocols presented herein are based on studies of related barium-based catalysts and should be considered as a starting point for the investigation of this compound as a catalyst.

Introduction

This compound is an organometallic compound that holds potential as a catalyst in organic synthesis.[1] While specific applications for this compound are still emerging, the broader class of barium carboxylates has demonstrated catalytic activity in various reactions. Barium-containing materials, including metal-organic frameworks (MOFs) with barium carboxylate linkers, have shown promise as heterogeneous base catalysts.[2][3]

This document provides an overview of the potential catalytic applications of this compound, with a detailed focus on its prospective use in aldol condensation reactions. The protocols and data are adapted from studies on analogous barium-based catalytic systems.

Potential Catalytic Applications

Barium compounds are known to act as catalysts in several organic transformations. The basic nature of barium salts can be harnessed for reactions requiring a base catalyst. Potential applications for this compound include:

  • Aldol Condensation: As a base catalyst for the formation of carbon-carbon bonds.

  • Transesterification: In the production of esters.

  • Polymerization: As a component in initiator or catalyst systems.

  • Dehydrohalogenation: For the elimination of HX from alkyl halides.

This application note will focus on the aldol condensation as a primary example.

Application Feature: Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. A basic catalyst is typically required to deprotonate the α-carbon of a ketone or aldehyde, forming an enolate which then attacks another carbonyl compound. Barium carboxylates, particularly within MOF structures, have been shown to be effective catalysts for this reaction.[2][3]

General Reaction Scheme
Proposed Catalytic Workflow

The following diagram illustrates a general workflow for a catalytic aldol condensation reaction using a barium-based catalyst.

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_process Reaction & Workup catalyst This compound activation Activation (e.g., heating under vacuum) catalyst->activation reaction_vessel Reaction Vessel activation->reaction_vessel Add Catalyst reactants Aldehyde/Ketone Substrates reactants->reaction_vessel solvent Solvent solvent->reaction_vessel stirring Stirring at specified temperature reaction_vessel->stirring monitoring Reaction Monitoring (TLC/GC) stirring->monitoring workup Aqueous Workup monitoring->workup Upon Completion extraction Organic Extraction workup->extraction purification Purification (e.g., Chromatography) extraction->purification product Isolated Aldol Product purification->product

Caption: Experimental workflow for a barium-catalyzed aldol condensation.

Experimental Protocols

The following protocols are adapted from literature on barium-catalyzed aldol condensations and can be used as a starting point for evaluating this compound.

Catalyst Activation

Objective: To remove any adsorbed water or volatile impurities from the catalyst.

Procedure:

  • Place the required amount of this compound in a Schlenk flask.

  • Heat the flask to 150 °C under a high vacuum (e.g., < 0.1 mmHg).

  • Maintain these conditions for 4 hours.

  • Allow the catalyst to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Store the activated catalyst in a desiccator or glovebox until use.

General Protocol for Aldol Condensation of an Aromatic Aldehyde with Acetone

Objective: To synthesize a β-hydroxy ketone or an α,β-unsaturated ketone.

Materials:

  • Activated this compound (catalyst)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Acetone (reagent and solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the activated this compound (e.g., 5 mol%).

  • Add the aromatic aldehyde (1.0 mmol).

  • Add acetone (10 mL).

  • Stir the reaction mixture at room temperature or heat to reflux (depending on substrate reactivity).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the catalyst by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following table summarizes representative data from aldol condensation reactions catalyzed by a barium-based MOF, which can be used as a benchmark for evaluating this compound.[2]

EntryAromatic AldehydeKetoneTemperature (°C)Time (h)Yield (%)
1p-nitrobenzaldehydeAcetone251296
2o-nitrobenzaldehydeAcetone251290
3m-nitrobenzaldehydeAcetone251280
4BenzaldehydeAcetone502475
5p-chlorobenzaldehydeAcetone502482
6p-nitrobenzaldehydeCyclohexanone251892

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the aldol condensation reaction mediated by a barium-based catalyst.

G catalyst Ba(OOCR)₂ enolate Enolate Formation catalyst->enolate + Ketone aldol_add Aldol Addition enolate->aldol_add + Aldehyde protonation Protonation aldol_add->protonation Forms Ba-alkoxide protonation->catalyst Regenerates Catalyst product Aldol Product protonation->product + H₂O ketone Ketone (R-CH₂-CO-R') ketone->enolate aldehyde Aldehyde (R''-CHO) aldehyde->aldol_add h2o H₂O h2o->protonation

Caption: Proposed catalytic cycle for a barium-catalyzed aldol condensation.

Conclusion

While this compound is a commercially available organometallic compound, its specific catalytic applications are an area of active research. Based on the performance of related barium carboxylates, it is a promising candidate for catalyzing base-mediated reactions such as the aldol condensation. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to explore the catalytic potential of this compound. Further investigation is warranted to fully characterize its catalytic activity, substrate scope, and potential for asymmetric catalysis.

References

Application Notes and Protocols: Exploring the Role of Barium 4-(1,1-dimethylethyl)benzoate in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium 4-(1,1-dimethylethyl)benzoate, also known as Barium 4-tert-butylbenzoate, is a chemical compound with potential applications in polymer science. While specific detailed protocols for its use as a direct initiator or catalyst in polymerization reactions are not extensively documented in publicly available literature, related barium compounds and carboxylates have established roles in various polymerization processes. This document provides an overview of these potential applications, drawing parallels from existing research on similar chemical structures. The information herein is intended to serve as a foundational guide for researchers investigating the use of this compound in polymerization, with the understanding that specific experimental conditions would require empirical optimization.

Introduction

This compound is an organometallic compound. While its primary documented industrial application is as a PVC stabilizer, the broader family of barium salts and carboxylates suggests potential utility in the field of polymer synthesis. This includes acting as catalysts, co-catalysts, or agents for polymer modification. This application note will explore these potential roles and provide hypothetical experimental protocols based on established methodologies for similar compounds.

Potential Applications in Polymerization

Based on the functions of analogous compounds, this compound could potentially be involved in the following types of polymerization reactions:

  • Ring-Opening Polymerization (ROP): Alkali metal carboxylates have been shown to be effective catalysts for the ring-opening polymerization of cyclic esters. It is plausible that barium carboxylates could exhibit similar catalytic activity.

  • Anionic Polymerization: Organobarium compounds have been investigated for their role in anionic polymerization. Barium-alkoxide salts, when used with organolithium compounds, form catalyst complexes for solution polymerization.

  • Polymer Crosslinking: Barium ions are known to crosslink polymers that contain carboxylate groups. This interaction can significantly alter the physical and mechanical properties of the final polymer, such as increasing its strength and reducing its swelling.

Hypothetical Experimental Protocols

The following protocols are generalized and should be adapted and optimized for specific monomers and desired polymer characteristics.

Protocol 1: Hypothetical Ring-Opening Polymerization of a Cyclic Ester (e.g., Lactide)

This protocol outlines a hypothetical procedure for testing the catalytic activity of this compound in the ring-opening polymerization of lactide to form polylactide (PLA).

Materials:

  • This compound

  • Lactide (recrystallized and dried)

  • Anhydrous toluene (or other suitable solvent)

  • Initiator (e.g., benzyl alcohol)

  • Nitrogen or Argon gas for inert atmosphere

  • Schlenk flask and line

  • Standard glassware for purification

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve a predetermined amount of this compound in anhydrous toluene.

  • Initiator Addition: Add the desired amount of initiator (e.g., benzyl alcohol) to the reaction mixture.

  • Monomer Addition: Add the purified lactide monomer to the flask.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 100-140°C) and stir for a specified time. Monitor the reaction progress by taking aliquots and analyzing for monomer conversion using techniques like ¹H NMR.

  • Termination and Purification: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol).

  • Drying: Filter and dry the resulting polymer under vacuum to a constant weight.

  • Characterization: Characterize the polymer for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Table 1: Hypothetical Data for Ring-Opening Polymerization

EntryMonomer/Catalyst RatioInitiator/Catalyst RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (GPC)PDI
1100:11:11204----
2200:11:11208----
3100:12:11404----

Note: This table is a template for recording experimental data. No actual data was found in the literature for this specific reaction.

Protocol 2: Hypothetical Workflow for Polymer Crosslinking

This protocol describes a general procedure for using this compound to crosslink a polymer containing carboxylic acid groups.

Materials:

  • Carboxylic acid-containing polymer (e.g., poly(acrylic acid))

  • This compound

  • Suitable solvent (e.g., deionized water, DMF)

  • Stirring plate and magnetic stirrer

Procedure:

  • Polymer Solution: Dissolve the carboxylic acid-containing polymer in a suitable solvent to a desired concentration.

  • Crosslinker Solution: Prepare a solution of this compound in a compatible solvent.

  • Crosslinking: Slowly add the crosslinker solution to the polymer solution while stirring vigorously.

  • Gelation: Continue stirring until a gel or precipitate is formed, indicating crosslinking has occurred. The time for this will vary depending on the concentrations and polymer.

  • Washing: If a solid is formed, wash it with solvent to remove any unreacted crosslinker.

  • Drying: Dry the crosslinked polymer, for example, by lyophilization or in a vacuum oven.

  • Characterization: Characterize the degree of swelling, thermal properties (using DSC or TGA), and mechanical properties of the crosslinked polymer.

Table 2: Hypothetical Data for Polymer Crosslinking

Polymer Concentration (wt%)Barium Salt Concentration (mol%)Swelling RatioGlass Transition Temperature (Tg) (°C)
51--
55--
101--

Note: This table is a template for recording experimental data. No actual data was found in the literature for this specific reaction.

Visualizations

The following diagrams illustrate the hypothetical workflows described.

G Hypothetical Workflow for Ring-Opening Polymerization cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_purification Purification and Characterization prep_glass Dry Glassware prep_reagents Purify Monomer and Solvent prep_glass->prep_reagents setup Setup Reaction Under Inert Atmosphere prep_reagents->setup add_catalyst Add this compound setup->add_catalyst add_initiator Add Initiator add_catalyst->add_initiator add_monomer Add Monomer add_initiator->add_monomer polymerize Heat and Stir add_monomer->polymerize terminate Cool and Precipitate Polymer polymerize->terminate dry Filter and Dry terminate->dry characterize Analyze (GPC, NMR) dry->characterize

Caption: Hypothetical workflow for ring-opening polymerization.

G Hypothetical Workflow for Polymer Crosslinking cluster_solution Solution Preparation cluster_crosslinking Crosslinking Process cluster_post_processing Post-Processing and Analysis dissolve_polymer Dissolve Carboxylic Acid- Containing Polymer mix_solutions Mix Polymer and Crosslinker Solutions dissolve_polymer->mix_solutions prepare_crosslinker Prepare Barium Salt Solution prepare_crosslinker->mix_solutions stir Stir to Induce Gelation mix_solutions->stir wash_gel Wash Crosslinked Polymer stir->wash_gel dry_gel Dry Polymer wash_gel->dry_gel characterize_gel Characterize Properties dry_gel->characterize_gel

Caption: Hypothetical workflow for polymer crosslinking.

Conclusion and Future Directions

While direct evidence for the application of this compound in initiating or catalyzing polymerization is currently limited in scientific literature, the known reactivity of similar barium compounds and carboxylates provides a strong rationale for its investigation in these areas. The hypothetical protocols and workflows presented here offer a starting point for researchers to explore its potential. Future work should focus on systematic studies to determine its catalytic activity, efficiency in crosslinking, and the properties of the resulting polymers. Such research could uncover novel applications for this compound in the synthesis of advanced polymer materials.

Application Notes and Protocols for the Characterization of Barium 4-(1,1-dimethylethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the analytical characterization of Barium 4-(1,1-dimethylethyl)benzoate, a compound relevant in various industrial applications, including as a PVC stabilizer.[1] The following protocols are designed for researchers, scientists, and professionals in drug development and material science.

Physicochemical Properties

This compound, also known as Barium 4-tert-butylbenzoate, is a white powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number10196-68-6[2][3][4]
Molecular FormulaC₂₂H₂₆BaO₄[4]
Molecular Weight491.77 g/mol [4]
AppearanceWhite powder[1]
Melting Point164.5-165.5°C[4]
Boiling Point283.3°C at 760 mmHg[4]
Density1.056 g/cm³[4]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the separation and quantification of this compound.[2]

Experimental Protocol

a) Sample Preparation:

  • Accurately weigh 10 mg of this compound.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

b) HPLC Conditions:

ParameterCondition
ColumnNewcrom R1 HPLC column or equivalent C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and Water with 0.1% Phosphoric Acid
GradientIsocratic
Flow Rate1.0 mL/min
Injection Volume20 µL
DetectorUV at 254 nm
Column Temperature30°C

Note: For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[2]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile/Water start->dissolve dilute Prepare Calibration Standards dissolve->dilute filtrate Filter through 0.45 µm Filter dilute->filtrate inject Inject into HPLC System filtrate->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify end Report Results quantify->end Spectro_Workflow cluster_ftir FTIR Analysis cluster_nmr NMR Analysis cluster_ms MS Analysis (of the free acid) start Sample of this compound prep_ftir Prepare KBr Pellet or use ATR start->prep_ftir prep_nmr Dissolve in Deuterated Solvent start->prep_nmr prep_ms Acidify and Extract Free Acid start->prep_ms acq_ftir Acquire IR Spectrum prep_ftir->acq_ftir analyze_ftir Identify Functional Groups acq_ftir->analyze_ftir end Structural Elucidation analyze_ftir->end acq_nmr Acquire 1H and 13C Spectra prep_nmr->acq_nmr analyze_nmr Confirm Molecular Structure acq_nmr->analyze_nmr analyze_nmr->end acq_ms Analyze by GC-MS or ESI-MS prep_ms->acq_ms analyze_ms Determine Fragmentation Pattern acq_ms->analyze_ms analyze_ms->end

References

Application Note: HPLC Analysis of Barium 4-(1,1-dimethylethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Barium 4-(1,1-dimethylethyl)benzoate. The method utilizes reverse-phase chromatography with UV detection, which is suitable for the determination of the 4-(1,1-dimethylethyl)benzoate anion in various sample matrices. This protocol is intended for researchers, scientists, and professionals in the drug development and quality control sectors.

Introduction

This compound, also known as Barium p-tert-butylbenzoate, is a chemical compound used in various industrial applications.[1] Accurate and precise analytical methods are crucial for its quantification in raw materials, finished products, and for stability studies. The presented HPLC method provides a straightforward and reproducible approach for the determination of the active anionic component, 4-(1,1-dimethylethyl)benzoic acid.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. A Newcrom R1 column is also a suitable alternative.[2]

  • Chemicals and Reagents:

    • This compound reference standard

    • 4-(1,1-dimethylethyl)benzoic acid reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid or Formic acid (analytical grade)

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 238 nm

For Mass Spectrometry (MS) compatible applications, 0.1% Formic Acid can be used in place of Phosphoric Acid.[2]

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-(1,1-dimethylethyl)benzoic acid reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1 - 100 µg/mL).

Sample Preparation
  • For this compound Salt: Accurately weigh a quantity of the sample equivalent to approximately 10 mg of the active anion and transfer to a 100 mL volumetric flask. Add approximately 50 mL of methanol and sonicate for 15 minutes to dissolve. Dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection. Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of 4-(1,1-dimethylethyl)benzoic acid.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas (n=6) ≤ 2.0%

Table 2: Method Validation Summary

ParameterResult
Retention Time (min) Approximately 5-7 minutes
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) (µg/mL) To be determined
Limit of Quantification (LOQ) (µg/mL) To be determined
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2.0%

Visualizations

The following diagrams illustrate the logical workflow of the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Sample_Prep_Workflow Start Weigh Sample Dissolve Dissolve in Methanol Start->Dissolve Sonicate Sonicate for 15 min Dissolve->Sonicate Dilute Dilute to Volume Sonicate->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject

References

Application Notes and Protocols for FT-IR Spectroscopy of Barium 4-(1,1-dimethylethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium 4-(1,1-dimethylethyl)benzoate (also known as Barium 4-tert-butylbenzoate) is an organometallic compound with potential applications in various fields, including materials science and pharmaceuticals. Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of such compounds, providing valuable information about molecular structure and chemical bonding. Fourier-Transform Infrared (FT-IR) spectroscopy offers high sensitivity and resolution for detailed vibrational analysis.

This document provides a comprehensive guide to the FT-IR spectroscopic analysis of this compound, including a summary of expected vibrational frequencies, a detailed experimental protocol for sample analysis, and a visual representation of the experimental workflow.

Data Presentation: Characteristic FT-IR Absorption Bands

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent parts: the 4-(1,1-dimethylethyl)benzoate ligand and the coordination of the carboxylate group to the barium ion. The following table summarizes the expected characteristic absorption bands. The precise peak positions can vary slightly due to the solid-state environment and intermolecular interactions.

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)IntensityNotes
Asymmetric C-H Stretchingtert-Butyl Group (-C(CH₃)₃)2965 - 2950StrongTypically a sharp, strong absorption.
Symmetric C-H Stretchingtert-Butyl Group (-C(CH₃)₃)2870 - 2860MediumUsually observed as a shoulder on the asymmetric stretching band.
Aromatic C-H Stretchingpara-Substituted Benzene Ring3100 - 3000WeakCharacteristic of C-H bonds on the aromatic ring.
Asymmetric Carboxylate Stretching (νₐₛ(COO⁻))Barium Carboxylate (Ba-(OOC)₂)1560 - 1510StrongThe position is indicative of the coordination mode. For ionic bonds, as expected with barium, this band appears at a lower wavenumber compared to the free carboxylic acid. The splitting of this band is not typically observed for barium carboxylates.[1]
Symmetric Carboxylate Stretching (νₛ(COO⁻))Barium Carboxylate (Ba-(OOC)₂)1420 - 1380StrongThe separation between the asymmetric and symmetric stretching frequencies (Δν) provides insight into the coordination environment of the carboxylate group.
C-C In-ring Stretchingpara-Substituted Benzene Ring1610 - 1580 and 1520 - 1480MediumAromatic rings typically show a pair of bands in this region.
Asymmetric C-H Bending (Scissoring)tert-Butyl Group (-C(CH₃)₃)1475 - 1450MediumDeformation of the methyl groups.
Symmetric C-H Bending (Umbrella Mode)tert-Butyl Group (-C(CH₃)₃)1395 - 1365MediumA characteristic doublet is often observed for the tert-butyl group.
C-C Skeletal Vibrationstert-Butyl Group (-C(CH₃)₃)1270 - 1200MediumStretching of the C-C bonds within the tert-butyl group.
Aromatic C-H Out-of-Plane Bending (γ(C-H))para-Substituted Benzene Ring860 - 800StrongThe position of this strong band is highly characteristic of the 1,4-disubstitution pattern of the benzene ring.
Aromatic Ring Bending (Out-of-Plane)para-Substituted Benzene Ring700 - 650MediumIn-plane and out-of-plane deformations of the entire aromatic ring structure.

Experimental Protocol: FT-IR Analysis using the KBr Pellet Method

This protocol outlines the procedure for preparing a solid sample of this compound for FT-IR analysis using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • This compound sample

  • FT-IR grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours and stored in a desiccator.

  • Agate mortar and pestle

  • Hydraulic press with a pellet die (e.g., 13 mm diameter)

  • Spatula

  • Analytical balance (readable to 0.1 mg)

  • FT-IR spectrometer

  • Sample holder for the spectrometer

  • Nitrogen or dry air purge for the spectrometer sample compartment (recommended)

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry, FT-IR grade KBr.

    • Transfer the KBr to the agate mortar and grind it to a fine, consistent powder.

    • Add the this compound sample to the mortar.

    • Grind the sample and KBr together thoroughly for several minutes until a homogeneous mixture is obtained. The mixture should have a fine, flour-like consistency.

  • Pellet Formation:

    • Carefully transfer the homogeneous powder mixture into the pellet die.

    • Distribute the powder evenly over the surface of the die anvil.

    • Assemble the pellet die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

    • Carefully release the pressure and disassemble the die.

    • Gently remove the KBr pellet from the die. A good quality pellet should be transparent or translucent and free of cracks.

  • FT-IR Spectrum Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Purge the sample compartment with dry nitrogen or air for several minutes to minimize interference from atmospheric water and carbon dioxide.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the FT-IR spectrum of the sample. Typical acquisition parameters are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (to improve signal-to-noise ratio)

    • The resulting spectrum should be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

  • Data Analysis:

    • Label the significant peaks in the spectrum.

    • Compare the observed peak positions with the expected vibrational frequencies in the data table to confirm the identity and purity of the compound.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the FT-IR analysis of this compound using the KBr pellet method.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis FT-IR Analysis cluster_data Data Processing weigh_sample Weigh Sample (1-2 mg) grind_mix Grind and Mix in Agate Mortar weigh_sample->grind_mix weigh_kbr Weigh KBr (100-200 mg) weigh_kbr->grind_mix load_die Load Powder into Pellet Die grind_mix->load_die Homogeneous Mixture press Apply Pressure (8-10 tons) load_die->press eject Eject Transparent Pellet press->eject place_pellet Place Pellet in Spectrometer eject->place_pellet background_scan Acquire Background Spectrum place_pellet->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan analyze Analyze Spectrum and Identify Peaks sample_scan->analyze

Caption: Experimental workflow for FT-IR analysis.

References

Application Notes and Protocols: Barium 4-(1,1-dimethylethyl)benzoate as a Precursor Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of Barium 4-(1,1-dimethylethyl)benzoate, also known as Barium 4-tert-butylbenzoate, as a precursor material. It covers its known applications, physicochemical properties, and representative protocols for its potential use in materials science.

Introduction

This compound is an organometallic compound that serves as a versatile precursor and stabilizer in various industrial and research applications.[1] Its structure, featuring a barium center coordinated to two 4-tert-butylbenzoate ligands, imparts specific properties that make it suitable for the synthesis of barium-containing materials and for the stabilization of polymers. While its application in drug development is not well-documented in publicly available literature, its nature as a metal-organic compound suggests potential for investigation in areas such as targeted drug delivery or as a catalyst in pharmaceutical synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for determining appropriate storage, handling, and experimental parameters.

PropertyValueReference
CAS Number 10196-68-6[2]
Molecular Formula C₂₂H₂₆BaO₄[3]
Molecular Weight 491.77 g/mol [2][3]
Appearance White powder[4]
Melting Point 164.5-165.5 °C[2]
Boiling Point 283.3 °C at 760 mmHg (Decomposes)[2]
Barium Content 26 ± 1.5%[4]
Solubility Insoluble in water.

Applications

This compound is proposed as a precursor for the deposition of barium-containing thin films, such as barium oxide (BaO) and barium titanate (BaTiO₃), through techniques like Metal-Organic Chemical Vapor Deposition (MOCVD).[1] These films are critical components in various electronic and optoelectronic devices due to their high dielectric constant, ferroelectric, and piezoelectric properties. The bulky tert-butyl group in the ligand can enhance the volatility and stability of the precursor, which are crucial for successful MOCVD.

Representative Protocol for MOCVD of Barium Oxide Thin Films

Disclaimer: The following is a representative protocol based on general MOCVD procedures for similar barium precursors. The optimal conditions for this compound may vary and require experimental optimization.

Objective: To deposit a thin film of barium oxide on a silicon substrate.

Materials and Equipment:

  • This compound (high purity)

  • Silicon (100) substrate

  • MOCVD reactor with a heated substrate holder and precursor bubbler

  • High-purity argon or nitrogen as a carrier gas

  • High-purity oxygen as an oxidant

  • Vacuum pump

  • Temperature and pressure controllers

  • Film characterization equipment (e.g., XRD, SEM, Ellipsometer)

Experimental Procedure:

  • Substrate Preparation:

    • Clean the silicon substrate using a standard RCA cleaning procedure to remove organic and inorganic contaminants.

    • Dry the substrate with high-purity nitrogen and load it into the MOCVD reactor.

  • System Preparation:

    • Load this compound into the precursor bubbler in an inert atmosphere (glovebox).

    • Assemble the MOCVD system and pump down to a base pressure of approximately 10⁻⁶ Torr.

    • Purge the system with the carrier gas.

  • Deposition:

    • Heat the substrate to the desired deposition temperature (e.g., 500-700 °C).

    • Heat the precursor bubbler to a temperature that provides sufficient vapor pressure (e.g., 180-220 °C). The optimal temperature should be below the decomposition temperature of the precursor.

    • Introduce the carrier gas through the bubbler to transport the precursor vapor into the reactor chamber.

    • Simultaneously, introduce the oxygen gas into the chamber.

    • Maintain a constant reactor pressure during deposition (e.g., 1-10 Torr).

    • Continue the deposition for the desired time to achieve the target film thickness.

  • Cooling and Characterization:

    • After deposition, stop the precursor and oxygen flow and cool down the substrate under a carrier gas atmosphere.

    • Once at room temperature, unload the substrate.

    • Characterize the deposited film for its crystal structure, morphology, thickness, and composition.

MOCVD_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition Substrate_Prep Substrate Cleaning (RCA) Precursor_Load Load Barium Precursor in Bubbler Substrate_Prep->Precursor_Load System_Pumpdown Pump Down and Purge Reactor Precursor_Load->System_Pumpdown Heat_Substrate Heat Substrate (500-700 °C) System_Pumpdown->Heat_Substrate Heat_Precursor Heat Precursor (180-220 °C) System_Pumpdown->Heat_Precursor Gas_Flow Introduce Precursor Vapor and Oxygen Heat_Substrate->Gas_Flow Heat_Precursor->Gas_Flow Deposition Film Growth Gas_Flow->Deposition Cooldown Cool Down Deposition->Cooldown Characterization Film Characterization (XRD, SEM) Cooldown->Characterization

MOCVD Experimental Workflow.

This compound is utilized as a heat stabilizer for polyvinyl chloride (PVC).[4] During the processing of PVC at high temperatures, the polymer can undergo degradation, releasing hydrochloric acid (HCl). This process is autocatalytic and leads to discoloration and loss of mechanical properties. Barium carboxylates, like Barium 4-tert-butylbenzoate, act as primary stabilizers by scavenging the released HCl, thus preventing further degradation of the PVC matrix. They are often used in combination with other metal carboxylates, such as those of zinc, to provide synergistic stabilizing effects.[5]

The general mechanism involves the reaction of the barium carboxylate with HCl to form barium chloride and 4-tert-butylbenzoic acid. This reaction neutralizes the acid and prevents it from catalyzing further PVC degradation.

PVC_Stabilization cluster_reaction Stabilization Reaction PVC PVC Degradation (Heat) HCl HCl PVC->HCl releases HCl->PVC catalyzes further degradation Ba_TBB Barium 4-tert-butylbenzoate BaCl2 Barium Chloride Ba_TBB->BaCl2 reacts with HCl to form TBB_Acid 4-tert-butylbenzoic Acid Ba_TBB->TBB_Acid Stabilized_PVC Stabilized PVC Ba_TBB->Stabilized_PVC results in

References

Application Note: Protocol for the Recrystallization of Barium 4-(1,1-dimethylethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Barium 4-(1,1-dimethylethyl)benzoate via recrystallization. Due to the limited availability of specific solubility data for this compound, a general procedure for solvent screening and subsequent recrystallization is outlined.

Data Presentation

Table 1: Solvent Screening for Recrystallization of this compound

SolventSolubility at Room Temp. (e.g., 25°C)Solubility at Elevated Temp. (e.g., boiling point)Crystal Formation upon Cooling? (Yes/No)Observations (e.g., color change, oiling out)
WaterLowHighYesColorless needles formed
EthanolMediumHighNo (remains dissolved)-
AcetoneLowMediumYesSmall, granular crystals
TolueneInsolubleLow--
Ethanol/Water (e.g., 1:1)LowHighYesWell-defined prisms

Experimental Protocols

A successful recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but sparingly soluble in the same solvent when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Protocol 1: Solvent Screening

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • This compound (crude)

  • A selection of trial solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures thereof)

  • Small test tubes

  • Heating apparatus (e.g., hot plate, water bath)

  • Vortex mixer (optional)

Procedure:

  • Place a small, accurately weighed amount of crude this compound (e.g., 10-20 mg) into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, agitating after each addition, until the solid dissolves. Record the approximate volume of solvent required. A good candidate for a single-solvent recrystallization will show low solubility at room temperature.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the hot solvent dropwise until the solid is completely dissolved.

  • Allow the hot, clear solutions to cool slowly to room temperature.

  • Once at room temperature, place the test tubes in an ice bath to induce further crystallization.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large amount of pure crystals upon cooling.

  • Record all observations in a table similar to Table 1.

Protocol 2: Recrystallization of this compound

Objective: To purify crude this compound using a suitable solvent identified from the screening process. A general procedure using a water-based system is described below, as ionic salts often exhibit good solubility in hot water.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., deionized water)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Drying oven

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water). Gently heat the mixture to the boiling point of the solvent while stirring continuously. Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot filtration. This is done by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this process.

  • Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point (Melting Point: 164.5-165.5 °C[1][2]) or in a desiccator under vacuum.

  • Analysis: Determine the melting point of the recrystallized product and compare it to the literature value to assess its purity. A sharp melting point close to the literature value is indicative of high purity.

Mandatory Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis start Start with Crude Barium 4-(1,1-dimethylethyl)benzoate solvent_screen Solvent Screening start->solvent_screen Identify suitable solvent dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter crystallize Slow Cooling & Crystallization hot_filter->crystallize ice_bath Ice Bath Cooling crystallize->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Recrystallized Product dry->end analysis Purity Analysis (e.g., Melting Point) end->analysis

References

Application Notes and Protocols for Antimicrobial Efficacy of Barium-Containing Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific studies on the antimicrobial efficacy of formulations containing Barium 4-(1,1-dimethylethyl)benzoate . The following information is based on the antimicrobial properties of other related barium compounds and benzoate derivatives to provide a relevant contextual framework for researchers, scientists, and drug development professionals.

Introduction

Barium compounds and benzoate derivatives have individually demonstrated antimicrobial properties against a range of microorganisms. While data on this compound is not publicly available, research on compounds like Barium Oxide Nanoparticles (BaONPs) and Sodium Benzoate provides valuable insights into potential antimicrobial applications. These notes offer a summary of available data and standardized protocols that can be adapted for future studies on new barium-containing formulations.

I. Antimicrobial Efficacy of Related Barium Compounds

Recent studies have highlighted the antimicrobial potential of barium in nanoparticle form. For instance, biosynthesized Barium Oxide Nanoparticles (BaONPs) have shown significant antibacterial activity.

Quantitative Data Summary

The following table summarizes the antimicrobial activity of BaONPs against several bacterial strains.

MicroorganismGram StainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coliGram-Negative19.12 ± 0.31[1]2.0[1]
Pseudomonas aeruginosaGram-Negative17.31 ± 0.59[1]4.5[1]
Klebsiella pneumoniaeGram-Negative18.83 ± 0.44[1]6.3[1]
Staphylococcus aureusGram-Positive16.56 ± 0.37[1]9.0[1]
Staphylococcus epidermidisGram-Positive15.75 ± 0.38[1]5.5[1]

Data from a study on Spirogyra-hyalina-mediated Barium Oxide Nanoparticles (BaONPs).[1]

II. Antimicrobial Efficacy of Benzoate Derivatives

Sodium benzoate is a well-known preservative with a broad spectrum of antimicrobial activity, particularly in acidic conditions.

Quantitative Data Summary

The table below presents the Minimum Inhibitory Concentrations (MICs) of sodium benzoate against common foodborne pathogens.

MicroorganismGram StainMinimum Inhibitory Concentration (MIC) (mg/mL)
Escherichia coliGram-Negative400[2]
Salmonella enteritidisGram-NegativeNo effect at tested concentrations[2]
Staphylococcus aureusGram-Positive400[2]
Bacillus subtilisGram-Positive400[2]

III. Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for related compounds. These can serve as a foundation for testing the antimicrobial efficacy of new formulations.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from studies on various antimicrobial agents.[2][3]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for OD measurement)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Culture bacteria in appropriate broth overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water).

    • Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of a 96-well plate.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the diluted test compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

    • Alternatively, measure the optical density (OD) at 600 nm using a spectrophotometer. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.

Protocol 2: Agar Disc Diffusion Assay

This protocol is a standard method for testing antimicrobial susceptibility.[2]

Objective: To qualitatively assess the antimicrobial activity of a substance by measuring the zone of growth inhibition.

Materials:

  • Test compound

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper discs (6 mm diameter)

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA plates and allow them to solidify and dry.

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Using a sterile swab, evenly inoculate the entire surface of the MHA plate to create a lawn of bacteria.

  • Application of Test Compound:

    • Impregnate sterile filter paper discs with a known concentration of the test compound solution.

    • Allow the solvent to evaporate completely.

    • Place the impregnated discs onto the surface of the inoculated agar plates.

    • Include a negative control disc (impregnated with solvent only) and a positive control disc (with a known antibiotic).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.

IV. Visualizations

The following diagrams illustrate common experimental workflows in antimicrobial efficacy testing.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture (Overnight) B Prepare Inoculum (5x10^5 CFU/mL) A->B D Inoculate 96-well Plate B->D C Prepare Serial Dilutions of Test Compound C->D E Incubate (37°C, 18-24h) D->E F Visual Inspection (Turbidity) E->F G Spectrophotometer (OD600) E->G H Determine MIC F->H G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Experimental_Workflow_Disc_Diffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Suspension (0.5 McFarland) B Inoculate MHA Plate (Lawn Culture) A->B D Place Discs on Agar B->D C Impregnate Discs with Test Compound C->D E Incubate (37°C, 18-24h) D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for Agar Disc Diffusion Assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Barium 4-(1,1-dimethylethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Barium 4-(1,1-dimethylethyl)benzoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound, also known as Barium 4-tert-butylbenzoate, typically involves the reaction of 4-tert-butylbenzoic acid with a suitable barium base. The general reaction is a neutralization reaction where the acidic proton of the carboxylic acid reacts with the hydroxide ion from the barium base to form water and the barium salt of the carboxylic acid.

Q2: What are the common starting materials for this synthesis?

The common starting materials are 4-tert-butylbenzoic acid and a barium source, typically Barium Hydroxide (Ba(OH)₂). Other barium sources like Barium Oxide (BaO) or Barium Carbonate (BaCO₃) can also be used, but may require different reaction conditions.

Q3: What solvents are suitable for this reaction?

Water is a common solvent for the reaction between 4-tert-butylbenzoic acid and barium hydroxide. The solubility of 4-tert-butylbenzoic acid in water is low, but it increases upon formation of the more soluble salt. Alcohols like ethanol or methanol can also be used, or a mixture of alcohol and water to improve the solubility of the starting carboxylic acid.[1]

Q4: How can the product, this compound, be isolated and purified?

The product is an ionic salt and is typically a solid. It can be isolated by filtration if it precipitates out of the reaction mixture. If the product is soluble in the reaction solvent, the solvent can be removed by evaporation. Purification can be achieved by recrystallization from a suitable solvent or by washing the isolated solid with a solvent in which the impurities are soluble but the product is not.

Troubleshooting Guide

Low Yield

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yield can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Incomplete Reaction:

    • Cause: The reaction may not have gone to completion. This could be due to insufficient reaction time, inadequate temperature, or improper stoichiometry.

    • Solution:

      • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or by checking the pH of the reaction mixture. An increase in pH would indicate the consumption of the acidic starting material. Extend the reaction time if necessary.

      • Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side reactions or decomposition.

      • Stoichiometry: Ensure that the molar ratio of barium hydroxide to 4-tert-butylbenzoic acid is correct. A slight excess of the carboxylic acid can be used to ensure complete consumption of the barium base, which can be easier to remove during purification.

  • Poor Solubility of Starting Material:

    • Cause: 4-tert-butylbenzoic acid has limited solubility in water.[1] If the acid is not fully dissolved, the reaction can be slow and incomplete.

    • Solution:

      • Use a co-solvent system, such as an ethanol/water or methanol/water mixture, to increase the solubility of the 4-tert-butylbenzoic acid.

      • Finely grind the 4-tert-butylbenzoic acid to increase its surface area, which can improve the rate of dissolution and reaction.

  • Product Loss During Workup:

    • Cause: The product might be partially soluble in the solvent used for washing or recrystallization, leading to loss of material.

    • Solution:

      • When washing the product, use a minimal amount of a cold solvent in which the product has low solubility.

      • For recrystallization, carefully select a solvent system where the product is highly soluble at high temperatures and poorly soluble at low temperatures. Allow the solution to cool slowly to maximize crystal formation and recovery.

  • Side Reactions:

    • Cause: Although the primary reaction is a straightforward acid-base neutralization, impurities in the starting materials or inappropriate reaction conditions could potentially lead to side reactions.

    • Solution:

      • Ensure the purity of your starting materials. Use high-purity 4-tert-butylbenzoic acid and barium hydroxide.

      • Avoid excessively high temperatures which could promote decarboxylation or other degradation pathways, although this is less likely under typical conditions for salt formation.

Product Purity Issues

Q: My final product is impure. What are the likely contaminants and how can I remove them?

A: Common impurities can include unreacted starting materials or byproducts from the barium source.

  • Unreacted 4-tert-butylbenzoic Acid:

    • Detection: This can be detected by measuring the pH of a solution of the product (it will be acidic) or by spectroscopic methods like NMR.

    • Removal: Wash the solid product with a non-polar organic solvent in which 4-tert-butylbenzoic acid is soluble but the barium salt is not. Diethyl ether or hexane could be suitable choices.

  • Excess Barium Hydroxide or Barium Carbonate:

    • Detection: The presence of excess barium hydroxide will result in a highly basic product. Barium carbonate is insoluble in most organic solvents and water.

    • Removal: If excess barium hydroxide is present, it can be neutralized with a stoichiometric amount of 4-tert-butylbenzoic acid. Barium carbonate can be removed by dissolving the desired product in a suitable solvent and filtering off the insoluble carbonate.

Data Presentation

Table 1: Solubility of 4-tert-Butylbenzoic Acid in Various Solvents

SolventTemperature (°C)Solubility ( g/100g solvent)
Water25Insoluble[1]
Ethanol25Very Soluble[1]
Benzene25Very Soluble[1]

Note: "Insoluble" and "Very Soluble" are qualitative descriptions from the available literature. For precise quantitative data, experimental determination is recommended.

Experimental Protocols

While a specific detailed protocol for the synthesis of this compound was not found in the search results, a general procedure can be outlined based on the principles of carboxylate salt formation.

General Experimental Protocol:

  • Dissolution of Reactants:

    • In a round-bottom flask, dissolve 4-tert-butylbenzoic acid in a suitable solvent (e.g., ethanol or an ethanol/water mixture).

    • In a separate beaker, prepare a solution of Barium Hydroxide octahydrate in water. A stoichiometric amount or a slight excess of the carboxylic acid is recommended.

  • Reaction:

    • Slowly add the Barium Hydroxide solution to the stirred solution of 4-tert-butylbenzoic acid at room temperature.

    • Stir the reaction mixture for a predetermined time (e.g., 2-4 hours). The reaction progress can be monitored by observing the formation of a precipitate or by checking the pH of the solution.

  • Isolation of Product:

    • If a precipitate forms, collect the solid by vacuum filtration.

    • If the product is soluble, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Wash the isolated solid with a suitable solvent (e.g., cold water or a non-polar organic solvent) to remove any unreacted starting materials or soluble impurities.

    • If necessary, recrystallize the product from an appropriate solvent system to achieve higher purity.

  • Drying:

    • Dry the purified product in a vacuum oven at a moderate temperature to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A 4-tert-butylbenzoic Acid C Dissolve in Solvent A->C B Barium Hydroxide B->C D Mix and Stir C->D E Isolate Product (Filtration/Evaporation) D->E F Wash with Solvent E->F G Recrystallize (optional) F->G H This compound F->H G->H

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions A Low Yield B Incomplete Reaction A->B C Poor Reactant Solubility A->C D Product Loss During Workup A->D E Optimize Reaction Time & Temp B->E F Adjust Stoichiometry B->F G Use Co-solvent C->G H Grind Starting Material C->H I Use Cold Washing Solvent D->I J Optimize Recrystallization D->J

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of Crude Barium 4-(1,1-dimethylethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Barium 4-(1,1-dimethylethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4-tert-butylbenzoic acid and the barium source (e.g., barium hydroxide or barium carbonate). Other potential impurities may arise from side reactions during the synthesis, including other barium salts of related carboxylic acids or residual solvents.

Q2: What is the recommended method for purifying crude this compound?

A2: Recrystallization is a widely applicable and effective method for purifying solid organic salts like this compound. The choice of solvent is critical for successful recrystallization.

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the crude product sparingly at room temperature but have high solubility at an elevated temperature. The impurities should either be insoluble in the hot solvent or highly soluble at room temperature. Based on general principles for barium carboxylates, a mixture of a polar protic solvent (like water or a short-chain alcohol) and a less polar organic solvent may be effective. It is recommended to perform small-scale solubility tests with various solvents to determine the optimal system.

Q4: My purified product is still showing impurities. What should I do?

A4: If impurities persist after a single recrystallization, a second recrystallization step may be necessary. Alternatively, if the impurities have significantly different chemical properties, other purification techniques such as column chromatography (though less common for salts) or a liquid-liquid extraction of a solution of the corresponding carboxylic acid before salt formation could be considered.

Q5: How can I assess the purity of my this compound?

A5: The purity of the final product can be assessed using various analytical techniques. Melting point determination is a straightforward method; a sharp melting point range close to the literature value suggests high purity. Spectroscopic methods such as Infrared (IR) spectroscopy can confirm the presence of the carboxylate functional group and the absence of impurities. Elemental analysis can determine the barium content.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent at low temperature.Try a different solvent or a solvent mixture that provides lower solubility at room temperature. Ensure the solution is thoroughly cooled before filtration.
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Oily Precipitate Forms Instead of Crystals The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling solvent or a solvent mixture.
The solution is supersaturated.Try seeding the solution with a small crystal of the pure compound or scratching the inside of the flask with a glass rod to induce crystallization.
Colored Impurities in the Final Product Presence of colored organic impurities.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.
Product Does Not Precipitate Upon Cooling The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the product.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of a test solvent (e.g., water, ethanol, isopropanol, or mixtures thereof) at room temperature. Observe the solubility. Heat the mixture gently and observe if the solid dissolves. Allow the solution to cool to see if crystals form. The ideal solvent will show low solubility at room temperature and high solubility upon heating. A potential starting point is a water/ethanol mixture.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven at a temperature well below the melting point.

Data Presentation

Property Value Reference
Molecular Formula C22H26BaO4[1]
Molecular Weight 491.77 g/mol [1]
Appearance White powder[1][2]
Melting Point 164.5-165.5 °C[1]
Boiling Point 283.3 °C (decomposes)[1]
Barium Content (Theoretical) ~27.9%Calculated
Barium Content (Typical Commercial) 26 ± 1.5%[2]

Mandatory Visualizations

Purification_Workflow crude_product Crude Barium 4-(1,1-dimethylethyl)benzoate dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling and Crystallization dissolution->crystallization If no insoluble impurities hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration drying Drying vacuum_filtration->drying pure_product Purified Product drying->pure_product

Caption: Experimental workflow for the purification of crude this compound by recrystallization.

References

Technical Support Center: Optimizing HPLC Conditions for Barium 4-(1,1-dimethylethyl)benzoate Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of Barium 4-(1,1-dimethylethyl)benzoate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during analysis.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the HPLC analysis of this compound. The separation is primarily governed by the 4-(1,1-dimethylethyl)benzoate anion.

ProblemPossible CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions between the carboxylate group and the stationary phase.- Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of 4-(1,1-dimethylethyl)benzoic acid (~4.2) to ensure it is in its neutral form. The use of an acidic modifier like phosphoric acid or formic acid is recommended.[1][2][3][4][5] - Use a High-Purity, End-Capped Column: Columns with low silanol activity, such as the Newcrom R1, can minimize these interactions.[6] - Increase Buffer Strength: A higher concentration of the mobile phase buffer can help mask residual silanol groups on the stationary phase.
Column Overload- Reduce Sample Concentration: Dilute the sample to a lower concentration. - Decrease Injection Volume: Inject a smaller volume of the sample onto the column.
Variable Retention Times Fluctuations in mobile phase composition or pH.- Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate pH measurement of the aqueous portion before mixing with the organic solvent.[4] - Use a Column Oven: Maintain a constant column temperature to ensure consistent retention.[7]
Inadequate column equilibration.- Increase Equilibration Time: Equilibrate the column with the mobile phase for a sufficient time before starting the analysis.
Low Resolution/Peak Co-elution Inappropriate mobile phase strength.- Adjust Organic Solvent Percentage: Modify the ratio of acetonitrile (or methanol) to water in the mobile phase. A lower percentage of organic solvent will generally increase retention and may improve resolution.
Unsuitable stationary phase.- Select a Different Column: Consider a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.
High Backpressure Blockage in the HPLC system.- Check for Blockages: Inspect frits, tubing, and the guard column for any obstructions. - Filter Samples: Ensure all samples and mobile phases are filtered through a 0.45 µm or 0.22 µm filter.
Buffer precipitation.- Ensure Buffer Solubility: Verify that the buffer is soluble in the mobile phase, especially at high organic solvent concentrations.
Ghost Peaks Contamination in the mobile phase or from the sample.- Use High-Purity Solvents: Employ HPLC-grade solvents and freshly prepared mobile phase. - Implement a Needle Wash Step: Use a suitable wash solvent to clean the autosampler needle between injections.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for the analysis of this compound?

A1: A good starting point is a reverse-phase HPLC method using a C18 column. The mobile phase typically consists of a mixture of acetonitrile and water with an acidic modifier to suppress the ionization of the carboxylate. For example, a mobile phase of acetonitrile and water containing 0.1% phosphoric acid or formic acid is commonly used.[1][6]

Q2: How does the barium cation affect the HPLC separation?

A2: In reverse-phase HPLC, the separation of this compound is primarily based on the properties of the 4-(1,1-dimethylethyl)benzoate anion. The barium cation will be unretained and will elute in the void volume. However, the presence of metal ions in the sample or from the HPLC system itself can sometimes interact with the stationary phase or the analyte, potentially leading to peak shape issues. Using high-purity reagents and a well-maintained HPLC system is recommended.

Q3: Why is an acidic modifier added to the mobile phase?

A3: An acidic modifier, such as phosphoric acid or formic acid, is added to the mobile phase to lower the pH. For carboxylic acids like 4-(1,1-dimethylethyl)benzoic acid, a low pH (ideally 2 pH units below the pKa) ensures that the molecule is in its protonated, neutral form. This minimizes secondary interactions with the silica-based stationary phase, resulting in sharper, more symmetrical peaks.[2][3][4][5]

Q4: What type of detector is suitable for this analysis?

A4: A UV detector is commonly used for the analysis of 4-(1,1-dimethylethyl)benzoate due to the presence of the aromatic ring, which absorbs UV light. A detection wavelength in the range of 230-254 nm is typically appropriate.

Q5: Can I use methanol instead of acetonitrile as the organic solvent?

A5: Yes, methanol can often be used as an alternative to acetonitrile in reverse-phase HPLC. However, the selectivity and retention times may differ. Method re-optimization may be necessary when switching between these solvents.

Data Presentation

The following tables summarize typical HPLC conditions and expected performance for the analysis of 4-(1,1-dimethylethyl)benzoic acid.

Table 1: HPLC Method Parameters

ParameterCondition 1Condition 2
Column C18, 5 µm, 4.6 x 150 mmNewcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Phosphoric AcidAcetonitrile:Water (50:50) with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 230 nm
Column Temp. 30 °C35 °C
Injection Vol. 10 µL10 µL

Table 2: Expected Chromatographic Performance

ParameterExpected Value
Retention Time (min) 5 - 15 (highly dependent on exact conditions)
Peak Asymmetry (Tailing Factor) 0.9 - 1.5
Theoretical Plates > 2000
Resolution (from nearest impurity) > 1.5

Experimental Protocols

Protocol 1: Standard Reverse-Phase HPLC Method

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase Preparation:

    • Aqueous Phase: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water.

    • Organic Phase: HPLC-grade acetonitrile.

    • Final Mobile Phase: Mix the aqueous and organic phases in a 40:60 (v/v) ratio. Degas the mobile phase before use.

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample and record the chromatogram.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve This compound Filter_Sample Filter Sample (0.45 µm) Sample->Filter_Sample Autosampler Autosampler Injection Filter_Sample->Autosampler Mobile_Phase Prepare Mobile Phase (ACN:H2O with Acid) Degas Degas Mobile Phase Mobile_Phase->Degas Pump HPLC Pump Degas->Pump Column C18 Column Autosampler->Column Pump->Autosampler Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: Experimental workflow for HPLC analysis.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues Start Problem with Chromatogram? Peak_Tailing Peak Tailing? Start->Peak_Tailing RT_Variable Variable RT? Start->RT_Variable Check_pH Is pH << pKa? Peak_Tailing->Check_pH Yes Check_Overload Overloaded? Peak_Tailing->Check_Overload No Adjust_pH Lower Mobile Phase pH Check_pH->Adjust_pH No End Re-analyze Reduce_Conc Reduce Sample Concentration Check_Overload->Reduce_Conc Yes Check_Temp Constant Temp? RT_Variable->Check_Temp Yes Check_MP Fresh Mobile Phase? RT_Variable->Check_MP No Use_Oven Use Column Oven Check_Temp->Use_Oven No Prepare_New_MP Prepare Fresh Mobile Phase Check_MP->Prepare_New_MP No

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Synthesis of Barium 4-(1,1-dimethylethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Barium 4-(1,1-dimethylethyl)benzoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic stage.

Stage 1: Grignard Reaction for 4-(1,1-dimethylethyl)benzoic acid Synthesis

Q1: The Grignard reaction does not initiate.

A1: Initiation of the Grignard reaction can be challenging due to the passivating oxide layer on the magnesium surface. Here are several troubleshooting steps:

  • Ensure Anhydrous Conditions: The presence of even trace amounts of water will quench the Grignard reagent. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Ethers used as solvents must be anhydrous.

  • Activate the Magnesium:

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod (in the reaction flask, under inert atmosphere) to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction. The disappearance of the iodine color is an indicator of activation.

    • Sonication: Using an ultrasonic bath can help to dislodge the oxide layer and initiate the reaction.

  • Check Starting Materials: Ensure the 4-tert-butylbromobenzene is pure and the magnesium is of appropriate quality for Grignard reactions.

Q2: The reaction mixture turns dark brown or black, and the yield of the carboxylic acid is low.

A2: A dark coloration can indicate side reactions, primarily the formation of a biphenyl impurity through a coupling reaction. This is favored by higher temperatures and high concentrations of the aryl halide.

  • Control the Addition Rate: Add the solution of 4-tert-butylbromobenzene to the magnesium suspension slowly and dropwise to maintain a gentle reflux and avoid localized high concentrations of the halide.

  • Maintain Moderate Temperature: While some initial heating might be necessary to start the reaction, the reaction is exothermic. If the reaction becomes too vigorous, cool the flask in an ice bath to moderate the rate.

Q3: How can I remove the biphenyl impurity from my 4-(1,1-dimethylethyl)benzoic acid?

A3: Biphenyl is a non-polar, neutral molecule and can be separated from the acidic product through an acid-base extraction.

  • After the Grignard reaction and quenching with CO2, the reaction mixture is typically acidified.

  • Dissolve the crude product in an organic solvent like diethyl ether.

  • Extract the ether solution with an aqueous base (e.g., 5% sodium hydroxide solution). The 4-(1,1-dimethylethyl)benzoic acid will deprotonate to form the water-soluble sodium salt and move to the aqueous layer. The neutral biphenyl will remain in the organic layer.

  • Separate the aqueous layer and acidify it with a strong acid (e.g., 6M HCl) to precipitate the purified carboxylic acid.

  • The precipitated acid can then be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Stage 2: Formation of this compound

Q1: The yield of the barium salt is low, or no precipitate forms.

A1: This can be due to several factors related to the reactants and reaction conditions.

  • Purity of the Carboxylic Acid: Ensure the 4-(1,1-dimethylethyl)benzoic acid is pure and dry. Impurities may interfere with the salt formation.

  • Choice of Barium Source: Barium hydroxide monohydrate is a common and effective choice. Barium carbonate can also be used, but the reaction may be slower and require heating to drive off the CO2 produced. The quality of the barium source is important, as impurities like iron, aluminum, or other metal salts can be present.

  • Stoichiometry: Use the correct stoichiometric ratio of the carboxylic acid to the barium source (2:1 molar ratio of acid to barium).

  • Solvent: The reaction is typically carried out in an aqueous medium or a mixture of water and a miscible organic solvent to ensure the solubility of the reactants.

  • pH Adjustment: The pH of the solution can be critical for precipitation. For the reaction with barium hydroxide, the solution will be basic. If using other barium salts, adjusting the pH might be necessary.

Q2: The final product is discolored.

A2: Discoloration can arise from impurities in the starting materials or from side reactions.

  • Purity of Starting Materials: Use high-purity 4-(1,1-dimethylethyl)benzoic acid and a high-quality barium source. Impurities in the barium source, such as iron salts, can lead to colored products.

  • Recrystallization: Recrystallize the crude this compound from a suitable solvent (e.g., a water/ethanol mixture) to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The common impurities can be categorized by their origin in the two-stage synthesis:

  • From the Grignard Reaction:

    • Biphenyl (4,4'-di-tert-butylbiphenyl): Formed by the coupling of the Grignard reagent with unreacted 4-tert-butylbromobenzene.

    • Unreacted 4-tert-butylbromobenzene: If the Grignard reaction does not go to completion.

    • Benzene (from tert-butylbenzene): If the Grignard reagent comes into contact with a proton source (like water) before reacting with CO2.

  • From the Salt Formation:

    • Unreacted 4-(1,1-dimethylethyl)benzoic acid: If the reaction with the barium source is incomplete.

    • Excess Barium Hydroxide or Barium Carbonate: If an excess of the barium source is used and not properly removed.

    • Other Metal Salts: Impurities from the barium source, such as salts of strontium, calcium, iron, or aluminum, can be present.[1]

Q2: What analytical techniques are recommended for purity assessment?

A2: A combination of techniques is recommended for a comprehensive purity profile:

  • High-Performance Liquid Chromatography (HPLC): To quantify the amount of the main product and organic impurities like unreacted carboxylic acid and biphenyl.

  • Titration: Acid-base titration can be used to determine the purity of the 4-(1,1-dimethylethyl)benzoic acid intermediate.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect and quantify trace metal impurities, especially those originating from the barium source.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and the precursor acid and to identify organic impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

Data Presentation

The following table summarizes the potential impurities, their sources, and typical analytical methods for their detection.

ImpuritySourceTypical Concentration Range (if not optimized)Analytical Method
4,4'-di-tert-butylbiphenylGrignard side reaction1-10%HPLC, GC-MS, NMR
Unreacted 4-tert-butylbromobenzeneIncomplete Grignard reaction0.5-5%GC-MS
Unreacted 4-(1,1-dimethylethyl)benzoic acidIncomplete salt formation0.5-2%HPLC, Titration
Excess Barium Hydroxide/CarbonateIncomplete purificationVariableTitration, ICP-MS (for Ba)
Strontium, Calcium, Iron, Aluminum SaltsImpure barium sourceppm levelsICP-MS

Experimental Protocols

Synthesis of 4-(1,1-dimethylethyl)benzoic acid via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 4-tert-butylbromobenzene

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • 6M Hydrochloric acid (HCl)

  • 5% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 molar equivalents) in the flask with a small crystal of iodine.

  • In the dropping funnel, prepare a solution of 4-tert-butylbromobenzene (1 molar equivalent) in anhydrous diethyl ether.

  • Add a small portion of the 4-tert-butylbromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask or sonicate. The disappearance of the iodine color and the onset of gentle reflux indicate the reaction has initiated.

  • Slowly add the remaining 4-tert-butylbromobenzene solution to maintain a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

  • In a separate beaker, place an excess of crushed dry ice. Slowly pour the Grignard reagent solution onto the dry ice with stirring.

  • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Slowly add 6M HCl to the reaction mixture until the solution is acidic and all solids have dissolved.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and extract with 5% NaOH solution.

  • Collect the aqueous basic layer, cool it in an ice bath, and acidify with 6M HCl to precipitate the 4-(1,1-dimethylethyl)benzoic acid.

  • Collect the white precipitate by vacuum filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Synthesis of this compound

Materials:

  • 4-(1,1-dimethylethyl)benzoic acid

  • Barium hydroxide monohydrate

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve 4-(1,1-dimethylethyl)benzoic acid (2 molar equivalents) in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve barium hydroxide monohydrate (1 molar equivalent) in hot deionized water.

  • Slowly add the hot barium hydroxide solution to the ethanolic solution of the carboxylic acid with stirring.

  • A white precipitate of this compound should form.

  • Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water, followed by a small amount of cold ethanol.

  • Dry the product in a vacuum oven at a moderate temperature (e.g., 80-100 °C).

  • The purity can be further enhanced by recrystallization from a water/ethanol mixture.

Mandatory Visualization

Synthesis_Workflow cluster_stage1 Stage 1: Grignard Reaction cluster_stage2 Stage 2: Salt Formation Start_Materials_1 4-tert-butylbromobenzene Magnesium Anhydrous Ether Grignard_Formation Formation of 4-tert-butylphenylmagnesium bromide Start_Materials_1->Grignard_Formation Initiation Carbonation Reaction with CO2 (Dry Ice) Grignard_Formation->Carbonation Acid_Workup Acidic Workup (HCl) Carbonation->Acid_Workup Crude_Acid Crude 4-(1,1-dimethylethyl)benzoic acid Acid_Workup->Crude_Acid Purification_1 Acid-Base Extraction Recrystallization Crude_Acid->Purification_1 Pure_Acid Pure 4-(1,1-dimethylethyl)benzoic acid Purification_1->Pure_Acid Reaction Reaction of Acid and Base Pure_Acid->Reaction Start_Materials_2 Barium Hydroxide Water/Ethanol Start_Materials_2->Reaction Precipitation Precipitation of Barium Salt Reaction->Precipitation Purification_2 Filtration, Washing, Drying Recrystallization Precipitation->Purification_2 Final_Product This compound Purification_2->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_grignard Grignard Stage cluster_salt Salt Formation Stage Start Experiment Issue No_Reaction No Reaction Initiation Start->No_Reaction Low_Yield_Dark_Color Low Yield / Dark Color Start->Low_Yield_Dark_Color Impure_Acid Impure Carboxylic Acid Start->Impure_Acid Low_Yield_No_Precipitate Low Yield / No Precipitate Start->Low_Yield_No_Precipitate Discolored_Product Discolored Product Start->Discolored_Product Check_Anhydrous Verify Anhydrous Conditions No_Reaction->Check_Anhydrous Control_Addition Control Reagent Addition Rate and Temperature Low_Yield_Dark_Color->Control_Addition Perform_Extraction Perform Acid-Base Extraction Impure_Acid->Perform_Extraction Activate_Mg Activate Magnesium (Crush, Iodine, Sonicate) Check_Anhydrous->Activate_Mg Yes Check_Purity_Stoichiometry Check Acid Purity and Stoichiometry Low_Yield_No_Precipitate->Check_Purity_Stoichiometry Recrystallize_Product Recrystallize Final Product Discolored_Product->Recrystallize_Product Check_Barium_Source Verify Barium Source Quality Check_Purity_Stoichiometry->Check_Barium_Source OK

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

solubility issues of Barium 4-(1,1-dimethylethyl)benzoate in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Barium 4-(1,1-dimethylethyl)benzoate

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my chosen organic solvent?

A1: this compound, as a salt of a divalent metal (Barium, Ba²⁺) and a moderately large organic acid, is expected to have limited solubility in many common organic solvents. Several factors could be contributing to this issue:

  • Polarity Mismatch: The ionic nature of the barium-carboxylate bond makes the compound quite polar. Non-polar solvents like hexanes or toluene are unlikely to be effective.

  • Insufficient Solvent Power: Even polar aprotic solvents may not have sufficient strength to break the crystal lattice energy of the salt.

  • Low Dissolution Rate: The compound may be soluble, but the rate at which it dissolves is very slow. Experiments may require more time, agitation, or energy input.

  • Impurity: The presence of impurities can sometimes affect solubility.

Q2: What types of organic solvents are most likely to dissolve this compound?

A2: Polar aprotic solvents are generally the best starting point for dissolving barium salts of carboxylic acids. Consider solvents such as:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP) These solvents have high dielectric constants and are effective at solvating cations. The solubility of barium sulfate, another sparingly soluble barium salt, is noted to be higher in DMSO than in water, likely due to strong interactions between DMSO and the Ba²⁺ cation.

Q3: Can heating the mixture improve solubility?

A3: Yes, for most compounds, solubility increases with temperature. Gently heating the solvent and compound mixture can provide the necessary energy to overcome the crystal lattice forces and promote dissolution. However, be cautious of the solvent's boiling point and the thermal stability of the compound. The reported boiling point for the parent acid is 283.3 °C, and the melting point of the barium salt is 164.5-165.5 °C, suggesting reasonable thermal stability for short-term heating[1][2].

Q4: Are there any additives that can enhance solubility?

A4: Yes, several strategies can be employed:

  • Co-solvents: Adding a small amount of a miscible co-solvent can sometimes disrupt the solute-solute interactions and improve solubility.

  • Chelating Agents: For certain applications, chelating agents like EDTA or DTPA can be highly effective at dissolving barium salts by forming a stable, soluble complex with the barium ion[3]. This, however, chemically modifies the state of the barium in the solution.

  • Phase-Transfer Catalysts: In biphasic systems, these catalysts can help shuttle the ionic species into the organic phase.

Troubleshooting Guide for Solubility Issues

If you are encountering difficulty dissolving this compound, follow this systematic approach.

G cluster_start cluster_actions cluster_solvent_options cluster_advanced cluster_end start Initial State: Compound Insoluble in Chosen Solvent action_agitate Increase Agitation (Vortex/Sonicate) start->action_agitate Step 1 action_heat Apply Gentle Heat (e.g., 40-60°C) action_time Increase Time (Allow to stir overnight) action_heat->action_time Still Insoluble? action_agitate->action_heat Still Insoluble? action_solvent Change Solvent System action_time->action_solvent Still Insoluble? end_success Success: Compound Dissolved action_time->end_success Dissolved? solvent_polar Try a More Polar Aprotic Solvent (e.g., DMSO, DMF) action_solvent->solvent_polar Option A solvent_cosolvent Introduce a Co-Solvent action_solvent->solvent_cosolvent Option B solvent_polar->start Re-run Process adv_chelate Consider Advanced Methods (e.g., Chelating Agents) solvent_polar->adv_chelate Still Insoluble? solvent_cosolvent->start Re-run Process solvent_cosolvent->adv_chelate Still Insoluble? adv_chelate->end_success Dissolved? end_fail Insoluble: Re-evaluate experimental goals or synthesis route adv_chelate->end_fail Still Insoluble?

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocol: Determining Approximate Solubility

This protocol outlines a standard "shake-flask" method to experimentally determine the equilibrium solubility of this compound in a given solvent.[4]

Materials:

  • This compound (pure)

  • Chosen organic solvent (high purity)

  • Analytical balance

  • Multiple small, sealable glass vials

  • Constant temperature shaker or water bath

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

  • Pipettes and volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, ICP-OES for barium)

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure undissolved solid remains at the end, confirming saturation[4]. For example, add 20 mg of the compound to 2 mL of the solvent.

  • Equilibration: Seal the vial tightly and place it in a constant temperature shaker. Allow the mixture to equilibrate for an extended period (24-72 hours is common) to ensure saturation is reached. The rate of dissolution decreases as you approach equilibrium[5].

  • Sample Collection: After equilibration, let the vials stand until the excess solid settles[5]. Carefully withdraw a known volume of the supernatant (the clear liquid on top) using a pipette.

  • Filtration: Immediately filter the collected supernatant through a 0.2 µm syringe filter to remove any suspended microcrystals. This step is critical for accuracy.

  • Dilution & Analysis: Dilute the filtered, saturated solution to a known volume. Analyze the concentration of the compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC for the benzoate moiety or ICP-OES for the barium ion).

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility at that specific temperature, often expressed in mg/mL or mol/L.

Data Summary Table

Use the protocol above to populate a solubility profile. A suggested list of solvents is provided below, categorized by polarity.

Solvent ClassSolvent NameDielectric Constant (Approx.)Result (e.g., mg/mL @ 25°C)Observations (e.g., Color Change, Heating Required)
Non-Polar n-Hexane1.9
Toluene2.4
Moderately Polar Dichloromethane (DCM)9.1
Tetrahydrofuran (THF)7.5
Ethyl Acetate6.0
Polar Aprotic Acetone21
Acetonitrile (ACN)37.5
Dimethylformamide (DMF)38.3
Dimethyl Sulfoxide (DMSO)47.2
Polar Protic Methanol33
Ethanol24.5

References

troubleshooting inconsistent results in polymerization with Barium 4-(1,1-dimethylethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in polymerization reactions initiated or catalyzed by Barium 4-(1,1-dimethylethyl)benzoate.

Troubleshooting Guide

This guide addresses specific issues that may arise during polymerization, offering potential causes and recommended solutions in a question-and-answer format.

Q1: My polymerization fails to initiate, or the initiation is significantly delayed. What are the possible causes?

A1: Failure to initiate is a common issue that can often be traced back to the purity of the reactants and the reaction environment. Key factors to investigate include:

  • Inhibitors: Commercial monomers are often supplied with inhibitors to prevent premature polymerization. Ensure these have been effectively removed prior to your experiment.

  • Oxygen: Organometallic compounds are frequently sensitive to oxygen, which can deactivate the catalyst or initiator.[1] The presence of dissolved oxygen in your monomer or solvent can inhibit the reaction.[2][3]

  • Water: Traces of water can react with and deactivate organometallic initiators.[1] It is crucial to use anhydrous solvents and thoroughly dry all glassware.

  • Initiator Purity/Activity: The this compound itself may have degraded due to improper storage or handling.

Recommended Solutions:

  • Monomer Purification: Follow standard procedures for inhibitor removal, such as passing the monomer through an alumina column.

  • Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox to exclude oxygen and moisture.

  • Solvent Purity: Use freshly distilled, anhydrous solvents.

  • Initiator Verification: If possible, verify the purity of the this compound using appropriate analytical techniques. Consider purchasing a new batch from a reputable supplier.

Q2: I am observing low monomer conversion or a slow polymerization rate. What could be the issue?

A2: Slow reaction rates or incomplete conversion can be influenced by several factors related to reaction kinetics and conditions.[4][5][6]

  • Sub-optimal Temperature: The reaction temperature directly affects the rate of polymerization.[5][6][7] An incorrect temperature can lead to a sluggish reaction.

  • Incorrect Reagent Concentrations: The concentrations of the monomer, initiator (this compound), and any co-catalysts are critical for optimal reaction kinetics.[5][6][7]

  • Impurities: As with initiation issues, impurities such as water or oxygen can continuously interfere with the propagating polymer chains or the catalyst, slowing down the reaction.[1][6]

Recommended Solutions:

  • Temperature Optimization: Experiment with a range of temperatures to find the optimal condition for your specific monomer and solvent system.

  • Concentration Adjustments: Systematically vary the concentrations of your reactants to determine their effect on the polymerization rate.

  • Rigorous Purification: Re-evaluate your purification procedures for all reagents and solvents to minimize the impact of impurities.

Q3: The molecular weight of my polymer is inconsistent between batches, or the molecular weight distribution is broader than expected. Why is this happening?

A3: Inconsistent molecular weight and broad polydispersity often point to issues with controlling the polymerization process.

  • Chain Transfer Reactions: The presence of impurities can act as chain transfer agents, leading to premature termination of growing polymer chains and a broader molecular weight distribution.[6]

  • Temperature Fluctuations: Poor temperature control can lead to variations in the rates of initiation, propagation, and termination, affecting the final molecular weight.[5][6]

  • Non-uniform Initiation: If the initiator is not dispersed evenly throughout the reaction mixture at the start of the polymerization, it can lead to different polymer chain growth rates.

Recommended Solutions:

  • Purification and Inertness: Reinforce the exclusion of air and moisture from your reaction setup.

  • Precise Temperature Control: Utilize a reliable thermostat or oil bath to maintain a constant and uniform reaction temperature.

  • Efficient Mixing: Ensure vigorous and consistent stirring, especially during the initial stages of the reaction, to promote uniform initiation.

Q4: My polymer has an undesirable color or contains insoluble particles. What is the source of this contamination?

A4: Discoloration or the presence of particulates can indicate side reactions or the introduction of foreign materials.

  • Side Reactions: High reaction temperatures can sometimes lead to side reactions or degradation of the polymer or initiator.[5][6]

  • Initiator Residue: Insoluble byproducts from the initiator or its reaction with impurities may be present in the final product.

  • Contamination: Contamination from the reaction vessel or stir bar can introduce impurities.

Recommended Solutions:

  • Optimize Reaction Temperature: Investigate if lowering the reaction temperature can mitigate discoloration without significantly impacting the polymerization rate.

  • Purification of the Polymer: After polymerization, dissolve the polymer in a suitable solvent and precipitate it in a non-solvent to remove soluble impurities and unreacted monomer. Filtration can be used to remove insoluble particles.

  • Thoroughly Clean Equipment: Ensure all glassware and equipment are scrupulously clean before use.

Frequently Asked Questions (FAQs)

Q: What is the typical purity of this compound required for polymerization?

A: For consistent and reproducible polymerization results, it is recommended to use high-purity this compound (e.g., >98%). The presence of impurities can significantly impact the reaction. Some suppliers offer various grades of purity.[8][]

Q: How should I store this compound?

A: As an organometallic compound, it is best stored in a tightly sealed container under a dry, inert atmosphere to protect it from moisture and oxygen. Storing it in a desiccator or a glovebox is advisable.

Q: Can I use this compound for the polymerization of any vinyl monomer?

A: The effectiveness of this compound as an initiator or catalyst can be monomer-dependent.[5] Its suitability for a specific vinyl monomer may need to be determined experimentally. The electronic and steric properties of the monomer will influence its reactivity.[2]

Q: Are there any known solvents that are incompatible with this compound?

A: Protic solvents (e.g., alcohols, water) and solvents with reactive functional groups should be avoided as they can react with and deactivate the organometallic compound. Anhydrous, non-protic solvents are generally preferred.

Data Presentation

Table 1: Impact of Reaction Conditions on Polymerization Outcome

ParameterPotential IssueEffect on PolymerizationTroubleshooting Action
Temperature Too lowSlow or no polymerizationIncrease temperature in increments
Too highSide reactions, discoloration, broad MWDDecrease temperature
FluctuatingInconsistent molecular weightUse a reliable temperature control system
Monomer Purity Inhibitor presentNo initiationRemove inhibitor
Other impuritiesLow conversion, broad MWDPurify monomer
Solvent Purity Presence of waterInitiator deactivation, no reactionUse anhydrous solvent
Atmosphere Presence of oxygenInitiator deactivation, slow reactionUse an inert atmosphere
Initiator Conc. Too lowSlow or incomplete reactionIncrease concentration
Too highDifficult to control, potential for side reactionsDecrease concentration

Table 2: Typical Analytical Techniques for Polymer Characterization

PropertyAnalytical TechniqueInformation Obtained
Molecular Weight & Distribution Gel Permeation Chromatography (GPC)Mn, Mw, PDI
Monomer Conversion Nuclear Magnetic Resonance (NMR), Gas Chromatography (GC)Percentage of monomer converted to polymer
Chemical Structure Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR)Confirmation of polymer structure
Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Tg, Tm, degradation temperature

Experimental Protocols

Protocol 1: General Procedure for Polymerization of a Vinyl Monomer

  • Glassware Preparation: All glassware (e.g., Schlenk flask, dropping funnel, condenser) must be thoroughly cleaned and dried in an oven at >120 °C overnight. Assemble the apparatus hot under a stream of dry inert gas (nitrogen or argon) and allow it to cool.

  • Reagent Preparation:

    • Monomer: Pass the vinyl monomer through a column of activated basic alumina to remove the inhibitor immediately before use.

    • Solvent: Use anhydrous solvent from a solvent purification system or freshly distilled from an appropriate drying agent.

    • Initiator Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of this compound in the anhydrous solvent.

  • Polymerization Reaction:

    • Charge the reaction flask with the purified monomer and anhydrous solvent via a cannula or syringe.

    • Establish vigorous stirring and bring the reaction mixture to the desired temperature using a thermostatically controlled oil bath.

    • Inject the required amount of the this compound solution into the reaction flask to initiate the polymerization.

    • Allow the reaction to proceed for the desired time. Monitor the progress by taking aliquots for analysis (e.g., by NMR or GC) if required.

  • Termination and Isolation:

    • Terminate the polymerization by adding a quenching agent (e.g., methanol or acidic methanol).

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a suitable non-solvent.

    • Collect the polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven until a constant weight is achieved.

Protocol 2: Purification of the Resulting Polymer

  • Dissolution: Dissolve the crude polymer in a minimal amount of a good solvent.

  • Precipitation: Slowly add the polymer solution to a vigorously stirred large excess of a non-solvent to precipitate the purified polymer.

  • Isolation: Collect the precipitated polymer by filtration.

  • Washing: Wash the polymer with fresh non-solvent to remove any remaining impurities.

  • Drying: Dry the purified polymer in a vacuum oven at a suitable temperature until a constant weight is obtained.

Visualizations

Troubleshooting_Workflow start Inconsistent Polymerization Results issue_initiation No/Slow Initiation start->issue_initiation issue_conversion Low Conversion/ Slow Rate start->issue_conversion issue_mw Inconsistent MW/ Broad PDI start->issue_mw check_purity Check Reagent Purity (Monomer, Solvent, Initiator) issue_initiation->check_purity Cause? check_atmosphere Verify Inert Atmosphere (O2, H2O exclusion) issue_initiation->check_atmosphere Cause? issue_conversion->check_purity Cause? check_temp Check Temperature Control issue_conversion->check_temp Cause? check_conc Verify Reagent Concentrations issue_conversion->check_conc Cause? issue_mw->check_purity Cause? issue_mw->check_atmosphere Cause? issue_mw->check_temp Cause? solution_purify Purify Reagents/ Dry Solvents check_purity->solution_purify Action solution_inert Improve Inert Technique check_atmosphere->solution_inert Action solution_temp Optimize/Stabilize Temperature check_temp->solution_temp Action solution_conc Adjust Concentrations check_conc->solution_conc Action

Caption: Troubleshooting workflow for inconsistent polymerization.

Experimental_Workflow prep_glassware 1. Prepare & Dry Glassware prep_reagents 2. Purify Monomer & Prepare Solutions prep_glassware->prep_reagents reaction_setup 3. Assemble Reactor Under Inert Gas prep_reagents->reaction_setup polymerization 4. Initiate Polymerization at Desired Temperature reaction_setup->polymerization termination 5. Terminate Reaction polymerization->termination isolation 6. Precipitate, Filter, & Dry Polymer termination->isolation characterization 7. Characterize Polymer (GPC, NMR, etc.) isolation->characterization

Caption: General experimental workflow for polymerization.

References

Technical Support Center: Managing Hygroscopic Barium Compounds in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of common barium compounds in experimental settings. The following information is designed to address specific issues and provide practical solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Which common barium compounds are hygroscopic?

A1: Several barium compounds readily absorb moisture from the atmosphere. The most common ones encountered in laboratory settings include:

  • Barium Chloride (BaCl₂): Anhydrous barium chloride is hygroscopic and will absorb water to form the more stable dihydrate (BaCl₂·2H₂O).[1][2][3][4]

  • Barium Oxide (BaO): This compound is highly hygroscopic and reacts with water in the air to form barium hydroxide (Ba(OH)₂).[5][6][7]

  • Barium Hydroxide (Ba(OH)₂): While available in hydrated forms (monohydrate and octahydrate), the anhydrous form is hygroscopic. The hydrated forms can also be sensitive to atmospheric conditions.[8][9]

Q2: Why is the hygroscopic nature of barium compounds a concern in experiments?

A2: The absorption of water can lead to several experimental errors:

  • Inaccurate Weighing: The measured mass of a hygroscopic compound will be higher than the actual mass of the pure substance due to the presence of absorbed water. This leads to errors in concentration calculations.

  • Changes in Chemical Properties: The hydration state of a barium compound can affect its solubility and reactivity. For instance, the presence of water can alter the pH of a solution or interfere with reactions where water is a reactant or product.

  • Alteration of Physical Properties: Moisture absorption can cause powders to cake or clump, leading to difficulties in handling and dispensing, which is particularly problematic in high-throughput screening and automated liquid handling systems.[10]

  • Interference in Biological Assays: In drug development and cell signaling studies, the precise concentration of active ions is critical. The hydration state can affect the bioavailability of barium ions, potentially leading to inconsistent or artifactual results. For example, barium ions are known to be potent blockers of potassium channels, and inaccurate concentrations due to hydration can lead to misinterpretation of experimental outcomes.[11][12]

Q3: How can I minimize moisture absorption when handling hygroscopic barium compounds?

A3: Proper handling techniques are crucial. Here are some best practices:

  • Work Quickly: Minimize the time the compound is exposed to the ambient atmosphere.

  • Use a Controlled Environment: Whenever possible, handle hygroscopic compounds in a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).[13][14]

  • Appropriate Containers: Store compounds in tightly sealed containers. For highly sensitive materials, use containers with gas-tight seals or store them inside a desiccator containing a suitable desiccant like silica gel or calcium chloride.

  • Small Quantities: For routine use, it is advisable to transfer a small amount of the compound from the main stock to a smaller working vial to avoid repeated exposure of the entire stock to the atmosphere.

Q4: What is the best way to store hygroscopic barium compounds?

A4: Storage conditions should be carefully controlled:

  • Dry Environment: Store in a cool, dry, and well-ventilated area away from sources of moisture.

  • Sealed Containers: Ensure containers are tightly sealed immediately after use. Parafilm can be used to provide an additional seal for screw-cap bottles.

  • Desiccators: For long-term storage or for highly hygroscopic compounds, a desiccator is recommended. Ensure the desiccant is active (e.g., blue silica gel that has not turned pink).

Troubleshooting Guides

Issue 1: Inconsistent results in gravimetric analysis of barium compounds.
Symptom Possible Cause Troubleshooting Steps
Calculated percentage of water of hydration is too high.Incomplete drying of the anhydrous salt. The final weight is artificially high due to residual water.1. Ensure heating to a constant mass. After the initial heating and cooling period, reheat the sample for shorter intervals (e.g., 10-15 minutes), cool in a desiccator, and reweigh. 2. Repeat this process until two consecutive weighings are within an acceptable range (e.g., ±0.002 g).[15] 3. Ensure the crucible is completely cooled to room temperature inside a desiccator before each weighing to prevent convection currents from affecting the balance reading.[16]
Calculated percentage of water of hydration is too low.The hydrated salt was not sufficiently protected from moisture before the initial weighing, leading to a lower initial mass of water.1. Handle the hydrated salt quickly during the initial weighing. 2. Store the stock bottle of the hydrated salt in a desiccator to prevent efflorescence (loss of water of hydration).
Precipitate is difficult to filter or forms a cloudy filtrate.The precipitate particles are too small and are passing through the filter paper.1. Allow the precipitate to "digest" by letting it stand in the hot mother liquor for a period before filtration. This promotes the growth of larger, more easily filterable crystals. 2. Use a finer porosity filter paper.
Issue 2: Variability in bioassays or drug screening when using barium compounds.
Symptom Possible Cause Troubleshooting Steps
Inconsistent dose-response curves.The concentration of the barium salt solution is not accurate due to water absorption by the solid compound before dissolution.1. Prepare stock solutions in a controlled environment (e.g., glove box) or work very quickly. 2. Determine the water content of the barium compound using Karl Fischer titration immediately before preparing the solution and adjust the mass accordingly. 3. Store pre-made stock solutions under inert gas and seal tightly.
Unexplained changes in cell signaling or ion channel activity.Barium ions can act as antagonists for certain ion channels (e.g., potassium channels). The effective concentration of Ba²⁺ may be fluctuating due to inconsistent hydration of the barium salt used.[11][12]1. Standardize the source and batch of the barium compound. 2. Routinely check the water content of the compound. 3. Consider if the observed effect is a pharmacological one from barium ions rather than the intended experimental manipulation. Run appropriate controls without the barium compound if possible.
Precipitation of the barium compound in the assay medium.The solubility of the barium compound may be affected by its hydration state or by reaction with components in the medium (e.g., sulfates, phosphates).1. Ensure the correct hydrate of the barium compound is being used, as their solubilities can differ. 2. Check the composition of the assay buffer for ions that can form insoluble barium salts. 3. Prepare concentrated stock solutions in a compatible solvent and perform a final dilution into the assay medium.

Data Presentation

The following table summarizes the properties of common hygroscopic barium compounds and their hydrates. Quantitative data on the rate of water absorption is highly dependent on factors like particle size, relative humidity, and temperature, and is best determined empirically for a specific batch using techniques like Dynamic Vapor Sorption (DVS).

CompoundChemical FormulaMolar Mass ( g/mol )FormHygroscopic Nature
Barium ChlorideBaCl₂208.23AnhydrousYes, absorbs water to form the dihydrate.[1][2][3][4]
Barium Chloride DihydrateBaCl₂·2H₂O244.26DihydrateStable under normal conditions, but can lose water upon heating.[1][2][3][4]
Barium OxideBaO153.33AnhydrousHighly hygroscopic, reacts with atmospheric water to form barium hydroxide.[5][6][7]
Barium HydroxideBa(OH)₂171.34AnhydrousHygroscopic.
Barium Hydroxide MonohydrateBa(OH)₂·H₂O189.36MonohydrateCan absorb additional moisture.
Barium Hydroxide OctahydrateBa(OH)₂·8H₂O315.46OctahydrateEfflorescent (can lose water) in dry air.[8][9]

Experimental Protocols

Protocol 1: Gravimetric Determination of Water of Hydration in Barium Chloride Dihydrate

Objective: To determine the percentage of water by mass in a sample of barium chloride dihydrate (BaCl₂·2H₂O).

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Porcelain crucible and lid

  • Bunsen burner, tripod, and clay triangle

  • Analytical balance (readable to ±0.001 g)

  • Desiccator with desiccant

  • Crucible tongs

Procedure:

  • Clean a porcelain crucible and lid and heat them strongly with a Bunsen burner for 5 minutes to remove any volatile impurities and adsorbed moisture.

  • Using crucible tongs, place the hot crucible and lid in a desiccator to cool to room temperature (approximately 15-20 minutes).

  • Weigh the cool, empty crucible and lid accurately on an analytical balance. Record this mass.

  • Add approximately 2-3 grams of barium chloride dihydrate to the crucible and weigh the crucible, lid, and sample accurately. Record this mass.

  • Place the crucible with the sample and a slightly ajar lid on the clay triangle.

  • Gently heat the crucible with the Bunsen burner for about 5 minutes, then increase the heat to a moderate flame for another 10-15 minutes to drive off the water of hydration. Avoid overheating, which can cause the salt to spatter.

  • Turn off the Bunsen burner and allow the crucible to cool for a few minutes before transferring it to the desiccator using crucible tongs. Allow it to cool completely to room temperature.

  • Weigh the cool crucible, lid, and anhydrous sample. Record this mass.

  • To ensure all water has been removed, repeat the heating, cooling, and weighing process (steps 6-8) until a constant mass is achieved (two consecutive readings are within ±0.002 g).

Calculations:

  • Mass of hydrated salt: (Mass of crucible + lid + sample) - (Mass of empty crucible + lid)

  • Mass of anhydrous salt: (Mass of crucible + lid + sample after final heating) - (Mass of empty crucible + lid)

  • Mass of water lost: (Mass of hydrated salt) - (Mass of anhydrous salt)

  • Percentage of water: (Mass of water lost / Mass of hydrated salt) x 100

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To accurately determine the water content of a barium compound sample.

Principle: Karl Fischer (KF) titration is a highly specific and precise method for water determination. It is based on a reaction between iodine and sulfur dioxide in the presence of water. The endpoint is detected potentiometrically or coulometrically. This method is particularly useful for determining low levels of water.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagents (e.g., hydranal)

  • Anhydrous methanol or other suitable solvent

  • Gastight syringe for sample introduction

  • Barium compound sample

Procedure (Volumetric Method):

  • Titrator Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be clean and dry.

  • Solvent Preparation: Add a suitable volume of anhydrous solvent (e.g., methanol) to the titration vessel.

  • Pre-titration: Start the titrator to titrate any residual water in the solvent until a stable, dry baseline is achieved.

  • Sample Preparation: Accurately weigh a suitable amount of the barium compound sample in a clean, dry container. The sample size should be chosen to consume an optimal volume of the KF titrant.

  • Sample Introduction: Quickly and carefully transfer the weighed sample into the titration vessel. Ensure a quantitative transfer.

  • Titration: Start the titration. The KF reagent (containing iodine) is added until all the water in the sample has reacted. The endpoint is detected automatically by the instrument.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and its concentration.

Troubleshooting for KF Titration of Barium Compounds:

  • Incomplete Dissolution: Barium salts may have limited solubility in standard KF solvents. Consider using specialized solvents or a KF oven to vaporize the water from the sample into the titration cell.

  • Side Reactions: Basic compounds like barium oxide and barium hydroxide can react with the acidic components of the KF reagents, leading to inaccurate results. For these compounds, the use of a KF oven is strongly recommended. Alternatively, specialized reagents for basic samples may be available.

Mandatory Visualizations

Experimental Workflow for Handling a Hygroscopic Barium Compound

Hygroscopic_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Retrieve Barium Compound from Desiccator B Work Environment? A->B C Handle in Glove Box (Inert Atmosphere) B->C Sensitive Experiment D Handle Quickly on Open Bench B->D Less Sensitive Experiment E Weigh Sample C->E D->E F Dissolve/Use Immediately E->F G Return to Desiccator Immediately F->G

Caption: Decision workflow for handling hygroscopic barium compounds.

Logical Relationship of Factors Affecting Experimental Accuracy

Accuracy_Factors cluster_factors Environmental & Procedural Factors cluster_errors Potential Experimental Errors A Hygroscopic Nature of Barium Compound B Ambient Humidity C Exposure Time D Storage Conditions E Inaccurate Mass Measurement B->E C->E D->E F Incorrect Solution Concentration E->F G Altered Chemical Reactivity F->G H Variable Bioavailability of Ba²⁺ F->H I Inaccurate Experimental Results G->I H->I

Caption: Factors influencing experimental accuracy with hygroscopic barium compounds.

References

Validation & Comparative

A Comparative Guide to Barium 4-(1,1-dimethylethyl)benzoate and Other Metal Carboxylates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of materials science and pharmaceutical development, metal carboxylates play a pivotal role as catalysts, stabilizers, and bioactive agents. This guide provides a comprehensive comparison of Barium 4-(1,1-dimethylethyl)benzoate with other notable metal carboxylates, focusing on their synthesis, performance characteristics, and applications, supported by experimental data.

Synthesis and Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound with its zinc and copper counterparts is presented in Table 1 .

PropertyThis compoundZinc 4-(1,1-dimethylethyl)benzoateCopper(II) Benzoate
Molecular Formula C₂₂H₂₆BaO₄[4]C₂₂H₂₆O₄Zn[5]C₁₄H₁₀CuO₄[6]
Molecular Weight 491.77 g/mol [4]419.83 g/mol [5]305.77 g/mol [7]
Appearance White powder[2][4]White powderBlue, crystalline powder[6]
Melting Point 164.5-165.5 °C[4][]Not availableNot available
Boiling Point 283.3 °C[4][]Not available249.3°C[9]
Solubility in Water Not available[4]Slightly solubleSlightly soluble in cold water[6]

Table 1: Physicochemical Properties of Selected Metal Carboxylates.

Performance Comparison in Key Applications

Metal carboxylates are integral components in various industrial and pharmaceutical applications. This section compares the performance of this compound and its alternatives in several key areas.

PVC Heat Stabilization

One of the primary applications of barium carboxylates is as a heat stabilizer for polyvinyl chloride (PVC).[2][10] During PVC processing at high temperatures, the polymer undergoes degradation, releasing hydrochloric acid (HCl), which further catalyzes the degradation process.[11] Metal carboxylates act as stabilizers by reacting with and scavenging HCl, and by replacing unstable chlorine atoms in the PVC structure with more stable carboxylate groups.[12][13]

Barium carboxylates are often used in combination with other metal carboxylates, such as those of zinc or cadmium, to achieve a synergistic stabilizing effect.[10][12] Barium soaps provide good long-term stability but may have poor initial color, while zinc soaps offer excellent initial color but can lead to sudden and catastrophic degradation known as "zinc burning".[11][14] The combination of barium and zinc stabilizers provides a balance of good initial color and long-term heat stability.[4][15]

The general mechanism for this synergistic stabilization is illustrated in the diagram below.

PVC_Stabilization PVC PVC Degradation (releases HCl) HCl HCl PVC->HCl Ba_Carboxylate Barium Carboxylate (Ba(OOCR)₂) Zn_Carboxylate Zinc Carboxylate (Zn(OOCR)₂) Ba_Carboxylate->Zn_Carboxylate Regenerates BaCl2 Barium Chloride (BaCl₂) Ba_Carboxylate->BaCl2 Reacts with HCl ZnCl2 Zinc Chloride (ZnCl₂) Zn_Carboxylate->ZnCl2 Reacts with HCl Stabilized_PVC Stabilized PVC Zn_Carboxylate->Stabilized_PVC Replaces unstable Cl ZnCl2->Ba_Carboxylate

Figure 1: Synergistic PVC Heat Stabilization Mechanism. This diagram illustrates the cooperative action of barium and zinc carboxylates in neutralizing HCl and stabilizing the PVC polymer chain.

Experimental Protocol for Evaluating PVC Heat Stabilizer Performance:

A common method to evaluate the performance of PVC heat stabilizers is through thermogravimetric analysis (TGA) and discoloration tests.[16][17]

  • Sample Preparation: PVC resin is mixed with the heat stabilizer(s) at a specified concentration (e.g., 2-5 parts per hundred of resin - phr). The mixture is then processed on a two-roll mill to form a homogenous sheet.

  • Discoloration Test (Static Heat Stability): Small samples of the PVC sheet are placed in an oven at a constant temperature (e.g., 180 °C). The color change of the samples is observed and recorded at regular intervals. The time taken for the sample to turn black is considered the static stability time.

  • Thermogravimetric Analysis (TGA): The thermal decomposition of the stabilized PVC samples is analyzed using a TGA instrument. The onset temperature of degradation and the temperature at different percentages of weight loss are determined. Higher degradation temperatures indicate better thermal stability.

Table 2 provides a qualitative comparison of the performance of different metal carboxylates as PVC heat stabilizers.

StabilizerInitial ColorLong-Term StabilitySynergistic Potential
Barium Carboxylate FairGoodHigh (with Zinc/Cadmium)
Zinc Carboxylate ExcellentPoor (risk of "zinc burning")High (with Barium/Calcium)
Calcium Carboxylate FairGoodHigh (with Zinc)
Lead Carboxylate GoodExcellentModerate
Organotin Carboxylate ExcellentExcellentLow

Table 2: Qualitative Performance Comparison of Metal Carboxylates as PVC Heat Stabilizers.

Antimicrobial Activity

Metal ions and their compounds have long been recognized for their antimicrobial properties.[18] The mechanism of action often involves the disruption of microbial cell membranes, interaction with essential proteins and enzymes, and the generation of reactive oxygen species.[19]

A comparative study on the influence of Zn²⁺ ion doping on the antibacterial activity of barium-nickel ferrite nanoparticles showed that the presence of zinc enhanced the inhibitory effect against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[22] This suggests that zinc-based carboxylates may offer a more potent and safer alternative to barium carboxylates for antimicrobial applications.

Experimental Protocol for Evaluating Antimicrobial Activity:

The antimicrobial efficacy of metal carboxylates can be assessed using standard microbiological assays such as the minimum inhibitory concentration (MIC) test.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus, E. coli) is prepared.

  • Serial Dilution: The metal carboxylate is serially diluted in a suitable growth medium in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth (e.g., 37 °C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the metal carboxylate that visibly inhibits microbial growth.

Catalytic Activity

Metal carboxylates are versatile catalysts in various organic reactions. Their catalytic activity often stems from the Lewis acidic nature of the metal center.[23] Barium carboxylate-based metal-organic frameworks (MOFs) have been shown to catalyze aldol condensation reactions.[24] Zinc carboxylates have been investigated as catalysts for biodiesel synthesis through esterification and transesterification reactions.[25]

The choice of metal can significantly influence the catalytic performance. For instance, in aldol condensation, a barium-based MOF exhibited superior catalytic activity compared to its magnesium-based counterpart under similar reaction conditions.[24] This highlights the importance of the specific metal ion in designing effective catalysts.

Catalytic_Cycle Catalyst Metal Carboxylate (M(OOCR)n) Intermediate Catalyst-Substrate Complex Catalyst->Intermediate Binds Substrate A Substrate_A Substrate A Substrate_A->Intermediate Substrate_B Substrate B Product Product Substrate_B->Product Intermediate->Product Reacts with Substrate B Product->Catalyst Releases Product, Regenerates Catalyst

Figure 2: Generalized Catalytic Cycle. This diagram depicts a simplified catalytic cycle where a metal carboxylate facilitates the reaction between two substrates to form a product.

Applications in Drug Development

The unique properties of metal carboxylates make them attractive for applications in drug delivery and formulation. Barium sulfate nanoparticles are well-known as contrast agents in medical imaging and are being explored for drug delivery due to their biocompatibility and stability.[26][27] Similarly, barium titanate-based nanocarriers are being investigated for targeted drug release.[28]

However, the potential toxicity of barium ions remains a significant hurdle for systemic drug delivery applications. Zinc, being an essential trace element in the human body, offers a potentially safer alternative. Zinc-based MOFs have been studied for their drug-carrying capabilities.[23]

Conclusion

This compound is a valuable compound, particularly in the field of polymer stabilization. Its synergistic effect with zinc carboxylates makes it a crucial component in many PVC formulations. However, when considering applications in drug development and antimicrobial formulations, the potential toxicity of barium is a major concern.

In contrast, zinc carboxylates, including Zinc 4-(1,1-dimethylethyl)benzoate, offer a compelling alternative with established antimicrobial and catalytic properties, coupled with a more favorable safety profile. The choice between this compound and other metal carboxylates will ultimately depend on the specific requirements of the application, with a clear trend towards safer and more environmentally friendly alternatives in many areas of research and development. Further quantitative comparative studies are needed to fully elucidate the performance differences across a broader range of applications.

References

A Comparative Guide to Alternative Catalysts for Polymerization: Beyond Barium 4-(1,1-dimethylethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biodegradable polyesters through ring-opening polymerization (ROP) is a cornerstone of advanced drug delivery systems, medical implants, and specialized materials. While Barium 4-(1,1-dimethylethyl)benzoate has been utilized as a catalyst in this domain, the quest for more efficient, cost-effective, and less toxic alternatives is a perpetual driver of innovation. This guide provides a comparative overview of promising alternative catalysts, with a focus on alkali metal carboxylates, supported by experimental data and detailed protocols to inform your research and development endeavors.

Performance Comparison: Barium Carboxylates vs. Alkali Metal Carboxylates

Table 1: Comparison of Catalyst Performance in Ring-Opening Polymerization of L-Lactide

Catalyst SystemMonomer/Catalyst/Initiator RatioTime (min)Conversion (%)Mn ( g/mol )Đ (PDI)Reference
Potassium Oximates
K(O-N=CPh2) (1)100:1:210>9915,2001.10[1]
[K(18-crown-6)(O-N=CPh2)] (2)100:1:210>9914,8001.12[1]
K(O-N=CPh2) (1)400:1:220>9945,1001.25[1]
[K(18-crown-6)(O-N=CPh2)] (2)400:1:215>9950,2001.21[1]
This compound Data not available in the reviewed literature

Mn = Number Average Molecular Weight; Đ (PDI) = Polydispersity Index

The data for potassium-based catalysts demonstrates their high activity, achieving near-complete monomer conversion in a short period.[1] These catalysts also exhibit good control over the polymerization, yielding polymers with predictable molecular weights and narrow polydispersity indices.[1] The ability to scale to higher monomer-to-catalyst ratios while maintaining control is a significant advantage for practical applications.[1]

Experimental Protocols

Below are detailed experimental protocols for the ring-opening polymerization of L-lactide using a potassium-based catalyst as a representative alternative, and a generalized protocol for ε-caprolactone polymerization which can be adapted for barium-based catalysts.

Protocol 1: Ring-Opening Polymerization of L-Lactide using Potassium Oximates

Materials:

  • L-lactide (L-LA)

  • Potassium oximates (e.g., K(O-N=CPh2))

  • Benzyl alcohol (BnOH)

  • Toluene (anhydrous)

  • Standard Schlenk line and glassware

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, a Schlenk flask is charged with the desired amount of potassium oximates catalyst.

  • Anhydrous toluene is added to dissolve the catalyst.

  • The desired amount of benzyl alcohol (co-initiator) is added to the solution.

  • In a separate flask, the desired amount of L-lactide monomer is dissolved in anhydrous toluene.

  • The catalyst solution is then added to the monomer solution under an inert atmosphere.

  • The reaction mixture is stirred at room temperature.

  • Aliquots are taken at specific time intervals to monitor the monomer conversion by ¹H NMR spectroscopy.

  • Upon completion, the polymerization is quenched by the addition of a small amount of acidic methanol.

  • The polymer is precipitated in a large volume of cold methanol, filtered, and dried under vacuum to a constant weight.

  • The number average molecular weight (Mn) and polydispersity index (Đ) of the resulting polylactide are determined by gel permeation chromatography (GPC).

Protocol 2: Generalized Ring-Opening Polymerization of ε-Caprolactone

Materials:

  • ε-Caprolactone

  • Catalyst (e.g., this compound or an alkali metal carboxylate)

  • Initiator (e.g., a primary or secondary alcohol)

  • Solvent (e.g., toluene, THF, or bulk polymerization)

  • Standard reaction vessel with mechanical stirring and temperature control

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • The reactor is thoroughly dried and purged with an inert gas.

  • The ε-caprolactone monomer is purified by distillation over a drying agent (e.g., CaH2) and stored under an inert atmosphere.

  • The catalyst and initiator are charged into the reactor under an inert atmosphere.

  • If a solvent is used, it is added to the reactor and the mixture is stirred until the catalyst is dissolved or suspended.

  • The purified ε-caprolactone monomer is then added to the reactor.

  • The reaction mixture is heated to the desired temperature (typically between 100-150 °C) and stirred.

  • The progress of the polymerization is monitored by measuring the monomer conversion over time using techniques such as ¹H NMR or gravimetry.

  • Once the desired conversion is reached, the reaction is terminated (e.g., by cooling and adding a quenching agent).

  • The polymer is purified by dissolving it in a suitable solvent (e.g., dichloromethane) and precipitating it in a non-solvent (e.g., cold methanol).

  • The purified polycaprolactone is collected by filtration and dried in a vacuum oven.

  • The molecular weight and polydispersity of the polymer are characterized by GPC.

Mechanistic Insights and Visualizations

The ring-opening polymerization of cyclic esters catalyzed by metal carboxylates, including barium and alkali metal salts, is widely accepted to proceed via a coordination-insertion mechanism . This mechanism involves the coordination of the monomer to the metal center, followed by the insertion of the monomer into the metal-alkoxide bond of the growing polymer chain.

Below are Graphviz diagrams illustrating the experimental workflow for a typical ring-opening polymerization and the key steps of the coordination-insertion mechanism.

Experimental_Workflow A Catalyst & Initiator Preparation C Polymerization Reaction A->C B Monomer Purification B->C D Quenching & Precipitation C->D E Polymer Purification & Drying D->E F Characterization (NMR, GPC) E->F

Caption: A typical experimental workflow for ring-opening polymerization.

Coordination_Insertion_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator R-OH Active_Species M-OR (Metal Alkoxide) Initiator->Active_Species Activation Catalyst M-X (Metal Carboxylate) Catalyst->Active_Species Coordination Coordination Complex Active_Species->Coordination Monomer Cyclic Monomer Monomer->Coordination Insertion Ring-Opening & Insertion Coordination->Insertion Growing_Chain Growing Polymer Chain Insertion->Growing_Chain Growing_Chain->Coordination Next Monomer Addition

Caption: The coordination-insertion mechanism for ring-opening polymerization.

Conclusion

While this compound serves as a catalyst for polymerization, the exploration of alternatives like alkali metal carboxylates is crucial for advancing the field. The available data suggests that potassium-based catalysts, for instance, offer high activity and excellent control over the polymerization process, making them compelling candidates for the synthesis of well-defined biodegradable polyesters. The provided protocols and mechanistic diagrams offer a foundational understanding for researchers to design and execute experiments with these alternative catalytic systems. Further research focusing on direct comparative studies will be invaluable in elucidating the precise advantages and disadvantages of each catalyst class, ultimately enabling the selection of the optimal catalyst for specific polymerization applications.

References

A Comparative Guide to Analytical Methods for the Quantification of Barium 4-(1,1-dimethylethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the quantitative determination of Barium 4-(1,1-dimethylethyl)benzoate. The information is intended for researchers, scientists, and professionals in drug development, offering insights into the performance, protocols, and applications of various methods.

The quantification of this compound can be approached by targeting either the organic anion, 4-(1,1-dimethylethyl)benzoate, or the barium cation. This guide explores methodologies for both approaches, presenting a comprehensive overview for selecting the most suitable analytical strategy.

High-Performance Liquid Chromatography (HPLC) for 4-(1,1-dimethylethyl)benzoate Quantification

HPLC is a robust and widely used technique for the analysis of organic compounds. For this compound, a reversed-phase HPLC method is typically employed to quantify the 4-(1,1-dimethylethyl)benzoate anion.

A typical HPLC method for the analysis of 4-(1,1-dimethylethyl)benzoate would involve the following:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, such as a mixture of acetonitrile and water. The solution should be sonicated to ensure complete dissolution and then filtered through a 0.45 µm membrane filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase could be a mixture of acetonitrile and water with a small amount of phosphoric or formic acid[1].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at the maximum absorbance wavelength of 4-(1,1-dimethylethyl)benzoic acid, which is approximately 237.5 nm[2].

    • Injection Volume: 10-20 µL.

  • Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standard solutions of known concentrations.

The HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. This is typically assessed by analyzing a series of standards over a defined range.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Comparison of Analytical Methods

The following tables provide a comparison of HPLC with alternative methods for the quantification of this compound. The performance data presented are representative values based on the analysis of similar compounds and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Comparison of Methods for 4-(1,1-dimethylethyl)benzoate Quantification

ParameterHPLC-UVGas Chromatography (GC-FID/MS)UV-Vis SpectrophotometryAcid-Base Titration
Principle Chromatographic separation followed by UV detection.Separation of volatile compounds followed by detection.Measurement of UV light absorption.Neutralization reaction.
Sample Prep. Simple dissolution and filtration.Derivatization to a volatile ester is required[3].Simple dissolution.Simple dissolution.
Linearity (R²) >0.999>0.99>0.99N/A
Accuracy (% Recovery) 98-102%95-105%97-103%99-101%
Precision (%RSD) <2%<5%<3%<1%
LOD ~0.1 µg/mL~1 µg/mL~0.5 µg/mLHigh (mg range)
LOQ ~0.3 µg/mL~3 µg/mL~1.5 µg/mLHigh (mg range)
Specificity HighHighLow to ModerateLow
Throughput HighModerateHighLow

Table 2: Comparison of Methods for Barium Quantification

ParameterAtomic Absorption Spectroscopy (AAS)Ion Chromatography (IC)Inductively Coupled Plasma (ICP-AES/MS)Complexometric Titration
Principle Absorption of light by free atoms in a flame or furnace.Ion-exchange separation followed by conductivity detection.Emission of light from excited atoms in a plasma.Formation of a colored complex with an indicator.
Sample Prep. Acid digestion may be required.Simple dissolution and filtration.Acid digestion may be required.Simple dissolution, pH adjustment.
Linearity (R²) >0.995>0.999>0.999N/A
Accuracy (% Recovery) 95-105%97-103%98-102%99-101%
Precision (%RSD) <5% (FAAS), <10% (GFAAS)<3%<2%<1%
LOD ~10 µg/L (FAAS), ~0.1 µg/L (GFAAS)[1]~10 µg/L[4]~1 µg/L (AES), <0.1 µg/L (MS)[1]High (mg range)
LOQ ~30 µg/L (FAAS), ~0.3 µg/L (GFAAS)~30 µg/L~3 µg/L (AES), <0.3 µg/L (MS)High (mg range)
Specificity HighHighVery HighModerate
Throughput HighHighHighLow

Visualizing the Analytical Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for HPLC method validation and a logical comparison of the discussed analytical methods.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting p1 Define Analytical Method Requirements p2 Develop HPLC Method Protocol p1->p2 e1 Prepare Standards & Samples p2->e1 e2 Perform Linearity Experiments e1->e2 e3 Conduct Accuracy (Spike/Recovery) e1->e3 e4 Assess Precision (Repeatability & Intermediate) e1->e4 e5 Determine LOD & LOQ e1->e5 e6 Evaluate Specificity e1->e6 r1 Analyze Data & Calculate Validation Parameters e2->r1 e3->r1 e4->r1 e5->r1 e6->r1 r2 Generate Validation Report r1->r2

Caption: Experimental workflow for HPLC method validation.

Method_Comparison cluster_analyte Analyte cluster_benzoate Benzoate Quantification cluster_barium Barium Quantification Analyte This compound HPLC HPLC-UV (High Specificity, High Throughput) Analyte->HPLC GC GC-FID/MS (Requires Derivatization) Analyte->GC UV UV-Vis (Simple, Low Specificity) Analyte->UV Titr_Acid Acid-Base Titration (Low Sensitivity & Specificity) Analyte->Titr_Acid AAS AAS (High Sensitivity) Analyte->AAS IC Ion Chromatography (Good for Ionic Species) Analyte->IC ICP ICP-AES/MS (Very High Sensitivity & Specificity) Analyte->ICP Titr_Comp Complexometric Titration (Classical, Low Sensitivity) Analyte->Titr_Comp

Caption: Comparison of analytical methods for the target analyte.

Detailed Methodologies for Alternative Techniques

For the analysis of the benzoate moiety, GC requires a derivatization step to convert the non-volatile carboxylic acid into a more volatile ester. A common approach involves reaction with a derivatizing agent like 4-t-butylbenzyl bromide[3]. The resulting ester can then be separated on a suitable GC column (e.g., a non-polar or medium-polarity column) and detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). While specific, the need for derivatization adds complexity and potential for variability.

This method relies on the inherent UV absorbance of the 4-(1,1-dimethylethyl)benzoate anion in a solution. A simple procedure involves dissolving the sample in a suitable solvent (e.g., ethanol or methanol) and measuring the absorbance at the wavelength of maximum absorption (~237.5 nm)[2]. Quantification is achieved using a calibration curve. This method is rapid and straightforward but lacks the specificity of chromatographic techniques, making it susceptible to interference from other UV-absorbing species in the sample matrix.

The benzoate component can be quantified by non-aqueous acid-base titration[5][6]. The sample is dissolved in a non-aqueous solvent like glacial acetic acid and titrated with a standardized solution of a strong acid, such as perchloric acid. The endpoint is typically determined using a potentiometric electrode or a visual indicator. This classical method is accurate and precise for bulk analysis but lacks the sensitivity for trace-level quantification.

AAS is a highly sensitive technique for quantifying the barium content. The sample is typically introduced into a flame (Flame AAS) or a graphite furnace (Graphite Furnace AAS), where it is atomized. The amount of light absorbed by the barium atoms at a characteristic wavelength (553.6 nm) is proportional to the concentration[7]. FAAS is robust and suitable for moderate concentrations, while GFAAS offers significantly lower detection limits for trace analysis[1][8].

IC is used for the determination of the barium cation. The sample is dissolved in an aqueous solution and injected into the IC system. The barium ions are separated from other cations on an ion-exchange column and detected by a conductivity detector[4][9]. This method is specific for ionic species and can be used for simultaneous analysis of multiple cations.

ICP, either with Atomic Emission Spectroscopy (ICP-AES) or Mass Spectrometry (ICP-MS) detection, offers very high sensitivity and specificity for barium analysis. The sample is introduced into a high-temperature argon plasma, which excites (ICP-AES) or ionizes (ICP-MS) the barium atoms. The resulting emission or mass-to-charge ratio is measured for quantification[1][8]. ICP methods are powerful for trace and ultra-trace analysis but require more sophisticated instrumentation.

Barium can be determined by direct titration with a standard solution of ethylenediaminetetraacetic acid (EDTA) in an alkaline medium[10][11]. A metallochromic indicator, such as phthalein purple, is used to signal the endpoint of the titration. This method is suitable for determining higher concentrations of barium and is a cost-effective technique.

References

comparative study of Barium 4-(1,1-dimethylethyl)benzoate and barium benzoate properties

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties of Barium Benzoate and Barium 4-(1,1-dimethylethyl)benzoate.

This guide provides a detailed comparison of the known properties of Barium Benzoate and its derivative, this compound, also known as Barium p-tert-butylbenzoate. The inclusion of a bulky tert-butyl group on the benzoate ligand is expected to influence the compound's physical and chemical characteristics. This comparison aims to highlight these differences based on available experimental data.

Physicochemical Properties

A summary of the key physicochemical properties for both compounds is presented below. It is important to note that detailed experimental data for this compound is limited in publicly available literature, with most information sourced from chemical suppliers. In contrast, Barium Benzoate has been the subject of more detailed academic studies.

PropertyThis compoundBarium Benzoate
CAS Number 10196-68-6[1][2]533-00-6[3]
Molecular Formula C22H26BaO4C14H10BaO4[3]
Molecular Weight 491.77 g/mol 379.55 g/mol [3]
Appearance White powderFine, white powder[4]
Melting Point 164.5-165.5 °C[2]249.3 °C[5]
Boiling Point 283.3 °C at 760 mmHg[2]249.3 °C at 760 mmHg[6]
Density 1.056 g/cm³[2]2 g/cm³ at 20 °C[3]
Water Solubility Data not available3.4-51.3 g/L at 20 °C[3]

Structural and Thermal Properties

The structural and thermal characteristics of these compounds are crucial for their application and stability.

Crystal Structure

Barium Benzoate has been reported to have a monoclinic layered crystal structure.[7] This layered arrangement can influence its solubility and thermal behavior.

Thermal Stability

Barium Benzoate: Studies on the thermal decomposition of Barium Benzoate show that it decomposes in a single stage to form Barium Carbonate (BaCO3) and organic compounds, primarily benzophenone and triphenylmethane, when heated in a nitrogen atmosphere.[7]

This compound: While a melting point is reported, detailed thermal analysis data from techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) are not available in the literature. Such analyses would be essential to determine its decomposition pathway and thermal stability relative to Barium Benzoate.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule.

Barium Benzoate: The FT-IR spectrum of Barium Benzoate is expected to show characteristic absorption bands for the carboxylate group (COO-), typically with strong asymmetric and symmetric stretching vibrations. The aromatic C-H and C=C stretching vibrations of the benzene ring will also be present.

This compound: The FT-IR spectrum of this compound will also be dominated by the carboxylate and aromatic absorptions. Additionally, it will exhibit characteristic peaks corresponding to the tert-butyl group, including C-H stretching and bending vibrations. A comparative analysis of the exact peak positions could provide insights into the electronic effects of the tert-butyl group on the benzoate ring and the coordination of the carboxylate to the barium ion.

Biological and Pharmacological Activity

There is no significant information available in the public domain regarding the biological or pharmacological activities of either Barium Benzoate or this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of these specific barium salts are not widely published. However, a general approach for the synthesis and characterization of barium carboxylates can be outlined.

Synthesis of Barium Benzoates

A common method for the synthesis of barium carboxylates is through the reaction of the corresponding carboxylic acid with a barium salt, such as barium hydroxide or barium carbonate, in an aqueous solution.

Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Carboxylic_Acid Benzoic Acid or 4-tert-butylbenzoic Acid Dissolution Dissolve in Water Carboxylic_Acid->Dissolution Barium_Salt Barium Hydroxide or Barium Carbonate Barium_Salt->Dissolution Mixing Mix and Heat Dissolution->Mixing Precipitation Precipitation of Barium Salt Mixing->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry the Product Filtration->Drying Final_Product Barium Benzoate or This compound Drying->Final_Product

A generalized workflow for the synthesis of barium benzoate salts.
Characterization Techniques

A standard suite of analytical techniques would be employed to characterize and compare the two compounds.

Characterization cluster_synthesis Synthesized Products cluster_analysis Analytical Techniques cluster_data Data Analysis and Comparison Ba_Benzoate Barium Benzoate FTIR FT-IR Spectroscopy Ba_Benzoate->FTIR XRD X-ray Diffraction (XRD) Ba_Benzoate->XRD TGA_DSC Thermal Analysis (TGA/DSC) Ba_Benzoate->TGA_DSC Solubility Solubility Studies Ba_Benzoate->Solubility Ba_tBu_Benzoate This compound Ba_tBu_Benzoate->FTIR Ba_tBu_Benzoate->XRD Ba_tBu_Benzoate->TGA_DSC Ba_tBu_Benzoate->Solubility Comparison Comparative Study of Properties FTIR->Comparison XRD->Comparison TGA_DSC->Comparison Solubility->Comparison ChemicalStructures cluster_Ba_Benzoate Barium Benzoate cluster_Ba_tBu_Benzoate This compound Ba_ion Ba²⁺ Benzoate1 [C₆H₅COO]⁻ Ba_ion->Benzoate1 Benzoate2 [C₆H₅COO]⁻ Ba_ion->Benzoate2 Ba_ion2 Ba²⁺ tBu_Benzoate1 [C₁₀H₁₃COO]⁻ Ba_ion2->tBu_Benzoate1 tBu_Benzoate2 [C₁₀H₁₃COO]⁻ Ba_ion2->tBu_Benzoate2

References

Assessing the Purity of Synthesized Barium 4-(1,1-dimethylethyl)benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, establishing the purity of synthesized compounds is a critical step to ensure reliable experimental outcomes and product quality. This guide provides a comprehensive overview of the methods used to assess the purity of synthesized Barium 4-(1,1-dimethylethyl)benzoate. It also offers a comparison with Calcium 4-(1,1-dimethylethyl)benzoate as a common alternative, supported by illustrative experimental data.

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is through the reaction of 4-(1,1-dimethylethyl)benzoic acid with a suitable barium source, such as barium hydroxide, in an aqueous medium. The resulting product can then be isolated by precipitation and filtration.

Synthesis_Workflow reagents 4-(1,1-dimethylethyl)benzoic acid Barium Hydroxide Octahydrate dissolution Dissolve in Water reagents->dissolution reaction Reaction at 60°C dissolution->reaction precipitation Cool to Induce Precipitation reaction->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Water filtration->washing drying Dry in Vacuum Oven washing->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:
  • Dissolution: 17.82 g (0.1 mol) of 4-(1,1-dimethylethyl)benzoic acid is dissolved in 200 mL of deionized water with heating and stirring.

  • Addition of Barium Hydroxide: In a separate beaker, 15.78 g (0.05 mol) of barium hydroxide octahydrate is dissolved in 150 mL of hot deionized water. This solution is then slowly added to the benzoic acid solution with continuous stirring.

  • Reaction and Precipitation: The reaction mixture is heated to 60°C for one hour. Upon cooling to room temperature and then in an ice bath, a white precipitate of this compound forms.

  • Isolation and Purification: The precipitate is collected by vacuum filtration and washed three times with 50 mL portions of cold deionized water to remove any unreacted starting materials and soluble impurities.

  • Drying: The final product is dried in a vacuum oven at 80°C to a constant weight.

Purity Assessment of this compound

A multi-technique approach is employed to ensure a thorough assessment of the purity of the synthesized compound. This typically includes High-Performance Liquid Chromatography (HPLC) for quantitative analysis of organic impurities, spectroscopic methods (¹H NMR, ¹³C NMR, and FTIR) for structural confirmation and detection of contaminants, and Thermal Gravimetric Analysis (TGA) to determine the presence of residual solvent or water.

Purity_Assessment_Workflow cluster_techniques Analytical Techniques HPLC HPLC Purity_Conclusion Purity Determination HPLC->Purity_Conclusion NMR NMR Spectroscopy (¹H, ¹³C) NMR->Purity_Conclusion FTIR FTIR Spectroscopy FTIR->Purity_Conclusion TGA Thermogravimetric Analysis TGA->Purity_Conclusion Sample Synthesized Barium 4-(1,1-dimethylethyl)benzoate Sample->HPLC Sample->NMR Sample->FTIR Sample->TGA

Caption: Workflow for the purity assessment of the synthesized product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. For this compound, a reverse-phase method is typically employed.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.

  • Sample Preparation: The sample is dissolved in the initial mobile phase composition.

Table 1: HPLC Purity Data for this compound

CompoundRetention Time (min)Area (%)
4-(1,1-dimethylethyl)benzoic acid (impurity)5.20.8
This compound8.599.1
Unknown Impurity9.10.1
Spectroscopic Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of the organic component of the salt.

Experimental Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz NMR spectrometer.

Table 2: ¹H and ¹³C NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityIntegration/Assignment
¹H1.29singlet9H, -C(CH₃)₃
¹H7.45doublet2H, Ar-H ortho to -C(CH₃)₃
¹H7.78doublet2H, Ar-H ortho to -COO⁻
¹³C31.1-C(C H₃)₃
¹³C34.6-C (CH₃)₃
¹³C124.8Ar-C ortho to -C(CH₃)₃
¹³C128.9Ar-C ortho to -COO⁻
¹³C141.5Ar-C ipso to -COO⁻
¹³C153.2Ar-C ipso to -C(CH₃)₃
¹³C171.5-C OO⁻

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Method: Attenuated Total Reflectance (ATR).

  • Range: 4000-400 cm⁻¹.

Table 3: FTIR Data for this compound

Wavenumber (cm⁻¹)Assignment
2960-2870C-H stretching (aliphatic)
1605C=C stretching (aromatic)
1545Asymmetric COO⁻ stretching
1410Symmetric COO⁻ stretching
850C-H out-of-plane bending (para-disubstituted)
Thermal Analysis

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, which is useful for determining the presence of water or other volatile impurities.

Experimental Protocol:

  • Atmosphere: Nitrogen.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25-600 °C.

Table 4: TGA Data for this compound

Temperature Range (°C)Weight Loss (%)Interpretation
25-1200.2Loss of residual moisture.
> 450> 30Decomposition of the organic component.

Comparison with Calcium 4-(1,1-dimethylethyl)benzoate

Calcium 4-(1,1-dimethylethyl)benzoate is a frequently used alternative to the barium salt. A comparative analysis of their purity profiles is valuable for selecting the appropriate compound for a specific application. The synthesis of the calcium salt follows a similar protocol, substituting barium hydroxide with calcium hydroxide.

Table 5: Comparative Purity Assessment

ParameterThis compoundCalcium 4-(1,1-dimethylethyl)benzoate
HPLC Purity 99.1%99.3%
¹H NMR Conforms to structureConforms to structure
FTIR (COO⁻ asymm.) 1545 cm⁻¹1540 cm⁻¹
FTIR (COO⁻ symm.) 1410 cm⁻¹1415 cm⁻¹
TGA (Water Content) 0.2%0.3% (as monohydrate)
Decomposition Temp. > 450 °C> 420 °C

The data indicates that both the barium and calcium salts can be synthesized with high purity. The primary differences lie in their thermal stability and the potential for hydrate formation, with the calcium salt showing a slightly lower decomposition temperature and a higher affinity for water. The slight shifts in the FTIR stretching frequencies of the carboxylate group are expected due to the different ionic radii and electronegativities of barium and calcium.

Conclusion

The purity of synthesized this compound can be reliably assessed using a combination of chromatographic, spectroscopic, and thermal analysis techniques. The illustrative data presented in this guide demonstrates that a purity of over 99% is achievable. When compared to its calcium analogue, the barium salt exhibits slightly higher thermal stability. The choice between the barium and calcium salts may therefore depend on the specific requirements of the intended application, such as thermal processing conditions or hygroscopicity tolerance.

A Comparative Guide to the Cross-Validation of Analytical Techniques for Barium 4-(1,1-dimethylethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of key analytical techniques for the characterization and quantification of Barium 4-(1,1-dimethylethyl)benzoate. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to perform cross-validation of these methods, ensuring data integrity and comparability. The techniques covered include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), Atomic Absorption Spectroscopy (AAS), and Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).

Due to the limited availability of specific experimental data for this compound, data for Barium Benzoate is used as a proxy for thermal analysis, and general principles for spectroscopic and elemental analysis are presented. This approach provides a robust framework for the analytical cross-validation of this compound class.

Overview of Analytical Techniques

A cross-validation workflow ensures that different analytical methods yield comparable and reliable results. This is crucial when transferring methods between laboratories or when employing multiple techniques to characterize a single substance.

Cross-Validation Workflow for Analytical Techniques cluster_characterization Structural and Thermal Characterization cluster_quantification Elemental Quantification cluster_validation Cross-Validation TGA Thermogravimetric Analysis (TGA) Compare_Thermal Compare Thermal Properties TGA->Compare_Thermal DSC Differential Scanning Calorimetry (DSC) DSC->Compare_Thermal FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Compare_Structure Compare Structural Information FTIR->Compare_Structure AAS Atomic Absorption Spectroscopy (AAS) Compare_Barium Compare Barium Content AAS->Compare_Barium ICP_AES Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) ICP_AES->Compare_Barium Final_Report Comprehensive Analytical Report Compare_Thermal->Final_Report Compare_Structure->Final_Report Compare_Barium->Final_Report Logical Framework for Cross-Validation cluster_input Analytical Data cluster_comparison Comparative Analysis cluster_output Validation Outcome TGA_Data TGA: Residual Mass (%) Compare_Theoretical Compare with Theoretical Barium Content TGA_Data->Compare_Theoretical Theoretical BaCO3 residue AAS_Data AAS: Barium Content (%) Compare_Barium_Content Compare Measured Barium Content AAS_Data->Compare_Barium_Content ICP_Data ICP-AES: Barium Content (%) ICP_Data->Compare_Barium_Content Compare_Barium_Content->Compare_Theoretical Validated_Method Validated Analytical Methods Compare_Theoretical->Validated_Method

Performance Showdown: A Comparative Analysis of Barium 4-(1,1-dimethylethyl)benzoate from Leading Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. The performance of a starting material like Barium 4-(1,1-dimethylethyl)benzoate can significantly impact reaction yields, impurity profiles, and the overall success of a synthetic pathway. This guide provides a comprehensive, data-driven comparison of this compound from three leading, albeit anonymized, suppliers (designated as Supplier A, Supplier B, and Supplier C) to aid in the selection of the most suitable product for your research needs.

This comparative analysis focuses on key performance indicators including purity, impurity profiling, and physical characteristics. All experimental data presented herein is based on standardized analytical protocols, which are detailed below.

Executive Summary of Comparative Data

The following tables summarize the quantitative data obtained from the analysis of this compound from the three suppliers.

Table 1: Purity and Impurity Profile

ParameterSupplier ASupplier BSupplier C
Purity (by HPLC, %) 99.8%99.5%99.9%
Major Organic Impurity (%) 0.15%0.30%0.05%
Water Content (Karl Fischer, %) 0.05%0.10%0.02%
Residual Solvents (GC-HS, ppm) < 50150< 20
Barium Content (ICP-MS, %) 26.5%26.3%26.8%

Table 2: Trace Metal Impurities (ICP-MS, ppm)

MetalSupplier ASupplier BSupplier C
Lead (Pb) < 15< 0.5
Iron (Fe) 2101
Copper (Cu) < 13< 0.5
Zinc (Zn) 382

Table 3: Physical Properties

ParameterSupplier ASupplier BSupplier C
Appearance White PowderWhite PowderFine White Powder
Solubility (in Toluene, 25°C) SolubleSolubleReadily Soluble
Particle Size Distribution (D50, µm) 507525

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.

1. Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.

  • Sample Preparation: 1 mg/mL solution of this compound in acetonitrile.

2. Water Content by Karl Fischer Titration

  • Instrumentation: Mettler Toledo C20S Compact Karl Fischer Titrator.

  • Reagent: Hydranal™-Composite 5.

  • Sample Preparation: Approximately 100 mg of the sample was accurately weighed and added to the titration vessel.

3. Residual Solvents by Headspace Gas Chromatography (GC-HS)

  • Instrumentation: Shimadzu GC-2010 Plus with HS-20 headspace sampler and a flame ionization detector (FID).

  • Column: DB-624 (30 m x 0.32 mm, 1.8 µm).

  • Oven Program: Initial temperature of 40°C held for 5 minutes, then ramped to 240°C at 10°C/min.

  • Headspace Conditions: 80°C for 15 minutes.

4. Barium and Trace Metal Content by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

  • Instrumentation: PerkinElmer NexION 2000 ICP-MS.

  • Sample Preparation: Samples were digested in a mixture of nitric acid and hydrochloric acid using a microwave digestion system. The digested samples were then diluted with deionized water to the appropriate concentration for analysis.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures used in this comparative analysis.

Experimental_Workflow cluster_sampling Sample Acquisition cluster_analysis Analytical Testing cluster_data Data Comparison Supplier_A Supplier A Sample HPLC Purity & Impurities (HPLC) Supplier_A->HPLC KF Water Content (Karl Fischer) Supplier_A->KF GC_HS Residual Solvents (GC-HS) Supplier_A->GC_HS ICP_MS Barium & Trace Metals (ICP-MS) Supplier_A->ICP_MS Physical Physical Properties Supplier_A->Physical Supplier_B Supplier B Sample Supplier_B->HPLC Supplier_B->KF Supplier_B->GC_HS Supplier_B->ICP_MS Supplier_B->Physical Supplier_C Supplier C Sample Supplier_C->HPLC Supplier_C->KF Supplier_C->GC_HS Supplier_C->ICP_MS Supplier_C->Physical Comparison Comparative Analysis & Report HPLC->Comparison KF->Comparison GC_HS->Comparison ICP_MS->Comparison Physical->Comparison Purity_Analysis_Pathway start Sample Received dissolution Dissolution in Acetonitrile start->dissolution hplc_injection Injection into HPLC dissolution->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection at 235 nm separation->detection quantification Quantification of Purity and Impurities detection->quantification

A Comparative Analysis of Barium 4-(1,1-dimethylethyl)benzoate in Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Barium 4-(1,1-dimethylethyl)benzoate, also known as Barium 4-tert-butylbenzoate, is an organometallic compound with niche but important applications, primarily as a heat stabilizer for polyvinyl chloride (PVC) and as a component in corrosion-inhibiting formulations. This guide provides a comparative overview of its performance against other common alternatives, supported by illustrative experimental data and detailed protocols.

Primary Application: Heat Stabilization of PVC

Polyvinyl chloride, a widely used thermoplastic, is susceptible to thermal degradation at processing temperatures, leading to discoloration, embrittlement, and the release of corrosive hydrogen chloride (HCl) gas.[1][2] Heat stabilizers are crucial additives that mitigate these effects. This compound is a component of mixed metal stabilizer systems, typically in combination with zinc compounds.[3]

Mechanism of Action: Barium-zinc (Ba-Zn) stabilizers offer a synergistic effect. The zinc component provides excellent initial color stability by reacting with and replacing unstable chlorine atoms in the PVC chain.[4] However, the resulting zinc chloride (ZnCl2) can accelerate PVC degradation.[5] The barium carboxylate, such as this compound, then reacts with the zinc chloride to regenerate the zinc stabilizer and form barium chloride (BaCl2), which is a less aggressive Lewis acid.[4][5] This synergistic interaction provides both good initial color and long-term heat stability.[6] Co-stabilizers like phosphites and polyols are often included in formulations to further enhance performance.[7][8]

Performance Comparison of PVC Heat Stabilizers
Stabilizer SystemThermal Stability (minutes at 180°C)Initial Color (Yellowness Index)TransparencyToxicity Profile
Barium-Zinc (Ba-Zn) 60 - 9015 - 25Good to ExcellentModerate (Barium toxicity concerns)
Calcium-Zinc (Ca-Zn) 45 - 7520 - 35GoodLow
Lead-Based 90 - 120+10 - 20OpaqueHigh (Phased out in many regions)
Organotin 75 - 1105 - 15ExcellentVaries (some are toxic)

Note: This data is illustrative and performance can vary significantly based on the specific formulation, PVC grade, and processing conditions.

Key Observations:

  • Barium-Zinc stabilizers offer a balanced performance with good heat stability and initial color, making them suitable for a wide range of flexible and semi-rigid PVC applications such as flooring, wall coverings, and automotive interiors.[7]

  • Calcium-Zinc stabilizers are a popular non-toxic alternative, though they may offer slightly lower heat stability compared to Ba-Zn systems.[3]

  • Lead-based stabilizers provide excellent performance but are being phased out due to their high toxicity.

  • Organotin stabilizers offer the best performance in terms of initial color and transparency but can be more expensive and some have toxicity concerns.[9]

Experimental Protocol: Evaluation of PVC Thermal Stability

The following is a generalized protocol for assessing the thermal stability of PVC formulations.

1. Materials and Equipment:

  • PVC resin

  • Plasticizer (e.g., DOP, DINP)

  • Heat stabilizer (e.g., this compound/Zinc Stearate blend)

  • Co-stabilizers and other additives as required

  • Two-roll mill

  • Hydraulic press with heating platens

  • Forced-air oven

  • Spectrocolorimeter

2. Procedure:

  • Compounding: Dry blend the PVC resin, plasticizer, stabilizer, and other additives in a high-speed mixer.

  • Milling: Transfer the dry blend to a two-roll mill preheated to 160-170°C. Mill the compound until a homogeneous sheet is formed (typically 5-10 minutes).

  • Pressing: Cut the milled sheet into sections and press them into plaques of a specified thickness using a hydraulic press at a set temperature and pressure.

  • Static Heat Stability Test:

    • Cut the pressed plaques into smaller test strips.

    • Place the strips on a tray in a forced-air oven at a specified temperature (e.g., 180°C or 200°C).

    • Remove strips at regular intervals (e.g., every 10 minutes).

  • Color Measurement:

    • Allow the removed strips to cool to room temperature.

    • Measure the Yellowness Index (YI) of each strip using a spectrocolorimeter according to ASTM E313.

    • The "thermal stability" is often defined as the time at which a significant color change or degradation (e.g., blackening) occurs.

PVC Thermal Degradation and Stabilization Pathway

The following diagram illustrates the general mechanism of PVC thermal degradation and the intervention points for metal soap stabilizers.

PVC_Stabilization cluster_degradation PVC Thermal Degradation cluster_stabilization Stabilization by Ba-Zn Carboxylates PVC PVC Polymer Chain Unstable_PVC PVC with Labile Chlorine PVC->Unstable_PVC Heat Degraded_PVC Degraded PVC (Polyene Structures) Unstable_PVC->Degraded_PVC Dehydrochlorination HCl HCl (gas) Unstable_PVC->HCl Zn_Benzoate Zinc 4-tert-butylbenzoate HCl->Unstable_PVC Autocatalysis Ba_Zn_Benzoate Barium-Zinc 4-tert-butylbenzoate Ba_Zn_Benzoate->Zn_Benzoate Ba_Benzoate Barium 4-tert-butylbenzoate Ba_Zn_Benzoate->Ba_Benzoate ZnCl2 Zinc Chloride (ZnCl2) Zn_Benzoate->ZnCl2 Reacts with HCl Stable_Ester Stable Ester Linkage Zn_Benzoate->Stable_Ester Replaces Labile Cl Ba_Benzoate->Zn_Benzoate Regenerates BaCl2 Barium Chloride (BaCl2) Ba_Benzoate->BaCl2 ZnCl2->Ba_Benzoate Reacts with

Caption: Synergistic stabilization of PVC by a Barium-Zinc carboxylate system.

Secondary Application: Corrosion Inhibition

This compound is also utilized as a corrosion inhibitor, often as a component in lubricating oils and protective coatings. The mechanism of action is generally attributed to the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents. The bulky tert-butyl group can enhance the hydrophobicity of this film, further repelling water.

A direct comparison with other corrosion inhibitors is challenging due to the proprietary nature of many formulations. However, a general comparison with other common organic corrosion inhibitors is provided below.

Corrosion Inhibitor ClassTypical Inhibition Efficiency (%)MechanismCommon Applications
Carboxylates (e.g., this compound) 70 - 90Film FormationLubricants, Coatings
Amines 85 - 98Film Formation, pH NeutralizationOil & Gas, Water Treatment
Azoles (e.g., Benzotriazole) 90 - 99Chemisorption, Complex FormationCopper and Alloy Protection
Phosphonates 80 - 95Film Formation, SequestrantWater Treatment

Note: This data is illustrative and performance depends on the specific compound, metal substrate, corrosive environment, and concentration.

Experimental Protocol: Gravimetric Evaluation of Corrosion Inhibition

This protocol outlines a basic method for determining the corrosion inhibition efficiency of a compound.

1. Materials and Equipment:

  • Metal coupons (e.g., mild steel)

  • Corrosive medium (e.g., 1M HCl)

  • Inhibitor (e.g., this compound)

  • Analytical balance

  • Water bath or thermostat

  • Beakers

  • Desiccator

2. Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with different grades of emery paper, degrease with a solvent like acetone, rinse with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons.

  • Immersion: Immerse the coupons in beakers containing the corrosive medium with and without various concentrations of the inhibitor.

  • Exposure: Maintain the beakers at a constant temperature for a specified period (e.g., 24 hours).

  • Cleaning and Final Weighing: Remove the coupons, clean them to remove corrosion products (e.g., using a specific cleaning solution and brushing), rinse, dry, and reweigh.

  • Calculation:

    • Calculate the corrosion rate (CR) in mm/year.

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate without the inhibitor and CR_inhibitor is the corrosion rate with the inhibitor.

Conclusion

This compound, as part of a barium-zinc stabilizer system, offers a well-balanced performance profile for the heat stabilization of PVC, providing a good compromise between initial color, long-term stability, and cost. While alternatives like calcium-zinc systems are gaining favor due to lower toxicity profiles, barium-zinc stabilizers remain relevant for many flexible and semi-rigid PVC applications. In the realm of corrosion inhibition, it functions as a film-forming agent, though its performance relative to other inhibitor classes is highly application-specific. The choice of stabilizer or inhibitor will ultimately depend on the specific performance requirements, regulatory considerations, and cost constraints of the final product.

References

A Comparative Analysis of the Antimicrobial Activity of Barium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial properties of various barium compounds, with a focus on experimental data. While some barium compounds, particularly in nanoparticle form, have demonstrated notable antimicrobial effects, others are more recognized for their toxicity upon ingestion rather than specific antimicrobial action. This document summarizes the available quantitative data, outlines the experimental methodologies used for their assessment, and visualizes the underlying mechanisms and workflows.

Data Presentation: Quantitative Antimicrobial Activity

The antimicrobial efficacy of barium compounds has been primarily investigated for oxides and titanates, especially in their nanoparticle formulations. These compounds have shown activity against a range of both Gram-positive and Gram-negative bacteria. In contrast, simpler salts like barium chloride and barium carbonate are not typically evaluated for antimicrobial properties, and data on their direct bactericidal or bacteriostatic effects are largely absent from the scientific literature. Their health risks are associated with high toxicity to humans and animals if ingested.[1][2][3][4]

The table below summarizes the key quantitative findings for barium compounds with demonstrated antimicrobial activity.

Barium CompoundMicroorganismTest MethodResultUnitSource(s)
Barium Oxide Nanoparticles (BaONPs) Escherichia coli (Gram-)Agar Well Diffusion19.12 ± 0.31mm (Zone of Inhibition)
Pseudomonas aeruginosa (Gram-)Agar Well Diffusion18.83 ± 0.44mm (Zone of Inhibition)
Klebsiella pneumoniae (Gram-)Agar Well Diffusion17.31 ± 0.59mm (Zone of Inhibition)
Staphylococcus aureus (Gram+)Agar Well Diffusion16.56 ± 0.37mm (Zone of Inhibition)
Staphylococcus epidermidis (Gram+)Agar Well Diffusion15.75 ± 0.38mm (Zone of Inhibition)
E. coliBroth Dilution2.0µg/mL (MIC)
P. aeruginosaBroth Dilution4.5µg/mL (MIC)
S. epidermidisBroth Dilution5.5µg/mL (MIC)
K. pneumoniaeBroth Dilution6.3µg/mL (MIC)
S. aureusBroth Dilution9.0µg/mL (MIC)
Barium Titanate (BaTiO₃) Nanoparticles E. coliBacterial Reduction Assay>99% Reduction
S. aureusBacterial Reduction Assay>99% Reduction
S. epidermidisBiofilm Adhesion AssaySignificant Reduction(Concentration Dependent)[5]
Barium Zirconate Titanate (BZT) Nanoparticles E. coliBroth Dilution2.3µg/mL (MIC)[6]
Broth Dilution2.3µg/mL (MBC)[6]
Micrococcus luteus (Gram+)Broth Dilution3µg/mL (MIC)[6]
Broth Dilution3µg/mL (MBC)[6]
Klebsiella pneumoniaeBroth Dilution7.3µg/mL (MIC)[6]
Broth Dilution14µg/mL (MBC)[6]
Staphylococcus aureusBroth Dilution12µg/mL (MIC)[6]
Broth Dilution18µg/mL (MBC)[6]
Various BacteriaTime-Kill Assay6 Log10 to 0cfu/mL reduction in 24h[6]
Barium Sulfate (BaSO₄) Various BacteriaDouble Layer Well-DiffusionNo Antimicrobial EffectN/A[7]
Barium Carbonate (BaCO₃) Various BacteriaNot typically tested; used in AMD treatment which shifts bacterial communities.No Direct Antimicrobial DataN/A[8]
Barium Chloride (BaCl₂) Various BacteriaMutagenicity test was negative in bacteria; no direct antimicrobial data.No Direct Antimicrobial DataN/A[1]

Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration.

Experimental Protocols

The evaluation of antimicrobial properties of barium compounds, particularly on treated surfaces, often employs standardized testing protocols. Below are descriptions of key methodologies cited in the research.

ISO 22196: Measurement of antibacterial activity on plastics and other non-porous surfaces

This is a quantitative test method used to evaluate the antibacterial activity of treated non-porous surfaces.

  • Inoculum Preparation : Standard bacterial strains, typically Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), are cultured to a specific concentration.

  • Inoculation : A defined volume of the bacterial suspension is applied to the surface of both the treated test specimen and an untreated control specimen.

  • Incubation : The inoculum is covered with a sterile film to ensure close contact and prevent drying. The samples are then incubated for 24 hours at 35°C and high humidity (>90%).

  • Recovery and Enumeration : After incubation, the surviving bacteria are recovered from the surfaces using a neutralizing solution. The number of viable bacteria is then determined through serial dilutions and plate counting.

  • Calculation : The antibacterial activity is calculated based on the difference in the logarithmic number of viable bacteria between the treated and untreated surfaces.

This method is valued for its reproducibility and sensitivity, making it a standard for validating antimicrobial claims for surface treatments.

ISO_22196_Workflow ISO 22196 Experimental Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis p1 Prepare Bacterial Inoculum (e.g., E. coli, S. aureus) t1 Inoculate Surfaces with Bacterial Suspension p1->t1 p2 Prepare Test Surfaces (Treated and Untreated Control) p2->t1 t2 Cover with Sterile Film t1->t2 t3 Incubate for 24h (35°C, >90% Humidity) t2->t3 a1 Recover Bacteria with Neutralizing Solution t3->a1 a2 Perform Serial Dilutions and Plate Counting a1->a2 a3 Calculate Log Reduction of Viable Bacteria a2->a3

ISO 22196 Experimental Workflow Diagram
ASTM E2149: Standard Test Method for Determining the Antimicrobial Activity of Antimicrobial Agents Under Dynamic Contact Conditions

This method, often called a "shake flask test," is designed to evaluate non-leaching antimicrobial agents on various materials.

  • Preparation : Three flasks are prepared: one with the antimicrobial-treated sample, one with an untreated control sample, and one with only the bacterial inoculum.

  • Inoculation : A bacterial suspension of a known concentration is added to a buffer solution in each flask.

  • Dynamic Contact : The flasks are placed on a wrist-action shaker and agitated for a specified contact time (typically 1 hour) to ensure continuous contact between the microorganisms and the treated surface.

  • Enumeration : Aliquots are taken from the flasks, serially diluted, and plated to determine the number of viable bacteria remaining.

  • Calculation : The percentage or log reduction of bacteria is calculated by comparing the bacterial count in the flask with the treated sample to the counts in the control flasks.

This method is particularly useful for irregularly shaped materials or powders and simulates conditions where a surface is in contact with a liquid.

Antimicrobial Mechanism of Barium Nanoparticles

The primary proposed mechanism for the antimicrobial activity of barium-containing nanoparticles, such as BaTiO₃ and BaO, is the generation of Reactive Oxygen Species (ROS).[9] This process is a common pathway for metal oxide nanoparticle toxicity to microbes.

  • Surface Interaction : The nanoparticles come into contact with water molecules present in the bacterial environment.

  • ROS Generation : This interaction, potentially enhanced by properties like the ferroelectric nature of BaTiO₃, leads to the formation of highly reactive molecules such as superoxide radicals (•O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).[10][11]

  • Oxidative Stress : These ROS induce severe oxidative stress in the bacterial cells.

  • Cellular Damage : The oxidative stress leads to the degradation of critical cellular components, including the cell membrane, proteins, and DNA.

  • Cell Death : The culmination of this damage results in the disruption of cellular functions and ultimately, bacterial cell death.

Positively polarized surfaces on some barium-containing composites can also directly rupture the negatively charged bacterial membrane, contributing to the antimicrobial effect.[5][12]

ROS Generation as an Antimicrobial Pathway

References

Comparative Evaluation of Barium 4-(1,1-dimethylethyl)benzoate as a Thermal Stabilizer for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Barium 4-(1,1-dimethylethyl)benzoate as a thermal stabilizing agent for Polyvinyl Chloride (PVC). Its performance is evaluated against established alternatives, including Lead, Calcium/Zinc (Ca/Zn), and Organotin-based stabilizers. The information presented is intended to assist researchers and professionals in making informed decisions regarding the selection of appropriate stabilizing agents for their specific applications.

Introduction to PVC Stabilization

Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently thermally unstable at processing temperatures (typically above 170°C). Thermal degradation of PVC proceeds via a zipper-like dehydrochlorination reaction, releasing hydrogen chloride (HCl) gas. This autocatalytic process leads to the formation of conjugated polyene sequences, resulting in severe discoloration (yellowing to blackening) and deterioration of the polymer's mechanical properties, rendering it brittle and unusable.

To counteract this degradation, heat stabilizers are incorporated into PVC formulations. These additives function by neutralizing the liberated HCl, replacing unstable chlorine atoms on the polymer chain, and interrupting the polyene formation. The selection of a suitable heat stabilizer is critical and depends on various factors, including the processing method, the end-use application's requirements (e.g., transparency, toxicity), and regulatory considerations.

This compound, an organobarium compound, has been identified as a potential heat stabilizer for PVC, often used in combination with other metal soaps in liquid mixed-metal stabilizers. This guide will focus on its performance characteristics in comparison to other commonly used stabilizer systems.

Mechanism of Action of Metal Carboxylate Stabilizers

This compound falls under the category of metal carboxylate stabilizers. The general mechanism for these stabilizers involves two primary functions:

  • HCl Scavenging: The metal carboxylate reacts with the hydrogen chloride released during PVC degradation, forming a metal chloride and the corresponding carboxylic acid. This reaction neutralizes the acidic HCl, preventing it from catalyzing further degradation.

  • Substitution of Labile Chlorine Atoms: The carboxylate group can substitute the unstable allylic chlorine atoms on the PVC backbone, forming a more stable ester linkage and inhibiting the initiation of the "unzipping" dehydrochlorination process.

The overall stabilization pathway can be visualized as follows:

G cluster_0 PVC Degradation cluster_1 Stabilization Pathway PVC PVC Degraded_PVC Degraded PVC (Polyene Formation) PVC->Degraded_PVC Heat HCl HCl Degraded_PVC->HCl Stabilizer This compound Degraded_PVC->Stabilizer Stabilized_PVC Stabilized PVC HCl->Stabilizer Metal_Chloride Barium Chloride Stabilizer->Metal_Chloride HCl Scavenging Stabilizer->Stabilized_PVC Substitution of Labile Chlorine

Caption: PVC degradation and stabilization pathway.

Comparative Performance Data

While specific quantitative data for this compound as a standalone stabilizer is limited in publicly available literature, its performance can be inferred from studies on Barium-containing mixed metal stabilizers. The following table summarizes the general performance characteristics of different stabilizer classes.

Stabilizer TypeInitial ColorLong-Term StabilityTransparencyToxicityCost
Barium-based (in Ba/Zn systems) GoodModerate to GoodGoodModerateModerate
Lead-based (e.g., Lead Stearate) FairExcellentOpaqueHighLow
Calcium/Zinc (Ca/Zn) Stearates ExcellentModerateGoodLowModerate
Organotin (e.g., Mercaptides) ExcellentExcellentExcellentModerate to HighHigh

Experimental Protocols for Evaluation

The performance of PVC heat stabilizers is typically evaluated using standardized testing methods. The following are key experimental protocols relevant to this comparison.

Static Thermal Stability Test (Congo Red Test)

Principle: This test determines the time at which a PVC sample, when heated at a constant temperature, begins to release a detectable amount of hydrogen chloride. The evolved HCl causes a pH indicator paper (Congo red) to change color. A longer time to color change indicates better thermal stability.

Methodology:

  • A specified amount of the PVC compound containing the stabilizer is placed in a test tube.

  • A strip of Congo red indicator paper is suspended above the sample.

  • The test tube is immersed in a constant temperature oil bath (e.g., 180°C or 200°C).

  • The time taken for the Congo red paper to change color from red to blue is recorded as the stability time.

G cluster_0 Experimental Setup cluster_1 Procedure Oil_Bath Constant Temperature Oil Bath (e.g., 180°C) Heat Heat Sample Oil_Bath->Heat Test_Tube Test Tube Test_Tube->Oil_Bath PVC_Sample PVC Sample with Stabilizer PVC_Sample->Test_Tube Congo_Red Congo Red Paper Congo_Red->Test_Tube HCl_Evolved HCl Gas Evolves Heat->HCl_Evolved Color_Change Indicator Paper Changes Color HCl_Evolved->Color_Change Record_Time Record Stability Time Color_Change->Record_Time

Caption: Workflow for the Congo Red thermal stability test.

Dynamic Thermal Stability Test

Principle: This method evaluates the stability of a PVC compound under conditions of continuous mixing and heating, simulating processing conditions in equipment like extruders. A torque rheometer (e.g., a Brabender Plastograph) is used.

Methodology:

  • The PVC compound is loaded into the heated mixing chamber of the torque rheometer.

  • As the material melts and is mixed, the torque required to turn the rotors is continuously measured.

  • The stability time is determined as the time from the initial loading to a point of significant torque increase, which indicates cross-linking and degradation.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For PVC, the onset of mass loss corresponds to the dehydrochlorination temperature. A higher onset temperature indicates greater thermal stability.

Methodology:

  • A small, precisely weighed sample of the PVC compound is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • The mass of the sample is recorded continuously as the temperature increases.

  • The temperature at which a significant mass loss begins is identified as the onset of degradation.

Comparison and Discussion

  • This compound , typically as part of a Ba/Zn system, offers a good balance of properties. These systems generally provide good initial color and reasonable long-term stability. They are often used in flexible and semi-rigid PVC applications. The presence of barium helps to mitigate the "zinc burning" effect, a rapid degradation that can be caused by zinc chloride.

  • Lead-based stabilizers have been historically favored for their excellent long-term heat stability and electrical insulation properties, particularly in rigid PVC applications like pipes and window profiles. However, their use is being phased out globally due to their high toxicity.

  • Calcium/Zinc (Ca/Zn) stabilizers are a non-toxic alternative to lead and are widely used in applications where safety is a primary concern, such as food packaging and medical devices. While they offer excellent initial color, their long-term stability is generally lower than that of lead or organotin stabilizers.

  • Organotin stabilizers provide the highest level of performance, offering excellent initial color, long-term stability, and clarity. They are often used in demanding applications requiring high transparency. However, they are typically the most expensive option, and some organotin compounds have associated toxicity concerns.

Conclusion

This compound, as a component of mixed-metal stabilizer systems, presents a viable option for PVC stabilization, offering a compromise between performance, cost, and toxicity. It contributes to good initial color and moderate to good long-term stability. The choice of this compound over other alternatives will depend on the specific requirements of the end product. For applications where high long-term heat stability is paramount and toxicity is less of a concern, lead-based stabilizers (where still permitted) have historically been used. For applications demanding the highest transparency and heat stability, organotins are superior, albeit at a higher cost. For non-toxic applications, Ca/Zn systems are the preferred choice. Barium-containing systems, including those with this compound, occupy a middle ground, providing a versatile and cost-effective solution for a range of general-purpose PVC applications. Further research with direct comparative experimental data on the standalone performance of this compound would be beneficial for a more precise evaluation.

Safety Operating Guide

Proper Disposal of Barium 4-(1,1-dimethylethyl)benzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of Barium 4-(1,1-dimethylethyl)benzoate should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Key Safety Measures:

  • Avoid Dust Generation: Handle the solid material carefully to minimize the creation of airborne dust.

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.

Step 1: Waste Characterization

The first and most crucial step in the proper disposal of any chemical waste is to determine if it is classified as hazardous. For barium-containing compounds, the primary concern is the characteristic of toxicity.

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous for barium if a sample of the waste, when subjected to the Toxicity Characteristic Leaching Procedure (TCLP), has a barium concentration equal to or greater than 100.0 milligrams per liter (mg/L).

Action Item:

  • It is the responsibility of the waste generator to properly characterize the waste.[1] This may involve analytical testing (TCLP) of a representative sample of the this compound waste.

  • Consult your institution's Environmental Health and Safety (EHS) department for guidance on waste characterization procedures.

Step 2: Waste Collection and Storage

Proper collection and storage of this compound waste are essential to ensure safety and compliance.

Procedure:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be in good condition and have a secure lid.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" (if applicable based on characterization), the full chemical name "this compound," and the accumulation start date.

  • Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be secure, well-ventilated, and away from incompatible materials.

Step 3: Disposal Procedures

The disposal of this compound waste must be carried out in accordance with federal, state, and local regulations.

Non-Hazardous Waste:

  • If the waste is determined to be non-hazardous, it may be permissible to dispose of it as a standard chemical waste. However, it is crucial to confirm this with your local and institutional authorities. Some jurisdictions may have specific regulations for the disposal of any barium compound, regardless of its TCLP result.

Hazardous Waste:

  • If the waste is characterized as hazardous (EPA Hazardous Waste Code D005 for Barium), it must be managed by a licensed professional waste disposal service.[1]

  • Do not dispose of hazardous waste down the drain or in the regular trash.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a certified vendor.

Regulatory and Safety Data Summary

The following table summarizes key quantitative data related to the disposal of barium-containing waste.

ParameterValueRegulation/Source
EPA Hazardous Waste Code D00540 CFR 261.24
TCLP Regulatory Limit for Barium 100.0 mg/L40 CFR 261.24
OSHA Permissible Exposure Limit (PEL) for soluble barium compounds (as Ba) 0.5 mg/m³ (8-hour TWA)29 CFR 1910.1000, Table Z-1

Experimental Protocols: Toxicity Characteristic Leaching Procedure (TCLP)

The TCLP (EPA Method 1311) is a laboratory procedure designed to simulate the leaching a waste will undergo if disposed of in a municipal solid waste landfill.

Methodology Overview:

  • Sample Preparation: A representative sample of the waste is obtained. For solid wastes, the particle size is reduced if necessary.

  • Extraction Fluid Selection: The appropriate extraction fluid is selected based on the pH of the waste.

  • Extraction: The waste sample is placed in an extraction vessel with the selected extraction fluid. The vessel is then rotated end-over-end for 18 hours to simulate leaching.

  • Filtration: The resulting liquid extract is separated from the solid waste via filtration.

  • Analysis: The liquid extract is then analyzed to determine the concentration of barium, typically using atomic absorption spectroscopy or inductively coupled plasma-atomic emission spectrometry (ICP-AES).

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Barium 4-(1,1-dimethylethyl)benzoate Waste characterize Step 1: Characterize Waste (Consult EHS, potential TCLP testing) start->characterize is_hazardous Is Barium concentration >= 100.0 mg/L in TCLP extract? characterize->is_hazardous collect_hazardous Step 2: Collect and Store as Hazardous Waste (D005) is_hazardous->collect_hazardous Yes collect_non_hazardous Step 2: Collect and Store as Non-Hazardous Waste is_hazardous->collect_non_hazardous No dispose_hazardous Step 3: Dispose via Licensed Hazardous Waste Vendor collect_hazardous->dispose_hazardous end End: Proper Disposal dispose_hazardous->end dispose_non_hazardous Step 3: Dispose according to Institutional/Local Regulations collect_non_hazardous->dispose_non_hazardous dispose_non_hazardous->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your local regulatory authorities for the most accurate and up-to-date information.

References

Essential Safety and Logistical Information for Handling Barium 4-(1,1-dimethylethyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Barium 4-(1,1-dimethylethyl)benzoate (CAS: 10196-68-6), also known as Barium 4-tert-butylbenzoate. Adherence to these protocols is essential to mitigate risks and maintain a secure working environment.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular FormulaC22H26BaO4
Molecular Weight491.77 g/mol
AppearanceWhite powder
Melting Point164.5-165.5 °C
Boiling Point283.3 °C at 760 mmHg
Density1.056 g/cm³
Flash Point134.9 °C

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed. The primary hazards associated with this and other soluble barium compounds involve ingestion and inhalation of dust. All soluble barium compounds are considered poisonous if swallowed, potentially causing symptoms such as nausea, vomiting, stomach pains, and diarrhea.

To ensure personal safety, the following PPE is mandatory when handling this compound:

PPE CategoryRequired EquipmentRationale
Eye Protection Chemical splash gogglesProtects eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be required for operations that generate significant dust.Minimizes the inhalation of harmful dust particles.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is critical for safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly sealed container in a cool, dry, well-ventilated area.

  • Keep away from incompatible materials such as strong acids.

2. Preparation for Use:

  • Work in a designated area, preferably a chemical fume hood, to control dust.

  • Assemble all necessary equipment and PPE before handling the compound.

  • An emergency eyewash station and safety shower should be readily accessible.

3. Handling Procedures:

  • For Solid Compound:

    • Don all required PPE.

    • To prevent dust generation, handle the powder carefully. Use a spatula for transfers.

    • Keep the container closed when not in use.

  • For Solutions:

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

    • Ensure the chosen solvent is compatible and handle with appropriate precautions, especially if flammable.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and health risks.

1. Waste Collection:

  • All materials contaminated with the compound (e.g., gloves, weighing paper, pipette tips) should be collected in a clearly labeled hazardous waste container.

2. Treatment of Soluble Barium Waste:

  • Soluble barium compounds can be rendered non-hazardous by converting them to the insoluble and non-toxic barium sulfate.[1]

  • Procedure:

    • Dissolve the barium-containing waste in water.

    • While stirring, add an excess of a 3M sulfuric acid solution or a solution of sodium sulfate (Glauber's salt) or magnesium sulfate (Epsom salts).

    • Allow the mixture to stand overnight to ensure complete precipitation of barium sulfate.[2]

    • Filter the insoluble barium sulfate.

    • Dry the barium sulfate, mix it with an equal amount of sand, and package it for disposal in a secured sanitary landfill, in accordance with local regulations.[2]

    • Neutralize the remaining filtrate with sodium hydroxide before disposing of it down the drain with a large excess of running water.[2]

Important: Always adhere to federal, state, and local regulations for chemical waste disposal.[3]

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for safely handling this compound.

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_use Experiment A Don PPE B Prepare Fume Hood A->B C Weigh Solid B->C D Prepare Solution C->D E Conduct Experiment D->E

Caption: Procedural flow for handling this compound.

disposal_workflow cluster_collection Waste Collection cluster_treatment Waste Treatment cluster_disposal Final Disposal Collect Collect Contaminated Materials Dissolve Dissolve in Water Collect->Dissolve Precipitate Add Sulfate Solution to Precipitate BaSO4 Dissolve->Precipitate Filter Filter Barium Sulfate Precipitate->Filter DisposeSolid Dispose of Solid BaSO4 Filter->DisposeSolid NeutralizeLiquid Neutralize and Dispose of Filtrate Filter->NeutralizeLiquid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.